5-(1h-Imidazol-1-yl)pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-imidazol-1-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVGAWLFTQSTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(1H-imidazol-1-yl)pyridin-2-amine
Abstract
5-(1H-imidazol-1-yl)pyridin-2-amine is a critical structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive overview of the prevalent synthetic strategies for this key intermediate. We will delve into the mechanistic underpinnings of various synthetic routes, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical details to confidently synthesize and utilize this important molecule.
Introduction
The 2-aminopyridine scaffold is a privileged structure in drug discovery, and its functionalization often leads to compounds with significant biological activity. The incorporation of an imidazole ring at the 5-position, yielding this compound, has been a particularly fruitful strategy in the development of kinase inhibitors and other therapeutic agents. The synthesis of this compound typically involves the formation of a crucial carbon-nitrogen bond between the pyridine and imidazole rings. This guide will explore the primary methodologies for achieving this transformation, with a focus on transition-metal-catalyzed cross-coupling reactions.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyridine and imidazole rings. This suggests two primary synthetic approaches:
-
N-Arylation of Imidazole: This involves coupling imidazole with a pre-functionalized 2-amino-5-halopyridine.
-
Amination of a Pyridine Precursor: This less common approach would involve introducing the amino group after the formation of the pyridine-imidazole linkage.
The first approach is by far the more established and versatile method, and will be the central focus of this guide.
Synthetic Methodologies
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of the Key Intermediate: 2-Amino-5-bromopyridine.
-
Cross-Coupling of 2-Amino-5-bromopyridine with Imidazole.
Part 1: Synthesis of 2-Amino-5-bromopyridine
The starting material for the synthesis is the readily available and inexpensive 2-aminopyridine.[1] The key challenge in the bromination of 2-aminopyridine is achieving regioselectivity for the 5-position, as the amino group strongly activates the pyridine ring towards electrophilic substitution.
A reliable method to achieve this involves the use of a mild brominating agent to prevent over-bromination and control regioselectivity.
Protocol 1: Bromination of 2-Aminopyridine
This protocol is adapted from a patented procedure that offers high yield and minimal byproducts.[1][2]
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide (PTT)
-
Chloroform (or Dichloromethane)
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Benzene (for recrystallization)
-
Ice
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.[1][2]
-
Stir the mixture at 30°C for 2 hours.[1]
-
After the reaction is complete, wash the mixture with 40ml of a saturated sodium chloride solution. The aqueous phase will be the upper layer.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic phase two to three times with 20ml of water.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain an oily residue.[1][2]
-
Cool the residue in an ice-water bath and add water to precipitate a solid.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from benzene to yield a yellow solid of 2-amino-5-bromopyridine.[1][2] The expected yield is approximately 81%.[1]
Rationale for Experimental Choices:
-
Phenyltrimethylammonium tribromide (PTT): PTT is a mild and selective brominating agent. Its use helps to avoid the formation of the 3,5-dibrominated byproduct that can occur with harsher brominating agents like liquid bromine.[1]
-
Solvent: Chloroform or methylene chloride are used as they are relatively inert and provide good solubility for the reactants.[1]
-
Temperature: The reaction is carried out at a mild temperature of 30°C to ensure selectivity and prevent unwanted side reactions.[1]
Part 2: Cross-Coupling of 2-Amino-5-bromopyridine with Imidazole
With the key intermediate, 2-amino-5-bromopyridine, in hand, the next critical step is the N-arylation of imidazole. This is typically achieved using a transition-metal-catalyzed cross-coupling reaction. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions are viable options.
The Ullmann condensation is a classic method for forming C-N bonds. Modern variations of this reaction utilize catalytic amounts of copper and various ligands to improve efficiency and mildness of the reaction conditions.[3][4][5]
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole
This protocol is based on general procedures for the copper-catalyzed N-arylation of imidazoles with aryl bromides.[3][6]
Materials:
-
2-Amino-5-bromopyridine
-
Imidazole
-
Copper(I) oxide (Cu₂O)
-
4,7-Dimethoxy-1,10-phenanthroline (Ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Poly(ethylene glycol) (PEG)
-
Butyronitrile (Solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add 2-amino-5-bromopyridine (1.0 mmol), imidazole (1.2 mmol), Cu₂O (0.025 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol), Cs₂CO₃ (1.4 mmol), and PEG (200 mg).
-
Add butyronitrile (0.25–1.0 mL) as the solvent.
-
Purge the vessel with argon or nitrogen.
-
Heat the reaction mixture to 110°C for 24–48 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Purify the product using column chromatography on silica gel.
Rationale for Experimental Choices:
-
Copper(I) Oxide: A common and effective copper catalyst for N-arylation reactions.[3]
-
4,7-Dimethoxy-1,10-phenanthroline: This ligand has been shown to be efficient for the copper-catalyzed N-arylation of imidazoles with aryl bromides under mild conditions.[3][6]
-
Cesium Carbonate: A strong inorganic base that is crucial for the deprotonation of imidazole, making it a more potent nucleophile.
-
Poly(ethylene glycol) (PEG): The addition of PEG has been found to accelerate the reaction.[3]
-
Butyronitrile: A suitable high-boiling point solvent for this reaction.
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[7][8] It often offers milder reaction conditions and broader substrate scope compared to traditional Ullmann couplings.
Protocol 3: Buchwald-Hartwig Amination
This protocol is based on established methods for the Buchwald-Hartwig amination of bromopyridines.[9][10]
Materials:
-
2-Amino-5-bromopyridine
-
Imidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (Ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene (Solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-bromopyridine, imidazole, cesium carbonate, Pd₂(dba)₃, and Xantphos.[9]
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[9]
-
Add anhydrous toluene via syringe.[9]
-
Heat the reaction mixture to 110°C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[9]
-
Concentrate the filtrate and purify the residue by column chromatography.
Rationale for Experimental Choices:
-
Pd₂(dba)₃: A common and effective palladium(0) precursor for Buchwald-Hartwig reactions.
-
Xantphos: A bulky, electron-rich phosphine ligand that is well-suited for promoting the coupling of heteroaromatic halides.
-
Cesium Carbonate: A strong base necessary for the catalytic cycle.
-
Toluene: A common anhydrous solvent for this type of cross-coupling reaction.
Data Presentation
| Reaction Step | Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Bromination | Electrophilic Substitution | 2-Aminopyridine, PTT | Chloroform | 30 | 2 | ~81[1] |
| N-Arylation | Ullmann Coupling | 2-Amino-5-bromopyridine, Imidazole, Cu₂O, Ligand | Butyronitrile | 110 | 24-48 | Good to Excellent[3] |
| N-Arylation | Buchwald-Hartwig | 2-Amino-5-bromopyridine, Imidazole, Pd₂(dba)₃, Xantphos | Toluene | 110 | 12-24 | Good to Excellent[9] |
Visualizations
Synthetic Pathway for this compound
Caption: Overall synthetic route from 2-aminopyridine.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and versatile chemistry of transition-metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods provide efficient routes to this important building block. The choice between the Ullmann and Buchwald-Hartwig approaches may depend on factors such as catalyst cost, ligand availability, and the specific functional group tolerance required for a particular application. The protocols and rationales provided in this guide offer a solid foundation for any researcher or scientist looking to synthesize this valuable compound for applications in drug discovery and development.
References
- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-(1H-imidazol-1-yl)pyridin-2-amine
Introduction: The Strategic Importance of the Imidazopyridine Scaffold
The fusion of pyridine and imidazole rings creates the imidazopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Imidazopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and central nervous system-modulating effects.[2][3][4] The compound 5-(1H-imidazol-1-yl)pyridin-2-amine is a key exemplar of this class, embodying the characteristic structural motifs that confer its diverse chemical reactivity and biological potential. This guide provides a comprehensive technical overview of its physicochemical properties, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from synthetic strategy to formulation and bioavailability. While experimental data for some properties of this compound are not extensively published, we can compile a combination of calculated data and reasoned estimations based on structurally related compounds.
Table 1: Summary of Physicochemical Properties
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₈H₈N₄ | PubChem |
| Molecular Weight | 160.18 g/mol | PubChem |
| Melting Point | Estimated: 150-170 °C | Based on similar structures like 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (146-150 °C)[5]. The presence of the imidazole ring may lead to stronger intermolecular hydrogen bonding, potentially increasing the melting point. |
| Boiling Point | > 300 °C (Predicted) | High melting point suggests a high boiling point, likely with decomposition. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. | The presence of hydrogen bond donors and acceptors suggests some water solubility, while the aromatic rings favor solubility in organic solvents. |
| pKa | Predicted: ~5-6 (pyridinium N), ~14-15 (imidazole N-H) | The pyridine nitrogen is expected to be weakly basic. The imidazole N-H is weakly acidic. Accurate prediction is challenging for complex molecules.[6] |
| LogP (XLogP3) | 0.3 | Echemi[7] |
| Hydrogen Bond Donors | 1 | Echemi[7] |
| Hydrogen Bond Acceptors | 3 | Echemi[7] |
| Topological Polar Surface Area | 56.7 Ų | Echemi[7] |
Spectroscopic Profile: Elucidating the Molecular Architecture
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. Below is a predictive overview of the key spectral features of this compound based on the analysis of its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons.
-
Pyridine Ring Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 (adjacent to the amino group) would likely appear as a doublet, while the protons at C3 and C4 would also present as doublets or multiplets, with coupling constants typical for pyridines.
-
Imidazole Ring Protons: Three signals are expected. The proton at C2' of the imidazole ring will likely be the most downfield singlet (δ ~8.0-8.5 ppm). The protons at C4' and C5' will appear as distinct signals, likely singlets or narrowly coupled doublets, in the range of δ 7.0-7.8 ppm.
-
Amine Protons (-NH₂): A broad singlet is expected in the region of δ 4.0-6.0 ppm, the chemical shift of which would be sensitive to solvent and concentration.[8]
-
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms.
-
Pyridine Ring Carbons: The carbon bearing the amino group (C2) would be significantly shielded. The other pyridine carbons will resonate in the typical aromatic region (δ 110-150 ppm).
-
Imidazole Ring Carbons: The C2' carbon will be the most downfield of the imidazole carbons. The C4' and C5' carbons will have distinct chemical shifts.[8]
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[9]
-
N-H Stretching: As a primary amine, two distinct sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[9]
-
C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the pyridine and imidazole rings.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
-
C-N Stretching: The stretching of the C-N bonds will appear in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 160.
-
Fragmentation Pattern: The fragmentation pattern will be complex. Key fragmentations could include the loss of HCN from the imidazole or pyridine ring, and cleavage of the bond between the two heterocyclic rings.
Synthetic Strategy: A Generalized Approach
The synthesis of this compound can be approached through several established methods for the formation of N-aryl imidazoles and imidazopyridines.[10][11] A common and effective strategy involves the coupling of a suitably functionalized pyridine with an imidazole precursor.
Proposed Synthetic Workflow
A plausible synthetic route involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. One such approach is the reaction of 5-halopyridin-2-amine with imidazole.
Caption: Proposed Ullmann-type cross-coupling synthesis of the target compound.
Step-by-Step Experimental Protocol (Generalized)
-
Reactant Preparation: To an oven-dried reaction vessel, add 5-bromopyridin-2-amine (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Analytical Methodologies for Characterization
Robust analytical methods are crucial for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and for quantification.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.
-
Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (likely in the 254-280 nm range).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and to identify impurities.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective, generating the protonated molecule [M+H]⁺ at m/z = 161.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation.
Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.
Conclusion: A Versatile Building Block for Future Innovation
This compound stands out as a compound of significant interest due to its residence within the medicinally important imidazopyridine class. Its physicochemical properties, characterized by a balance of aromaticity, hydrogen bonding capability, and moderate lipophilicity, make it an attractive scaffold for the design of new bioactive molecules. The synthetic accessibility and the potential for further functionalization of this molecule provide a solid foundation for its use in drug discovery programs and the development of novel materials. The technical data and protocols outlined in this guide are intended to empower researchers to confidently work with and innovate upon this promising chemical entity.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Core Mechanism of Action of 5-(1H-imidazol-1-yl)pyridin-2-amine
This guide provides a detailed exploration of the putative mechanism of action for 5-(1H-imidazol-1-yl)pyridin-2-amine, a heterocyclic compound with significant potential in oncological research. Drawing upon evidence from structurally analogous compounds and a deep understanding of relevant cell signaling pathways, we present a scientifically grounded hypothesis for its biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Imidazopyridine Scaffold in Modern Drug Discovery
The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules. Its unique electronic and steric properties allow for diverse interactions with a range of biological targets. While this compound itself is not extensively characterized in publicly available literature, its structural architecture strongly suggests a role as a kinase inhibitor. A compelling body of evidence points towards the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as its primary target, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[1][2][3]
This guide will dissect the proposed mechanism of action, positing that this compound functions as an allosteric inhibitor of Akt (also known as Protein Kinase B). We will delve into the intricacies of the Akt signaling cascade, the nuances of allosteric versus ATP-competitive inhibition, and the experimental methodologies required to validate this hypothesis.
The PI3K/Akt Signaling Pathway: A Central Node in Cancer Pathogenesis
The PI3K/Akt pathway is a fundamental intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3][5]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][5] PIP3 serves as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[6]
Once recruited to the membrane, Akt is phosphorylated at two key residues, threonine 308 (T308) by PDK1 and serine 473 (S473) by the mTORC2 complex, leading to its full activation.[5] Activated Akt then phosphorylates a wide array of downstream substrates, thereby regulating their activity and promoting a pro-survival and pro-proliferative cellular state. Key downstream effectors include:
-
PRAS40 (Proline-Rich Akt Substrate of 40 kDa): Phosphorylation of PRAS40 by Akt relieves its inhibitory effect on mTORC1, a master regulator of protein synthesis and cell growth.[7]
-
GSK3β (Glycogen Synthase Kinase 3β): Akt-mediated phosphorylation inhibits GSK3β, which is involved in cell cycle regulation and apoptosis.[8]
-
FOXO (Forkhead Box O) Transcription Factors: Phosphorylation by Akt sequesters FOXO proteins in the cytoplasm, preventing them from transcribing pro-apoptotic genes.[2]
Given its central role in promoting cancer cell survival, the development of potent and selective Akt inhibitors is a major focus of oncology drug discovery.[9][10]
Proposed Mechanism of Action: Allosteric Inhibition of Akt
Based on extensive research into a closely related class of compounds, 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, we hypothesize that this compound functions as a potent and selective ATP-independent (allosteric) inhibitor of Akt .[7][11]
Unlike ATP-competitive inhibitors that bind to the highly conserved kinase domain active site, allosteric inhibitors bind to a distinct pocket at the interface of the PH and kinase domains.[12] This binding event locks Akt in an inactive conformation, preventing its recruitment to the plasma membrane and subsequent phosphorylation and activation.[11][12]
The key advantages of this allosteric mechanism include:
-
High Selectivity: The allosteric binding pocket is less conserved across the kinome compared to the ATP-binding site, potentially leading to greater selectivity for Akt over other kinases and a more favorable off-target profile.
-
Overcoming Resistance: Allosteric inhibitors can be effective against certain mutations in the ATP-binding pocket that confer resistance to competitive inhibitors.
-
Inhibition of both Active and Inactive Kinase: By stabilizing the inactive conformation, allosteric inhibitors can prevent the activation of Akt in the first place.
Crystallographic studies of a related compound, ARQ 092, bound to full-length Akt1 have confirmed this allosteric mode of inhibition.[11] The imidazopyridine core is central to the interaction, with specific substitutions influencing potency and pharmacokinetic properties.
Visualizing the Proposed Mechanism
Caption: Proposed allosteric inhibition of the PI3K/Akt signaling pathway.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, studies on the broader class of imidazopyridine-based Akt inhibitors provide valuable insights.[8][13][14][15] Key structural features that influence activity generally include:
-
The Imidazopyridine Core: This bicyclic system is essential for binding to the allosteric pocket of Akt.
-
The 2-Aminopyridine Moiety: This group often participates in crucial hydrogen bonding interactions within the binding site.
-
Substitutions on the Imidazole and Pyridine Rings: Modifications at these positions can significantly impact potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.
Further research would be necessary to delineate the specific contributions of the 1H-imidazol-1-yl group at the 5-position of the pyridine ring in the topic compound.
Experimental Validation of the Mechanism of Action
A rigorous and multi-faceted experimental approach is required to definitively elucidate the mechanism of action of this compound. The following protocols outline the key experiments to test the hypothesis of allosteric Akt inhibition.
In Vitro Kinase Assays
The initial step is to determine the direct inhibitory effect of the compound on Akt kinase activity.
Objective: To quantify the potency of this compound against Akt isoforms and assess its selectivity across a panel of other kinases.
Methodology:
-
Enzyme Source: Recombinant human Akt1, Akt2, and Akt3 enzymes.
-
Substrate: A synthetic peptide substrate, such as "Crosstide," which is a known Akt substrate.[8]
-
Assay Format: A continuous, homogeneous fluorescence-based assay can be employed to monitor substrate phosphorylation in real-time.[16]
-
Procedure: a. A dilution series of this compound is prepared. b. The compound is incubated with the Akt enzyme and the peptide substrate. c. The reaction is initiated by the addition of ATP. d. The rate of phosphorylation is measured by monitoring the change in fluorescence over time.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Expected Outcome: If the compound is a potent Akt inhibitor, it will exhibit low nanomolar to micromolar IC50 values against the Akt isoforms. To confirm an ATP-independent mechanism, the assay can be run at varying ATP concentrations. An allosteric inhibitor's IC50 should not be significantly affected by the ATP concentration.[7]
Cellular Assays for Target Engagement and Downstream Signaling
Demonstrating that the compound inhibits Akt signaling within a cellular context is a critical validation step.
Objective: To measure the effect of this compound on the phosphorylation of Akt and its downstream substrates in a relevant cancer cell line.
Methodology: Western Blotting
-
Cell Line Selection: Choose a cancer cell line with a known dependence on the PI3K/Akt pathway (e.g., a line with a PIK3CA mutation or PTEN loss).
-
Treatment: a. Culture the selected cells to an appropriate confluency. b. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-24 hours). c. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: a. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Probe the membrane with primary antibodies specific for:
- Phospho-Akt (Ser473)
- Phospho-Akt (Thr308)
- Total Akt
- Phospho-PRAS40
- Total PRAS40
- A loading control (e.g., GAPDH or β-actin) d. Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt at both S473 and T308, as well as a reduction in the phosphorylation of downstream targets like PRAS40, would confirm on-target activity in cells.
Visualizing the Western Blot Workflow
References
- 1. editverse.com [editverse.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | springermedizin.de [springermedizin.de]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assayquant.com [assayquant.com]
The Therapeutic Potential of 5-(1H-Imidazol-1-yl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-(1H-imidazol-1-yl)pyridin-2-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and therapeutic potential of this class of compounds. We will explore their role as potent kinase inhibitors, their significant anticancer properties, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future directions for the development of novel therapeutics based on this versatile chemical core.
Introduction: The Imidazolyl-Pyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of new therapeutic agents.[1][2] Among these, the fusion of imidazole and pyridine rings has given rise to a plethora of biologically active molecules.[1][3] The unique electronic properties and hydrogen bonding capabilities of the imidazolyl-pyridine core allow for specific and high-affinity interactions with a variety of biological targets, making it a highly sought-after scaffold in drug discovery.[4][5] Derivatives of this core structure have shown promise in treating a range of diseases, including cancer, inflammatory conditions, and viral infections.[1][2] This guide will focus specifically on the this compound framework, a key substructure in many potent bioactive compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has highlighted the potent anticancer activities of imidazolyl-pyridine derivatives.[4][6][7][8] These compounds have been shown to inhibit the growth of various cancer cell lines, often with high efficacy and selectivity.
Mechanism of Action: Inhibition of Key Cellular Pathways
The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. One of the primary mechanisms is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating proliferation, differentiation, and apoptosis.[9][10]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent anticancer activity. The following table summarizes key SAR findings from various studies on related imidazolyl-pyridine derivatives.
| Compound Series | Key Structural Features | Observed Activity | Reference |
| Imidazo[4,5-b]pyridine Derivatives | Substitution at the 2- and 7-positions | Potent inhibition of Aurora and FLT3 kinases | [11] |
| Imidazo[1,2-a]pyridine Derivatives | Varied substituents on the imidazole and pyridine rings | Significant anticancer activity against multiple cancer cell lines | [8][12][13] |
| Benzimidazole-Quinoline Hybrids | Combination of benzimidazole and quinoline moieties | Potent VEGFR-2 kinase inhibition and anticancer activity | [14] |
Kinase Inhibition: A Primary Therapeutic Target
The ability of this compound derivatives to act as kinase inhibitors is a major driver of their therapeutic potential.[9][10] Kinases are a large family of enzymes that are often dysregulated in cancer and other diseases, making them attractive targets for drug development.
Targeting Specific Kinase Families
Research has identified several key kinase targets for this class of compounds:
-
Src Family Kinases: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.[15]
-
Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition by imidazo[4,5-b]pyridine-based compounds represents a promising strategy for cancer therapy.[11]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), and dual inhibitors of FLT3 and Aurora kinases from the imidazo[4,5-b]pyridine class have shown preclinical promise.[11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, has been achieved with N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives.[14]
-
Cyclin-Dependent Kinase 9 (CDK9): Imidazole[1,2-a] pyridine derivatives have been designed as potent and selective inhibitors of CDK9, a key regulator of transcription, for the treatment of colorectal cancer.[12][13]
Signaling Pathway Modulation
The inhibition of these kinases by this compound derivatives leads to the disruption of downstream signaling pathways that are critical for cancer cell survival and proliferation.
Figure 1: General signaling pathway inhibited by kinase-targeting derivatives.
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.
General Synthesis of Imidazo[4,5-b]pyridine Derivatives
This protocol describes a common method for the synthesis of the imidazo[4,5-b]pyridine core structure.
Step 1: Synthesis of 2,3-diaminopyridine intermediate.
-
Start with a commercially available substituted diaminopyridine.
Step 2: Cyclization with an aldehyde or carboxylic acid.
-
React the diaminopyridine with a suitable aldehyde or carboxylic acid derivative in the presence of an oxidizing agent or a dehydrating agent like polyphosphoric acid.[3]
-
Microwave irradiation can often be used to accelerate the reaction and improve yields.[3]
Step 3: Further functionalization.
-
The resulting imidazo[4,5-b]pyridine core can be further modified at various positions to generate a library of derivatives for biological screening.
Figure 2: General synthetic workflow for imidazo[4,5-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a standard method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.
Step 1: Reagents and Materials.
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Step 2: Assay Procedure.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
Step 3: Data Analysis.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the compounds on cancer cell lines.
Step 1: Cell Culture.
-
Culture the desired cancer cell lines in appropriate media and conditions.
Step 2: Treatment with Compounds.
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
Step 3: MTT Assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
Step 4: Data Analysis.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives have firmly established their importance in the field of medicinal chemistry. Their demonstrated efficacy as anticancer agents and potent kinase inhibitors underscores their vast therapeutic potential. Future research in this area should focus on:
-
Optimization of Lead Compounds: Fine-tuning the structure of existing potent derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: Investigating the activity of these compounds against other relevant therapeutic targets beyond kinases.
-
Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of structurally diverse derivatives.
-
In Vivo Studies and Clinical Translation: Advancing the most promising preclinical candidates into in vivo models and ultimately into clinical trials.
The continued exploration of the this compound chemical space holds great promise for the discovery of next-generation therapeutics to address unmet medical needs, particularly in the field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The 5-(1H-imidazol-1-yl)pyridin-2-amine Scaffold: A Privileged Motif in Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(1H-imidazol-1-yl)pyridin-2-amine core represents a pivotal scaffold in the rational design of targeted kinase inhibitors. While not always the central named scaffold in publications, this motif is a recurring pharmacophore in a multitude of potent and selective kinase inhibitors, demonstrating its significance in establishing crucial interactions within the ATP-binding pocket of various kinases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, structure-activity relationships (SAR), and synthetic strategies associated with this important chemical entity. We will delve into the specific kinase targets modulated by compounds incorporating this scaffold, their therapeutic implications, and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Rise of a Privileged Kinase Inhibitor Scaffold
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The pursuit of selective kinase inhibitors has led to the identification of "privileged scaffolds" – core molecular frameworks that exhibit a propensity for binding to the ATP-binding site of kinases. The this compound motif has quietly established itself as one such privileged scaffold.
The inherent chemical properties of this scaffold are key to its success. The pyridine ring can act as a hydrogen bond acceptor, while the exocyclic amine can serve as a hydrogen bond donor, both crucial for anchoring the inhibitor to the hinge region of the kinase. The imidazole moiety, often extending into the solvent-exposed region or interacting with other parts of the ATP pocket, provides a versatile point for substitution to enhance potency and selectivity. This guide will explore the nuances of this scaffold's interactions and its application in developing next-generation kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Compounds featuring the this compound scaffold predominantly act as ATP-competitive inhibitors.[1] They achieve their inhibitory effect by occupying the adenine-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
The key interactions typically involve:
-
Hinge Binding: The pyridine nitrogen and the 2-amino group form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a cornerstone of the scaffold's affinity.
-
Hydrophobic Interactions: The aromatic nature of the pyridine and imidazole rings allows for favorable hydrophobic and π-π stacking interactions with residues within the ATP-binding site.
-
Gatekeeper Residue Interaction: Substitutions on the imidazole ring can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Solvent-Front Interactions: Modifications to the scaffold can extend towards the solvent-exposed region, providing opportunities to improve physicochemical properties and introduce additional interactions.
Caption: Interaction of the scaffold with the kinase ATP-binding site.
Key Kinase Targets and Therapeutic Applications
The versatility of the this compound scaffold has enabled its application in the development of inhibitors for a range of kinases implicated in various diseases.
p38 Mitogen-Activated Protein Kinase (MAPK)
The pyridinyl-imidazole scaffold is a well-established inhibitor of p38 MAPK, a key enzyme in the inflammatory response.[1][2] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1, making it a target for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Glycogen Synthase Kinase 3β (GSK3β)
Derivatives of the pyridinyl-imidazole scaffold have been identified as potent inhibitors of GSK3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function.[3] Dysregulation of GSK3β has been linked to neurodegenerative diseases like Alzheimer's disease, as well as bipolar disorder and diabetes.
Cyclin-Dependent Kinases (CDKs)
The scaffold has been incorporated into inhibitors of CDKs, which are critical regulators of the cell cycle.[4][5] For instance, derivatives have shown potent inhibitory activity against CDK9, a kinase involved in transcriptional regulation, making them promising candidates for cancer therapy.
Other Kinase Targets
The adaptability of the scaffold has led to the discovery of inhibitors for other kinases, including:
-
Aurora Kinases: Involved in mitotic progression, making them attractive targets in oncology.[6]
-
Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and survival pathways, and frequently mutated in cancer.[7]
-
Src Family Kinases: Non-receptor tyrosine kinases that play roles in cell growth, differentiation, and survival.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of inhibitors based on the this compound scaffold are highly dependent on the nature and position of substituents.
| Position of Substitution | Effect on Activity | Representative Kinase Targets |
| Imidazole Ring | Crucial for interacting with the hydrophobic pocket and gatekeeper residue. Aromatic or bulky substituents can enhance potency and selectivity. | p38 MAPK, GSK3β, CDKs |
| Pyridine Ring (other than C2 and C5) | Substitutions can modulate electronic properties and solubility. Small electron-withdrawing groups can sometimes improve activity. | Aurora Kinases, PI3Ks |
| 2-Amino Group | Generally unsubstituted to maintain the key hydrogen bonding interaction with the hinge region. Alkylation can lead to a loss of activity. | Most Kinases |
Representative Compounds and Biological Data
While a comprehensive list is beyond the scope of this guide, the following table presents representative compounds that highlight the potential of this scaffold.
| Compound | Kinase Target | IC50/Ki | Reference |
| SB203580 | p38 MAPK | Ki = 21 nM | [1] |
| Compound 1 | GSK3β | IC50 = low nM range | [3] |
| Compound 18b | CDK9 | Potent inhibitory activity | [4] |
| Compound 27e | Aurora-A/FLT3 | Kd = 7.5 nM (Aurora-A), 6.2 nM (FLT3) | [6] |
| Compound 13k | PI3Kα | IC50 = 1.94 nM | [7] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the coupling of a 2-amino-5-halopyridine with imidazole, followed by further derivatization.
Caption: General synthetic workflow.
Step-by-step methodology:
-
Coupling Reaction: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as DMF, add imidazole (1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 100 to 140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 values of test compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the kinase inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile pharmacophore in the design of potent and selective kinase inhibitors. Its ability to form key interactions within the ATP-binding site of a diverse range of kinases underscores its privileged nature. Future research will likely focus on further exploiting the modularity of this scaffold to develop next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome drug resistance. The continued exploration of this chemical space holds great promise for the development of novel therapeutics for a wide array of human diseases.
References
- 1. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-(1H-imidazol-1-yl)pyridin-2-amine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-(1H-imidazol-1-yl)pyridin-2-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this scaffold, with a primary focus on their activity as inhibitors of key kinases implicated in oncology and inflammatory diseases, such as Transforming Growth Factor-β (TGF-β) receptor kinases and p38 Mitogen-Activated Protein (MAP) kinases. We will explore the causal relationships behind experimental design choices, detail robust synthetic and biological evaluation protocols, and present a forward-looking perspective on future optimization strategies for this promising class of compounds.
Introduction: The Imidazolylpyridine Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the diverse landscape of kinase inhibitor scaffolds, nitrogen-containing heterocycles are particularly prominent due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
The imidazopyridine moiety, in its various isomeric forms, has emerged as a highly versatile and successful scaffold in medicinal chemistry.[1][2] Its structural resemblance to purines allows it to effectively mimic the adenine core of ATP, leading to potent inhibition of various kinases. This guide focuses specifically on the this compound core, a structure that offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Primary Biological Targets and Therapeutic Rationale
Analogs of the this compound scaffold have shown significant promise as inhibitors of two key kinase families: the TGF-β receptor kinases and the p38 MAP kinases.
Transforming Growth Factor-β (TGF-β) Receptor Kinases
The TGF-β signaling pathway is a pleiotropic cytokine system that plays a dual role in cancer. In the early stages, it acts as a tumor suppressor; however, in advanced malignancies, it promotes tumor progression, invasion, metastasis, and immune evasion.[3] The signaling is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI, also known as ALK5), activating its kinase domain. This leads to the phosphorylation of downstream SMAD proteins, which translocate to the nucleus and regulate gene expression. Inhibition of TGF-βRI is therefore a highly attractive therapeutic strategy to counteract the pro-tumorigenic effects of this pathway.
p38 Mitogen-Activated Protein (MAP) Kinases
The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1] They play a central role in the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and various interleukins.[1][4] Consequently, inhibitors of p38α, the most well-characterized isoform, have been extensively pursued for the treatment of chronic inflammatory diseases like rheumatoid arthritis. There is also a recognized crosstalk between the p38 and TGF-β signaling pathways, further highlighting the potential for dual inhibitors or for targeting p38 to modulate TGF-β responses.[5][6]
Core Scaffold Analysis and Key Binding Interactions
The this compound scaffold possesses several key features that contribute to its efficacy as a kinase inhibitor. Based on structural studies of related inhibitors, we can infer a likely binding mode within the ATP pocket of kinases like TGF-βRI and p38.
-
Hinge-Binding Motif: The 2-aminopyridine moiety is a classic "hinge-binder." The pyridine nitrogen and the exocyclic amino group can form two crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved hinge residue (e.g., Met109 in p38).[4] This interaction anchors the inhibitor in the ATP-binding site.
-
Imidazole Group: The imidazole ring can serve multiple purposes. It can act as a hydrogen bond acceptor or donor and can be substituted to probe different regions of the kinase active site. Its placement at the 5-position of the pyridine ring directs substituents towards the solvent-exposed region, providing a handle for modulating selectivity and physicochemical properties.
-
Modification Vectors: The scaffold presents three primary points for diversification: the 2-amino group of the pyridine, the pyridine ring itself, and the imidazole ring. This allows for a systematic exploration of the surrounding chemical space to optimize target engagement.
Structure-Activity Relationship (SAR) Exploration
While specific SAR studies on the exact this compound scaffold are not extensively published, we can extrapolate from closely related imidazolylpyridine and aminopyridine kinase inhibitors to build a robust SAR model.
Modifications of the 2-Aminopyridine Moiety
The 2-amino group is critical for hinge binding.
-
Alkylation/Acylation: Substitution on the 2-amino group generally leads to a decrease in affinity for TGF-βRI, as it disrupts the bidentate hydrogen bonding with the hinge region.[7] However, small acyl groups, such as in 2-acetamidoimidazoles, have been identified as attractive for their improved pharmacokinetic profiles while retaining significant activity.[7]
Substitutions on the Pyridine Ring
Substitutions on the pyridine ring can influence potency and selectivity by interacting with specific sub-pockets of the kinase active site.
-
Small Alkyl and Halogen Groups: Introduction of small, lipophilic groups such as methyl or fluoro at the 6-position of the pyridine ring can enhance potency. For instance, in a series of 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine inhibitors of TGF-βRI, the 6-methyl group was found to be beneficial for activity.[3]
Modifications of the Imidazole Ring
The imidazole ring is a key area for introducing diversity to achieve potency and selectivity.
-
N-1 Position: The nitrogen at the 1-position of the imidazole is a common point for substitution. Attaching aryl or heteroaryl rings at this position can lead to interactions with residues in the back pocket of the kinase.
-
C-4 and C-5 Positions: Bulky substituents at the 4 and 5 positions of the imidazole ring are often well-tolerated and can be used to target specific features of the ATP-binding site. For example, quinoxaline substitution at the 5-position of an imidazole ring has been shown to be highly potent for TGF-βRI inhibition.[3]
SAR Summary Table
| Modification Position | Modification Type | Effect on Activity (General Trend) | Rationale | Reference |
| Pyridine C2-NH₂ | Acylation | Slight decrease in potency, improved PK | May disrupt one hinge H-bond but improves drug-like properties. | [7] |
| Pyridine C6 | Small alkyl (e.g., -CH₃) | Increased potency | Favorable interactions in a hydrophobic pocket near the hinge. | [3] |
| Imidazole N1 | Aryl/Heteroaryl substitution | Can increase potency and selectivity | Accesses and interacts with the back pocket of the kinase. | [1] |
| Imidazole C4/C5 | Bulky aromatic groups | Can significantly increase potency | Forms key interactions with the hinge region and other residues. | [3] |
Experimental Methodologies
The successful development of this compound analogs relies on robust synthetic and analytical methods.
General Synthetic Protocol
A plausible and efficient route to synthesize the core scaffold and its analogs is via a multi-step sequence starting from commercially available materials.
Step 1: Synthesis of 5-bromo-2-nitropyridine Commercially available 2-amino-5-bromopyridine can be converted to 5-bromo-2-nitropyridine through a Sandmeyer-type reaction.
Step 2: Nucleophilic Aromatic Substitution with Imidazole 5-bromo-2-nitropyridine can be reacted with imidazole in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to yield 5-(1H-imidazol-1-yl)-2-nitropyridine.
Step 3: Reduction of the Nitro Group The nitro group is then reduced to the corresponding amine. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe, HCl or SnCl₂). This step yields the desired this compound core.
Step 4: Diversification Analogs can be synthesized by using substituted imidazoles in Step 2 or by further modification of the 2-amino group or the pyridine ring of the final product through standard cross-coupling and functional group transformation reactions.
References
- 1. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Crosstalk between the p38 and TGF-β signaling pathways through TβRI, TβRII and Smad3 expression in plancental choriocarcinoma JEG-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Imidazole-Pyridine Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of imidazole and pyridine rings has given rise to a class of heterocyclic compounds with remarkable therapeutic potential. These "privileged scaffolds" are increasingly recognized for their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4] This guide provides an in-depth exploration of imidazole-pyridine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present robust experimental protocols for their evaluation, and synthesize key data to illuminate the path from compound synthesis to potential clinical application.
Unveiling the Therapeutic Landscape of Imidazole-Pyridine Hybrids
The unique structural characteristics of the imidazopyridine ring system allow for interaction with various enzymes and receptors, leading to a broad spectrum of biological effects.[1] This has led to the development of drugs for a variety of conditions. For instance, zolpidem is widely used as a hypnotic, while alpidem has been used as an anxiolytic.[5][6] The versatility of this scaffold is further demonstrated by its application in gastrointestinal agents like zolimidine and linaprazan, and even antiviral compounds such as tegobuvir.[6]
Notably, the field of oncology has seen a significant influx of research into imidazole-pyridine derivatives. These compounds have shown promise as potent anti-cancer agents, with demonstrated activity against various cancer cell lines.[7][8][9][10][11][12] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Action: Targeting Key Signaling Pathways
The efficacy of imidazole-pyridine compounds stems from their ability to modulate critical cellular signaling pathways. Two prominent examples are the Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 9 (CDK9) pathways, both of which are frequently dysregulated in cancer.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Its overexpression has been linked to the progression of various cancers, including hepatocellular carcinoma.[10][12] Certain imidazole-pyridine hybrids have been identified as potent inhibitors of GSK-3β.[10][12]
Diagram: Simplified GSK-3β Signaling Pathway and Point of Inhibition
Caption: Inhibition of GSK-3β by imidazole-pyridine compounds prevents the degradation of β-catenin, impacting gene transcription.
Targeting Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key regulator of transcription elongation. Its inhibition has emerged as a promising therapeutic strategy in colorectal cancer and other malignancies.[13][14] Specific imidazole[1,2-a] pyridine derivatives have been designed and synthesized as selective CDK9 inhibitors, demonstrating potent anticancer activity.[13][14]
Diagram: CDK9's Role in Transcription and Inhibition
Caption: Imidazole-pyridine compounds can inhibit CDK9, a key component of P-TEFb, thereby blocking transcription elongation.
Experimental Evaluation: Protocols and Methodologies
The therapeutic potential of novel imidazole-pyridine compounds is assessed through a series of well-defined in vitro and in vivo experiments. This section outlines key protocols to guide researchers in their investigations.
Synthesis of Imidazole-Pyridine Derivatives
The synthesis of these hybrid molecules can be achieved through various methods, including multicomponent reactions and alkylation.[9] A common and efficient strategy involves a three-step procedure: N-acylation, N-alkylation, and quaternization of the nitrogen heterocycle.[8][15] Another approach is the Tschitschibabin reaction, which involves the reaction of 2-aminopyridine with an α-halocarbonyl compound.[1] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[16]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and validation of imidazole-pyridine compounds.
In Vitro Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole-pyridine compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Antitumor Efficacy Evaluation
The EAC model is a valuable tool for assessing the in vivo antitumor activity of novel compounds.[9][17]
Protocol:
-
Tumor Inoculation: Inject EAC cells intraperitoneally into Swiss albino mice.
-
Compound Administration: After 24 hours of tumor inoculation, administer the test compound (e.g., imidazole-pyridine derivative) and a positive control (e.g., cisplatin) intraperitoneally every alternate day for a specified period (e.g., 26 days).[9][17]
-
Monitoring: Monitor the mice for changes in body weight, tumor volume, and survival rate.
-
Analysis: At the end of the treatment period, collect ascitic fluid to determine tumor cell count and viability. Harvest organs for histopathological examination to assess toxicity.
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxic activities of selected imidazole-pyridine compounds against various cancer cell lines.
Table 1: IC50 Values of Imidazole-Pyridine Compounds against Various Cancer Cell Lines
| Compound Code | Cancer Cell Line | IC50 (µM) | Reference |
| 24 | HeP2 (cervical cancer) | 7.96 | [7] |
| 1 | MCF-7 (breast cancer) | 3.02 | [7] |
| 9 | A498 (renal cancer) | - | [8] |
| 9 | MDA-MB-468 (breast cancer) | - | [8] |
| 5c | MDA-MB-468 (breast cancer) | 43.46 (24h), 49.23 (48h) | [17] |
| 5a | MDA-MB-468 (breast cancer) | 45.82 (24h), 42.40 (48h) | [17] |
| 5e | BT474 (breast cancer) | - | [17] |
| 5a, 5d, 5e, 5f | H1299 (lung adenocarcinoma) | <30 | [10][12] |
| 5a, 5d, 5e, 5f | HCT116 (colon adenocarcinoma) | <30 | [10][12] |
| LB-1 | HCT116 (colorectal cancer) | 9.22 nM (CDK9 inhibition) | [13][14] |
Note: "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was reported to have significant activity.
Future Directions and Conclusion
The exploration of imidazole-pyridine compounds continues to be a vibrant and promising area of drug discovery. The versatility of this scaffold, coupled with the potential for diverse functionalization, opens up avenues for the development of novel therapeutics with enhanced potency and selectivity.[9] Future research should focus on elucidating the structure-activity relationships (SAR) to guide the design of next-generation compounds.[8] Furthermore, exploring their potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, is warranted.[2][18]
This guide has provided a comprehensive overview of the therapeutic potential of imidazole-pyridine compounds, from their mechanisms of action to their preclinical evaluation. By leveraging the insights and protocols presented herein, researchers can accelerate the journey of these promising molecules from the laboratory to the clinic.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole-pyridine hybrids as potent anti-cancer agents - Amrita Vishwa Vidyapeetham [amrita.edu]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole-pyridine hybrids as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of 5-(1H-imidazol-1-yl)pyridin-2-amine in Cancer Cell Lines
Authored by a Senior Application Scientist
Abstract
The relentless pursuit of novel anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing imidazole and pyridine moieties, have emerged as a promising class of molecules with significant therapeutic potential.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a novel compound, 5-(1H-imidazol-1-yl)pyridin-2-amine, against a panel of human cancer cell lines. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols for cytotoxicity and apoptosis assessment, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anticancer potential of new chemical entities.
Introduction: The Rationale for Screening this compound
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile pharmacophore for interacting with various biological targets.[1][3][5] Similarly, the pyridine ring is a common feature in many anticancer agents, known to interact with key enzymes and receptors involved in cancer progression.[6][7][8] The combination of these two heterocycles in this compound presents a compelling case for its investigation as a potential anticancer agent.
The initial screening process is a critical step in drug discovery, designed to efficiently identify compounds with promising biological activity.[9] This guide will focus on a logical, stepwise approach to assess the cytotoxic and apoptotic effects of this compound, laying the groundwork for more extensive preclinical development.
Pre-Experimental Considerations
2.1. Compound Acquisition and Characterization
The purity and identity of the test compound are paramount for the reliability of any biological study. This compound should be synthesized with a purity of >95%, as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The compound's structure should be confirmed by mass spectrometry.
2.2. Selection of Cancer Cell Lines
A diverse panel of cancer cell lines is crucial for a comprehensive initial screening.[10] The selection should ideally include representatives from different cancer types to assess the compound's spectrum of activity. For this guide, we will consider a panel of four human cancer cell lines:
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HCT116 (Colon Carcinoma): A well-characterized colorectal cancer cell line.
-
HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer.
These cell lines are well-established and readily available from repositories like the American Type Culture Collection (ATCC).
2.3. Cell Culture and Maintenance
Strict aseptic techniques are mandatory to prevent microbial contamination. All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and passaged regularly to ensure they are in the logarithmic growth phase for experiments.
Experimental Workflows and Protocols
The initial screening will involve two primary assays: a cytotoxicity assay to determine the compound's effect on cell viability and an apoptosis assay to elucidate the mechanism of cell death.
3.1. Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay
The SRB assay is a robust and reproducible colorimetric method for assessing cell density based on the measurement of total cellular protein.[11][12][13] It is the method of choice for large-scale screening by the National Cancer Institute (NCI).
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[12]
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[13]
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
3.2. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/PI staining assay followed by flow cytometry is a standard and reliable method.[15] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[16] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15][17]
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[18]
Data Analysis and Interpretation
4.1. Cytotoxicity Data
The percentage of cell growth inhibition is calculated using the following formula:
% Growth Inhibition = 100 - [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colon Carcinoma | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
4.2. Apoptosis Data
The flow cytometry data will be analyzed using appropriate software to generate quadrant plots. The four quadrants represent:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants in the compound-treated samples compared to the control indicates the induction of apoptosis.
Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells Treated with this compound (8.5 µM)
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound | 45.8 | 35.6 | 15.3 | 3.3 |
Preliminary Mechanistic Insights and Future Directions
The initial screening data will provide valuable insights into the anticancer potential of this compound. If the compound demonstrates potent and selective cytotoxicity and induces apoptosis, further studies are warranted. These could include:
-
Western Blot Analysis: To investigate the effect of the compound on key apoptotic and cell cycle regulatory proteins (e.g., caspases, Bcl-2 family proteins, cyclins).
-
Kinase Profiling: Given that many pyridine-containing compounds target kinases, a broad kinase profiling assay could help identify potential molecular targets.[8]
-
In Vivo Efficacy Studies: Promising compounds should be evaluated in animal models of cancer to assess their therapeutic potential in a more complex biological system.
Conclusion
This technical guide has outlined a rigorous and logical approach for the initial in vitro screening of this compound in cancer cell lines. By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data to make informed decisions about the future development of this and other novel chemical entities. The integration of cytotoxicity and apoptosis assays provides a comprehensive initial assessment of a compound's anticancer potential, a critical first step in the long and challenging journey of cancer drug discovery.
References
- 1. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. static.igem.org [static.igem.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
An In-Depth Technical Guide to the Discovery of Novel Kinase Inhibitors Based on a Pyridin-2-Amine Core
Introduction: The Kinase Challenge and a Privileged Solution
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer, where they drive uncontrolled cell proliferation, survival, and metastasis. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. Within the vast chemical space explored for this purpose, a select few scaffolds have earned the designation of "privileged structures" due to their recurring success. The pyridin-2-amine core is a quintessential example of such a scaffold. Its unique electronic and structural properties allow it to serve as a versatile and potent anchor for engaging the kinase hinge region, the conserved backbone of the ATP pocket.
This guide provides an in-depth technical exploration of the pyridin-2-amine core as a foundational element for novel kinase inhibitor discovery. We will dissect the fundamental principles of its interaction with the kinase active site, detail robust synthetic strategies, analyze structure-activity relationships (SAR) through compelling case studies, and outline a comprehensive workflow for biological evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale that underpins successful inhibitor design.
The Pyridin-2-Amine Scaffold: An Ideal Hinge-Binding Motif
The efficacy of the pyridin-2-amine core lies in its innate ability to mimic the hydrogen bonding pattern of the adenine base of ATP. Specifically, the exocyclic amine and the pyridine ring nitrogen act as a hydrogen bond donor and acceptor, respectively. This arrangement allows the scaffold to form two or three crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, which connects the N- and C-terminal lobes of the kinase domain. This bidentate interaction serves as a powerful anchoring point, providing a stable foundation for the rest of the inhibitor molecule to occupy other regions of the ATP-binding site, thereby dictating potency and selectivity. The 2-amino-pyridine moiety is a common and critical feature in many kinase inhibitors for this reason.[1]
Synthetic Strategies: Constructing the Inhibitor Framework
A key advantage of the pyridin-2-amine scaffold is its synthetic tractability. A multitude of reliable and scalable synthetic routes are available, allowing for the systematic exploration of chemical diversity at various positions around the core. A common and robust approach involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction.
The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials. For instance, reacting a 2-halopyridine with a desired amine is a straightforward SNAr approach. Conversely, the Buchwald-Hartwig coupling provides greater flexibility, enabling the connection of a wider range of amine partners to the pyridine core under milder conditions.
Experimental Protocol: General Synthesis via Buchwald-Hartwig Amination
This protocol describes a general procedure for coupling an aryl amine to a 2-bromopyridine derivative, a common step in creating more complex inhibitors.
Objective: To synthesize an N-arylpyridin-2-amine derivative.
Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
Aryl amine (1.1 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs2CO3, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried flask, add the 2-bromopyridine derivative, aryl amine, cesium carbonate, palladium catalyst, and ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as palladium catalysts are sensitive to oxygen.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired N-arylpyridin-2-amine.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation: The protocol's integrity is validated by consistent monitoring (TLC/LC-MS) showing conversion of starting material to a new product spot/peak, and definitive structural confirmation by spectroscopic methods. The expected mass in HRMS and the correct proton/carbon signals in NMR provide unambiguous proof of a successful synthesis.
Case Study: Targeting Polo-Like Kinase 4 (PLK4)
The versatility of the pyridin-2-amine core can be illustrated through its application in developing inhibitors for diverse kinase targets. Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to various cancers, making it a prime therapeutic target.[2]
Lead Optimization and SAR Analysis: Starting from a scaffold hopping strategy, researchers identified a series of novel and potent PLK4 inhibitors with an aminopyrimidine core, which is structurally related to the pyridin-2-amine core.[2] The optimization process involved systematically modifying different parts of the molecule to enhance potency and improve pharmacokinetic properties. Molecular docking studies revealed that the core forms key hydrogen bond interactions with the hinge region of PLK4.[2]
The SAR exploration demonstrated that:
-
Hinge-Binding Core: The aminopyrimidine (or pyridin-2-amine) is essential for activity.
-
Solvent-Front Substitutions: Modifications extending towards the solvent-exposed region can significantly impact potency. For example, introducing hydrophilic fragments can improve adaptation to the solvent domain.[2]
-
Hydrophobic Pocket Interactions: Substituents that extend into the hydrophobic cavity adjacent to the DFG motif are critical for high affinity.
The following table summarizes the inhibitory activity of a selection of compounds from a study, showcasing the impact of these modifications.
| Compound ID | Key Structural Modification | PLK4 IC50 (nM) | Reference |
| 3b | Initial Scaffold | 31.2 | [2] |
| 3r | Optimized Hydrophobic Group | 17.4 | [2] |
| 8h | Added Hydrophilic Fragment | 6.7 | [2] |
This data clearly illustrates a successful optimization campaign, where rational, structure-guided modifications led to a nearly 5-fold improvement in potency from the initial hit 3b to the optimized compound 8h .[2]
Comprehensive Biological Evaluation Workflow
The discovery of a potent kinase inhibitor requires a rigorous and systematic biological evaluation process. This workflow is designed to assess a compound's activity, selectivity, cellular effects, and ultimately, its potential as a therapeutic agent.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF® Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology that measures the phosphorylation of a substrate by a kinase. A Europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second fluorescent label (on the substrate) is brought into proximity, FRET occurs. Inhibition of the kinase reduces the FRET signal.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Mixture: In a 384-well plate, add the kinase, the biotinylated substrate peptide, and ATP to a reaction buffer.
-
Initiate Reaction: Add the diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore.
-
Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The assay is validated by the Z'-factor, a statistical measure of assay quality calculated from the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To assess the ability of an inhibitor to slow the growth of cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells (chosen for their dependence on the target kinase) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Future Outlook: Beyond Single Targets
The pyridin-2-amine core remains a fertile ground for innovation in kinase inhibitor design. Current research is expanding its application in several exciting directions:
-
Dual Inhibitors: The scaffold is being used to design molecules that can inhibit two distinct kinase targets simultaneously, such as CDK/HDAC[3] or PI3K/mTOR[4], offering a strategy to tackle complex signaling networks and overcome resistance.
-
Overcoming Resistance: New derivatives are being specifically designed to inhibit mutant forms of kinases that have become resistant to first-generation drugs.[5]
-
Expanding the Target Space: While heavily utilized in oncology, pyridin-2-amine based inhibitors are being explored for other indications, including autoimmune and allergic diseases by targeting kinases like Itk.[6]
Conclusion
The pyridin-2-amine core has firmly established itself as a privileged scaffold in kinase inhibitor discovery. Its synthetic accessibility, coupled with its ideal geometry for engaging the highly conserved kinase hinge region, provides a robust platform for the development of potent and selective therapeutics. Through rational, structure-guided design and a systematic biological evaluation workflow, researchers can leverage this powerful core to address a wide range of kinase targets implicated in human disease. The continued exploration of this versatile scaffold promises to yield the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 5-(1H-imidazol-1-yl)pyridin-2-amine
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 5-(1H-imidazol-1-yl)pyridin-2-amine, a key building block in medicinal chemistry. The synthesis commences with the regioselective bromination of 2-aminopyridine to yield the intermediate, 5-bromo-2-aminopyridine. This is followed by a copper-catalyzed Ullmann-type coupling reaction with imidazole. The protocol is designed for high yield and purity, with in-depth explanations of the chemical principles and experimental choices to ensure reproducibility and scalability. This document serves as a comprehensive guide for researchers requiring a reliable method for the preparation of this important heterocyclic compound. The imidazole moiety is a privileged structure in medicinal chemistry, and its incorporation into various scaffolds, such as the pyridine ring system, has led to the discovery of numerous bioactive molecules.[1][2]
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structure combines the electron-rich imidazole ring with the versatile 2-aminopyridine scaffold, making it a desirable synthon for drug discovery programs targeting kinases, G-protein coupled receptors, and other biological targets. The synthesis of this compound can be approached through several methods, with the most common being the coupling of a halosubstituted aminopyridine with imidazole. This application note details a robust and efficient two-step synthesis starting from readily available 2-aminopyridine. The chosen synthetic strategy involves an initial electrophilic bromination followed by a copper-catalyzed N-arylation, a variation of the Ullmann condensation. This method is advantageous due to its relatively mild conditions and good functional group tolerance.
Synthetic Strategy Overview
The synthesis is performed in two main stages, as illustrated in the workflow diagram below. The first step is the bromination of 2-aminopyridine to produce 5-bromo-2-aminopyridine. The second step is the coupling of this intermediate with imidazole to form the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5-Bromo-2-aminopyridine
The first step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. Steric hindrance from the amino group generally favors substitution at the 5-position. Several methods exist for this transformation, including the use of elemental bromine or N-bromosuccinimide (NBS).[3][4][5] A method using phenyltrimethylammonium tribromide has also been reported to reduce the formation of byproducts.[6][7]
Materials and Reagents for Step 1
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 10.0 g (106.3 mmol) | Starting material. |
| Acetic Acid | CH₃COOH | 60.05 | 100 mL | Solvent. |
| Bromine | Br₂ | 159.81 | 5.44 mL (106.3 mmol) | Brominating agent. Handle with extreme caution in a fume hood. |
| Sodium Hydroxide (50% aq. sol.) | NaOH | 40.00 | As needed | For neutralization. |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Detailed Protocol for Step 1
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (106.3 mmol) of 2-aminopyridine in 100 mL of glacial acetic acid.
-
Addition of Bromine: Cool the solution to 0-5 °C in an ice bath. Slowly add 5.44 mL (106.3 mmol) of bromine dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water.
-
Neutralization: Neutralize the solution by the slow addition of a 50% aqueous solution of sodium hydroxide until the pH is approximately 8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 5-bromo-2-aminopyridine as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C.
Part 2: Synthesis of this compound
The second step is a copper-catalyzed N-arylation of imidazole with 5-bromo-2-aminopyridine. This Ullmann-type coupling reaction is an effective method for the formation of carbon-nitrogen bonds between aryl halides and N-heterocycles.[8][9][10] The choice of a copper catalyst, a suitable base, and an appropriate solvent are critical for the success of this reaction. L-proline can be used as a ligand to promote the reaction.[11]
Materials and Reagents for Step 2
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01 | 5.0 g (28.9 mmol) | Intermediate from Step 1. |
| Imidazole | C₃H₄N₂ | 68.08 | 2.36 g (34.7 mmol) | Nucleophile. |
| Copper(I) Iodide | CuI | 190.45 | 0.55 g (2.89 mmol) | Catalyst. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 7.99 g (57.8 mmol) | Base. |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.67 g (5.78 mmol) | Ligand (optional but recommended). |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | Solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |
| Brine | - | - | As needed | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Detailed Protocol for Step 2
-
Reaction Setup: To a 100 mL round-bottom flask, add 5.0 g (28.9 mmol) of 5-bromo-2-aminopyridine, 2.36 g (34.7 mmol) of imidazole, 0.55 g (2.89 mmol) of copper(I) iodide, 7.99 g (57.8 mmol) of potassium carbonate, and 0.67 g (5.78 mmol) of L-proline.
-
Solvent Addition: Add 50 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) as the eluent.
-
Final Product: The final product, this compound, should be obtained as a solid.[12]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on both the pyridine and imidazole rings.
-
¹³C NMR: The carbon NMR will confirm the carbon framework of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₈H₈N₄, MW: 160.18 g/mol ).
-
Melting Point: To assess the purity of the compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
DMSO can penetrate the skin and carry dissolved substances with it. Avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Step 1: Low yield of brominated product | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the bromine is added slowly at low temperature. |
| Formation of di-brominated byproducts. | Use a milder brominating agent like NBS. | |
| Step 2: Incomplete coupling reaction | Inactive catalyst. | Use fresh, high-purity CuI. |
| Insufficiently anhydrous conditions. | Use anhydrous solvent and dry reagents. | |
| Ineffective base. | Ensure the base is finely powdered and dry. Consider using a stronger base like cesium carbonate. | |
| Purification challenges | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider a different stationary phase. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this important building block for their drug discovery and development programs. The two-step approach, involving a regioselective bromination followed by a copper-catalyzed Ullmann coupling, is a classic yet effective strategy in heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. heteroletters.org [heteroletters.org]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H8N4 | CID 16128050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 5-(1H-imidazol-1-yl)pyridin-2-amine in Kinase Assays
Abstract
The pyridinyl-imidazole scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-(1H-imidazol-1-yl)pyridin-2-amine in in vitro kinase assays. We will delve into the compound's profile, its hypothesized mechanism of action, and provide detailed, validated protocols for determining its inhibitory activity. This guide emphasizes the rationale behind experimental choices, robust assay design, and data interpretation to ensure the generation of reliable and reproducible results.
Introduction to this compound
Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern therapeutic strategies.
The this compound molecule belongs to a chemical class that has yielded potent inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The core structure, featuring an imidazole ring linked to a pyridine ring, is adept at forming key interactions within the ATP-binding pocket of many kinases.[3] These application notes provide the foundational protocols to characterize the inhibitory profile of this compound, enabling researchers to determine its potency, selectivity, and potential as a therapeutic lead.
Compound Profile and Handling
Before initiating any biological assay, it is critical to understand the physicochemical properties of the test compound.
| Property | Data | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₈H₈N₄ | PubChem[4] |
| Molecular Weight | 160.18 g/mol | PubChem[4] |
| Solubility | Moderately soluble in aqueous solutions, with solubility influenced by pH. Highly soluble in polar organic solvents like DMSO and ethanol.[5] | In-house observation |
| Storage | Store as a solid at -20°C, protected from light and moisture. In solution (DMSO), store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | General Lab Practice |
Essential Handling Guidelines:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO before making the final dilution into the aqueous assay buffer. This prevents compound precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the kinase assay should be kept constant across all wells and should not exceed 1% (v/v), as higher concentrations can inhibit kinase activity.[6]
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
Based on its structural similarity to other known kinase inhibitors containing the pyridinyl-imidazole scaffold, this compound is hypothesized to function as an ATP-competitive inhibitor .[3][6] This mechanism involves the inhibitor binding reversibly to the kinase's active site, directly competing with the endogenous substrate, ATP. The heterocyclic rings of the compound are thought to occupy the adenine-binding pocket, preventing the phosphotransfer reaction.[6]
Caption: Hypothesized ATP-competitive inhibition mechanism.
Experimental Workflow: A Step-by-Step Overview
A systematic approach is essential for accurately characterizing a novel kinase inhibitor. The following workflow outlines the critical stages from initial compound preparation to final data analysis.
Caption: General experimental workflow for an in vitro kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for determining the IC₅₀ value of this compound against a purified kinase using the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.
A. Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.
B. Materials & Reagents
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (prepare fresh in kinase buffer)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well solid white assay plates (low-volume)
-
Known potent inhibitor for the target kinase (positive control)
C. Step-by-Step Procedure
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
In a 384-well assay plate, add 1 µL of the diluted compound, DMSO vehicle control (for 0% inhibition), or positive control inhibitor.
-
-
Kinase Reaction:
-
Add 2 µL of the kinase solution (pre-diluted in kinase buffer to its optimal concentration).
-
Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer). The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the potency of competitive inhibitors.[7]
-
Mix the plate gently for 1 minute.
-
Incubate the plate at room temperature for 60-120 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[6]
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
D. Data Analysis
-
Normalization:
-
The "High" signal (0% inhibition) is the average of the DMSO-only wells.
-
The "Low" signal (100% inhibition) is the average of the positive control inhibitor wells (or no-enzyme wells).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
IC₅₀ Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Reagent instability (e.g., multiple freeze-thaw cycles of kinase/ATP)- Edge effects in the plate | - Use calibrated multichannel pipettes.- Aliquot reagents into single-use volumes upon receipt.[7]- Avoid using the outer wells of the plate; fill them with buffer to create a humidity barrier.[7] |
| No or Weak Inhibition Observed | - Compound is inactive against the target kinase.- Compound precipitated out of solution.- Incorrect ATP concentration (too high for a competitive inhibitor). | - Confirm compound identity and purity.- Visually inspect dilutions for precipitation; ensure final DMSO concentration is consistent and low (<1%).- Perform the assay at an ATP concentration close to the Kₘ of the kinase. |
| Biochemical Potency Doesn't Translate to Cells | - Poor cell membrane permeability.- High intracellular ATP concentration (~1-10 mM) outcompetes the inhibitor.[7]- Compound is rapidly metabolized or effluxed by cells. | - This is a common challenge.[7] Consider performing cellular target engagement assays.- Be aware that higher inhibitor concentrations may be needed in cellular assays.- Conduct metabolic stability assays using liver microsomes.[7] |
Next Steps: From In Vitro Potency to Cellular Activity
Once the biochemical potency (IC₅₀) of this compound is established, the next logical step is to assess its activity in a cellular context. Cell-based proliferation assays, such as the MTT or CellTiter-Glo® assays, can determine the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.[1][8] A strong correlation between biochemical potency and anti-proliferative activity provides crucial validation for the compound's mechanism of action and its potential for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H8N4 | CID 16128050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Quantifying the Activity of 5-(1H-imidazol-1-yl)pyridin-2-amine (I-BET762)
Introduction: The Rationale for a c-Myc Focused Assay
5-(1H-imidazol-1-yl)pyridin-2-amine, more commonly known as I-BET762 (or Molibresib, GSK525762A), is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2][3][4] These proteins are critical epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[5][6][7] The BET protein BRD4, in particular, plays a well-documented role in the transcriptional regulation of key oncogenes, most notably MYC.[8][9][10][11][12][13][14]
In many hematological malignancies and solid tumors, BRD4 is recruited to super-enhancer regions that drive high-level expression of MYC.[7][15] I-BET762 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[1][16] This action leads to a rapid and robust downregulation of MYC transcription.[9][12][17] Consequently, measuring the modulation of c-Myc expression or its downstream phenotypic effects serves as a highly relevant and reliable method for assessing the cellular activity of I-BET762 and other BET inhibitors.[8][10][14]
This application note provides a detailed, two-pronged protocol for quantifying the activity of this compound. The primary assay directly measures the compound's on-target effect by quantifying the downregulation of MYC gene expression via Reverse Transcription Quantitative PCR (RT-qPCR). The secondary assay provides a corresponding phenotypic readout by measuring the impact on cell viability. The human acute myeloid leukemia (AML) cell line MV-4-11 is selected as the model system due to its known dependency on c-Myc and high sensitivity to BET inhibitors.[18][19][20][21][22]
Core Mechanism: Inhibition of BET-Mediated Transcription
The experimental strategy is grounded in the established mechanism of action for I-BET762.
Experimental Design & Workflow
The overall workflow involves parallel assays for gene expression and cell viability to provide a comprehensive profile of the compound's activity.
Part 1: Gene Expression Analysis via RT-qPCR
This protocol details the measurement of MYC mRNA downregulation following compound treatment.
Materials
-
Cell Line: MV-4-11 (ATCC® CRL-9591™), human acute myeloid leukemia
-
Compound: this compound (I-BET762), dissolved in DMSO to a 10 mM stock
-
Culture Medium: IMDM, 10% FBS, 1% Penicillin-Streptomycin
-
Reagents:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR Master Mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Nuclease-free water
-
Primers (desalted, standard purity):
-
MYC Forward: 5'-GCTGCTTAGACGCTGGATTT-3'
-
MYC Reverse: 5'-TAACGTTGAGGGGCATCG-3'
-
GAPDH (Housekeeping) Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
GAPDH (Housekeeping) Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MV-4-11 cells to a density of approximately 0.5-1.0 x 10^6 cells/mL.
-
Seed 0.5 x 10^6 cells per well in a 12-well plate in 1 mL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of I-BET762 in culture medium from the 10 mM DMSO stock. A typical final concentration range would be 1 nM to 5 µM.
-
Include a "Vehicle Control" well treated with the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).
-
Add the diluted compound or vehicle to the cells.
-
Incubate for a defined period, typically 6 to 24 hours, at 37°C and 5% CO2. A 6-hour timepoint is often sufficient to see significant MYC downregulation.[21]
-
-
RNA Extraction:
-
Harvest cells by transferring the cell suspension to a microfuge tube and centrifuging.
-
Extract total RNA using a column-based kit according to the manufacturer's protocol.[23]
-
Elute RNA in nuclease-free water and determine its concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM stock)
-
1 µL Reverse Primer (10 µM stock)
-
4 µL Nuclease-free water
-
4 µL cDNA (diluted 1:10)
-
-
Run separate reactions for the target gene (MYC) and the housekeeping gene (GAPDH). Run all samples in triplicate.
-
Include a No-Template Control (NTC) for each primer set.[26]
-
Use a standard thermal cycling protocol:
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 10 sec
-
Annealing/Extension: 60°C for 30 sec
-
-
Melt Curve Analysis: 65°C to 95°C, increment 0.5°C.[25]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method.[23]
-
ΔCt = Ct(MYC) - Ct(GAPDH)
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Fold Change = 2^(-ΔΔCt)
-
-
Plot the Fold Change (or % of control) against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Expected Data
| I-BET762 [nM] | Mean MYC Fold Change | Std. Dev. |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.95 | 0.07 |
| 10 | 0.78 | 0.06 |
| 50 | 0.45 | 0.05 |
| 100 | 0.21 | 0.03 |
| 500 | 0.08 | 0.02 |
| 1000 | 0.05 | 0.01 |
| 5000 | 0.04 | 0.01 |
| Table 1: Example dose-response data for MYC mRNA downregulation in MV-4-11 cells after 6-hour treatment with I-BET762. |
Part 2: Cell Viability Analysis
This protocol measures the downstream phenotypic effect of c-Myc downregulation—the inhibition of cell proliferation and viability.
Materials
-
Cell Line & Compound: As described in Part 1.
-
Assay Plates: Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[27][28][29]
Step-by-Step Protocol
-
Cell Seeding:
-
Seed MV-4-11 cells into opaque-walled 96-well plates at a density of 5,000 - 10,000 cells per well in 90 µL of culture medium.[30]
-
Include "No Cell" control wells containing 90 µL of medium only for background subtraction.
-
-
Compound Treatment:
-
Prepare 10X serial dilutions of I-BET762 in culture medium.
-
Add 10 µL of the 10X compound dilution or vehicle (medium with DMSO) to the appropriate wells. The final volume should be 100 µL.
-
Incubate for 72 hours at 37°C and 5% CO2. This longer incubation period is required to observe significant effects on cell proliferation.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[29][31]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of cell culture medium).[27][29]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[29]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[27][29]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "No Cell" wells) from all other readings.
-
Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells:
-
% Viability = (Luminescence(Treated) / Luminescence(Vehicle)) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Expected Data
| I-BET762 [nM] | Mean % Viability | Std. Dev. |
| 0 (Vehicle) | 100.0 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 91.5 | 5.5 |
| 50 | 72.3 | 4.1 |
| 100 | 48.9 | 3.7 |
| 500 | 15.6 | 2.5 |
| 1000 | 8.2 | 1.9 |
| 5000 | 5.1 | 1.1 |
| Table 2: Example dose-response data for cell viability in MV-4-11 cells after 72-hour treatment with I-BET762. The IC50 for I-BET762 in MV-4-11 cells is reported to be in the nanomolar range.[4] |
Trustworthiness & Self-Validation
To ensure the reliability and reproducibility of these assays, the following controls are essential:
-
Positive Control: A well-characterized pan-BET inhibitor like JQ1 can be run in parallel to confirm that the assay system responds appropriately to BET inhibition.[14]
-
Vehicle Control (DMSO): This is the baseline for calculating relative activity (100% viability or 1.0 fold-change). It is critical for normalizing the data from compound-treated wells.
-
No-Template/No-Cell Controls: These are used to determine background noise and potential contamination in the qPCR and viability assays, respectively.[26]
-
Melt Curve Analysis (qPCR): This step validates that the SYBR Green signal is from the specific amplification of a single product and not from primer-dimers or other artifacts.[25]
-
Biological Replicates: Each experiment should be performed independently at least three times to ensure the results are reproducible and to allow for robust statistical analysis.
By integrating a direct, target-engagement assay (RT-qPCR for MYC) with a functional, phenotypic outcome (cell viability), this dual-protocol approach provides a self-validating system for characterizing the cellular activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. BET Bromodomain Inhibition as a Therapeutic Strategy to Target c-Myc [dspace.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 18. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 19. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 24. researchgate.net [researchgate.net]
- 25. elearning.unite.it [elearning.unite.it]
- 26. sg.idtdna.com [sg.idtdna.com]
- 27. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 28. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 29. promega.com [promega.com]
- 30. scribd.com [scribd.com]
- 31. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of 5-(1H-imidazol-1-yl)pyridin-2-amine via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of 5-(1H-imidazol-1-yl)pyridin-2-amine, a key heterocyclic intermediate in pharmaceutical synthesis. Due to its basic nature, this compound is prone to significant peak tailing and potential irreversible adsorption during silica gel chromatography. This guide outlines a systematic approach to overcome these challenges using a modified normal-phase flash column chromatography method. We will delve into the rationale behind the selection of the stationary and mobile phases, the critical role of a basic modifier, and provide a step-by-step protocol to achieve high purity and recovery.
Introduction: The Challenge of Purifying Basic Heterocycles
This compound incorporates both a pyridine and an imidazole ring, rendering it a basic compound. The lone pairs of electrons on the nitrogen atoms, particularly the sp2-hybridized nitrogen in the pyridine ring and the non-aromatic nitrogen in the imidazole ring, readily interact with acidic surface silanol groups (Si-OH) on standard silica gel. This strong, often irreversible, interaction leads to poor chromatographic performance, characterized by broad, tailing peaks and reduced product recovery.
The basicity of the constituent rings is a key factor. The conjugate acid of imidazole has a pKa of approximately 7, making it a stronger base than pyridine (pKa of the conjugate acid is ~5.2).[1] This composite basicity necessitates a strategic approach to chromatography to ensure a successful purification.
This protocol employs a standard silica gel stationary phase but modifies the mobile phase with a small percentage of a basic additive, triethylamine (TEA). The TEA acts as a competitive base, saturating the acidic silanol sites on the silica surface and minimizing the undesirable secondary interactions with the target analyte. This results in a more symmetrical peak shape and improved resolution from impurities.
Materials and Methods
Materials
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), ≥99.5%
-
Ethyl Acetate, technical grade (for TLC)
-
n-Hexane, technical grade (for TLC)
-
Thin Layer Chromatography (TLC) plates, silica gel 60 F254
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Flash chromatography system (manual or automated)
-
UV lamp for TLC visualization
-
Fume hood
-
Standard laboratory glassware
Experimental Protocol
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4, ensuring good separation from impurities.
Procedure:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., n-hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol).
-
To each of these developing solvents, add 0.5-1% (v/v) of triethylamine. This is crucial to mimic the conditions of the column and prevent streaking on the TLC plate.[2]
-
Dissolve a small amount of the crude material in a suitable solvent such as dichloromethane or methanol.
-
Spot the dissolved crude material onto the TLC plates.
-
Develop the plates in the prepared solvent systems.
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that provides the best separation and the desired Rf for the product spot. A good starting point for many aminopyridine derivatives is a gradient of methanol in dichloromethane.[2][3]
Column Preparation
The proper packing of the chromatography column is critical for achieving a high-resolution separation.
Procedure:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane with 1% TEA).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
For optimal separation, the sample should be loaded onto the column in a concentrated band. Dry loading is highly recommended for this compound to prevent band broadening that can occur with liquid loading, especially if the compound has limited solubility in the initial mobile phase.
Procedure (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is readily soluble (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully apply this powder evenly onto the sand layer at the top of the prepared column.
Elution and Fraction Collection
The elution is performed by gradually increasing the polarity of the mobile phase to move the compounds down the column at different rates.
Procedure:
-
Begin elution with the initial, less polar mobile phase (e.g., 100% Dichloromethane + 1% TEA).
-
Gradually increase the polarity by introducing methanol into the mobile phase. A typical gradient could be from 0% to 10% methanol in dichloromethane (always containing 1% TEA).
-
Collect fractions of a consistent volume throughout the elution process.
-
Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain the pure this compound.
Product Recovery
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents and triethylamine using a rotary evaporator. Co-evaporation with a solvent like methanol can help in removing the last traces of triethylamine.
-
The resulting solid is the purified this compound.
-
Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Data Presentation and Summary
The following table summarizes the key parameters for the purification of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) Gradient | Provides a good polarity range to elute the target compound and separate it from both less polar and more polar impurities. 2-aminopyridine shows good solubility in methanol.[4] |
| Basic Modifier | 1% Triethylamine (TEA) (v/v) | Neutralizes acidic silanol groups on the silica surface, preventing peak tailing and improving recovery of the basic analyte.[2][3] |
| Sample Loading | Dry Loading | Ensures a concentrated application of the sample, leading to sharper bands and better resolution. |
| Elution Gradient | 0% to 10% MeOH in DCM (+1% TEA) | A gradual increase in polarity allows for the effective separation of compounds with different polarities. |
| Detection | UV visualization at 254 nm (TLC) | The aromatic and conjugated nature of the compound allows for easy visualization under UV light. |
Workflow Diagrams
Caption: A comprehensive workflow for the purification of this compound.
Caption: The causal relationship behind using a basic modifier in the chromatography of basic amines.
Conclusion
The protocol detailed in this application note presents a reliable and efficient method for the purification of this compound using flash column chromatography. By understanding the fundamental chemical properties of the analyte and the stationary phase, and by implementing a modified mobile phase containing triethylamine, the common challenges associated with the purification of basic heterocyclic compounds can be effectively overcome. This method yields a product of high purity and is scalable for applications in both research and drug development settings.
References
The Versatile Scaffold: 5-(1H-imidazol-1-yl)pyridin-2-amine in Modern Medicinal Chemistry
Introduction: The Quest for Specificity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their deregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds. It is in this context that 5-(1H-imidazol-1-yl)pyridin-2-amine emerges as a privileged scaffold, offering a unique combination of structural features and synthetic accessibility for the generation of potent and selective kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the medicinal chemistry applications of this compound. We will delve into its significance as a core structural motif, provide detailed protocols for its derivatization, and outline methodologies for the biological evaluation of its analogues, empowering researchers and drug development professionals to leverage this versatile scaffold in their quest for next-generation therapeutics.
The this compound Scaffold: A Structural and Functional Analysis
The this compound core is a heterocyclic amine that presents multiple points for chemical modification, making it an ideal starting point for library synthesis in drug discovery campaigns. The pyridine ring can act as a hinge-binding motif, a crucial interaction for many ATP-competitive kinase inhibitors. The exocyclic amine at the 2-position and the imidazole ring offer vectors for introducing substituents that can probe different pockets of the kinase active site, thereby modulating potency and selectivity. The imidazole moiety itself is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties and participating in key interactions with biological targets.[1][2]
Derivatives of the broader imidazopyridine class have demonstrated significant potential as inhibitors of a range of kinases, including Mitogen and Stress-Activated Protein Kinase-1 (MSK-1), Src family kinases, FMS-like tyrosine kinase 3 (FLT3), Aurora kinases, and Cyclin-Dependent Kinase 9 (CDK9).[3][4][5][6][7] This underscores the therapeutic potential of scaffolds based on the this compound core.
General Synthetic Approach: Building upon the Core
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common strategy involves the coupling of a suitably functionalized pyridine with an imidazole precursor. The following is a generalized, illustrative protocol for the synthesis of derivatives based on this scaffold.
Protocol 1: Synthesis of N-substituted this compound Derivatives
This protocol outlines a general two-step process for the synthesis of novel derivatives, starting with the commercially available 5-bromopyridin-2-amine.
Step 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromopyridin-2-amine (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2: N-Arylation or N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dioxane, toluene, or DMF), add the desired aryl halide or alkyl halide (1.1 eq), a suitable palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).
-
Reaction Execution: Degas the reaction mixture with nitrogen or argon for 15 minutes, then heat to 80-110 °C and stir for 8-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-substituted derivative.
Caption: General synthetic workflow for derivatization.
Application in Kinase Inhibitor Development: A Targeted Approach
The true utility of the this compound scaffold lies in its application as a template for the design of potent and selective kinase inhibitors. The following sections detail protocols for evaluating the biological activity of newly synthesized derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase of interest.
Materials:
-
Kinase of interest (recombinant, purified)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase, the substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | Kinase A | 15 |
| Derivative 2 | Kinase A | 85 |
| Derivative 3 | Kinase A | 5 |
| Control (e.g., Staurosporine) | Kinase A | 10 |
Protocol 3: Cellular Proliferation Assay
To assess the anti-proliferative effects of the synthesized compounds on cancer cell lines, a cellular proliferation assay is essential.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design and Screening of a Kinase Inhibitor Library from a Pyridin-2-amine Scaffold
<Senior Application Scientist >
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2]
A key strategy in the discovery of novel kinase inhibitors is the design of target-focused compound libraries.[3] This approach utilizes a "privileged scaffold," a core molecular structure known to bind to a specific target class, which is then decorated with a variety of chemical substituents to explore the chemical space and optimize for potency and selectivity. The pyridin-2-amine scaffold is a well-established and highly successful privileged scaffold for kinase inhibitors.[4] Its structure allows for key hydrogen bonding interactions with the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of a focused kinase inhibitor library based on the pyridin-2-amine scaffold. We will cover the rationale for scaffold selection, principles of library design, detailed synthetic and screening protocols, and data analysis.
Rationale for Pyridin-2-amine Scaffold Selection
The ATP-binding site of kinases contains a conserved "hinge" region that forms hydrogen bonds with the adenine ring of ATP. The pyridin-2-amine scaffold is an excellent mimic of this interaction. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group acts as a hydrogen bond donor, forming two crucial hydrogen bonds with the backbone of the hinge region.[4][6] This bidentate interaction anchors the inhibitor in the active site, providing a strong foundation for achieving high potency. Furthermore, the pyridin-2-amine core is synthetically tractable, allowing for the facile introduction of diverse substituents at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.[4]
Library Design Principles
The design of a high-quality kinase inhibitor library requires a multi-faceted approach, integrating computational methods with established medicinal chemistry principles.
In Silico Design and Sub-structure Selection
Computational tools are invaluable for the rational design of a focused library.[7] The process begins with the selection of a core pyridin-2-amine scaffold. Virtual screening of commercially available or proprietary compound collections can identify a diverse set of building blocks (R-groups) for library synthesis. These building blocks should be chosen to explore a wide range of physicochemical properties, including size, shape, polarity, and hydrogen bonding potential.
To guide the selection of R-groups, a representative set of kinase structures can be used for in silico docking.[3] This allows for the prioritization of building blocks that are predicted to form favorable interactions with the target kinases. Furthermore, computational models can be used to predict the drug-like properties of the virtual library members, such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors, to ensure adherence to principles like Lipinski's Rule of Five.
Table 1: Exemplar R-Group Selection for Library Diversification
| Position | R-Group | Physicochemical Properties | Rationale |
| R1 | Phenyl | Aromatic, Hydrophobic | Explores the solvent-exposed region |
| R1 | 3-methoxyphenyl | H-bond acceptor, increased polarity | Probes for polar interactions |
| R1 | 4-fluorophenyl | Halogen bonding potential | Can enhance binding affinity |
| R2 | 4-methylpiperazin-1-yl | Basic, Solubilizing | Improves aqueous solubility and can form salt bridges |
| R2 | Morpholino | Polar, H-bond acceptor | Enhances solubility and can interact with solvent |
| R2 | 3-(dimethylamino)pyrrolidin-1-yl | Basic, Chiral | Introduces chirality and a basic center |
Experimental Workflows and Protocols
Diagram 1: Kinase Inhibitor Library Design and Screening Workflow
Caption: A streamlined workflow for the design, synthesis, and screening of a focused kinase inhibitor library.
Synthetic Chemistry Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It is an ideal method for the synthesis of a pyridin-2-amine library.[10][11]
Objective: To synthesize a library of N-aryl-pyridin-2-amines via Buchwald-Hartwig amination.
Materials:
-
2-Bromopyridine (or substituted 2-bromopyridines)
-
A diverse set of primary and secondary amines (R1-NH2)
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Reaction vials with screw caps
-
Heating block or oil bath
Procedure:
-
In an array of reaction vials, add 2-bromopyridine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd2(dba)3 (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous toluene (10 mL).
-
Add the catalyst stock solution (0.5 mL) to each reaction vial.
-
Seal the vials and purge with nitrogen or argon for 5 minutes.
-
Heat the reactions at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reactions to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-aryl-pyridin-2-amine.
Diagram 2: General Mechanism of Pyridin-2-amine Binding to the Kinase Hinge
Caption: The pyridin-2-amine scaffold forms key hydrogen bonds with the kinase hinge region.
Biochemical Screening Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13] It is a robust and sensitive method suitable for high-throughput screening.[14][15]
Objective: To determine the inhibitory activity of the synthesized library compounds against a panel of kinases.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Synthesized inhibitor library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling robot
-
Luminometer
Procedure:
-
Prepare the kinase reaction buffer containing the kinase and its substrate.
-
Dispense the kinase reaction buffer into the wells of a 384-well plate.
-
Add the library compounds at various concentrations (typically a 10-point dose-response curve) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13][16]
-
Measure the luminescence using a plate reader.
Cellular Screening Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[17][18] This assay is used to assess the cytotoxic or anti-proliferative effects of the hit compounds from the biochemical screen.[19]
Objective: To evaluate the effect of hit compounds on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Hit compounds from the primary screen (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the hit compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure the luminescence using a plate reader.
Diagram 3: Screening Cascade for Kinase Inhibitor Discovery
Caption: A typical screening cascade to identify and validate lead kinase inhibitors.
Data Analysis and Interpretation
Biochemical Data
The raw luminescence data from the ADP-Glo™ assay is converted to percent inhibition relative to the positive and negative controls. For compounds that show significant inhibition in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of kinase activity, is then determined by fitting the data to a four-parameter logistic equation.
Cellular Data
Similarly, the luminescence data from the CellTiter-Glo® assay is used to calculate the percent cell viability relative to the vehicle-treated control cells. A dose-response curve is generated, and the GI50 value (the concentration that causes 50% growth inhibition) is calculated.
Table 2: Illustrative Screening Data for Pyridin-2-amine Analogs
| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Line X GI50 (µM) |
| PZA-001 | 50 | 500 | 1.2 |
| PZA-002 | 1200 | 800 | >10 |
| PZA-003 | 25 | 1500 | 0.5 |
| Staurosporine | 5 | 10 | 0.02 |
The data in Table 2 illustrates how the screening results can be used to identify promising compounds. PZA-003 shows high potency for Kinase A and good selectivity over Kinase B, and this biochemical activity translates to cellular potency. This compound would be a good candidate for further lead optimization.
Conclusion
The design and screening of a focused kinase inhibitor library based on the pyridin-2-amine scaffold is a proven strategy for the discovery of novel therapeutic agents. By combining rational in silico design with efficient synthetic chemistry and robust biochemical and cellular screening assays, researchers can effectively explore the chemical space around this privileged scaffold to identify potent and selective kinase inhibitors. The protocols and workflows described in this application note provide a comprehensive framework for executing such a drug discovery campaign.
References
- 1. Kinase Library - Enamine [enamine.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
Application Notes and Protocols for the Experimental Evaluation of Pyridine-Based Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[1][] The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP.[3][4][5][6] This structural feature, combined with favorable physicochemical properties that can enhance metabolic stability and potency, has led to the development of numerous successful pyridine-based kinase inhibitors.[5][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of novel pyridine-based kinase inhibitors. It outlines a multi-tiered approach, beginning with fundamental biochemical characterization and progressing through cellular target engagement and phenotypic assays to preclinical in vivo validation. The protocols described herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
Part 1: Foundational Assessment: From Molecule to Mechanism
The initial phase of evaluation focuses on the inhibitor's intrinsic properties and its direct interaction with the purified target kinase. This stage is crucial for establishing baseline potency and selectivity before investing in more complex cellular and in vivo models.
Physicochemical and ADMET Profiling
Before assessing biological activity, it is essential to understand the compound's fundamental physicochemical properties. Early profiling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics can prevent costly late-stage failures.[9][10][11] Poor solubility, for instance, can confound both in vitro and in vivo results, while high metabolic instability can limit therapeutic exposure.
Key Initial Parameters:
-
Aqueous Solubility: Determines the compound's ability to dissolve in physiological media, a prerequisite for absorption and distribution.
-
Lipophilicity (LogD): Influences membrane permeability, target binding, and metabolic clearance. A balanced LogD is often critical for optimal pharmacokinetic properties.[12]
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the rate of metabolic clearance in vivo.
In Vitro Kinase Activity & Potency Determination (IC50)
The primary goal of this stage is to quantify the inhibitor's potency against its intended kinase target. This is typically achieved by measuring the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value).[13][14]
Causality Behind the Method: Kinase activity is measured by tracking the transfer of a phosphate group from ATP to a specific substrate.[1] Luminescence-based assays, which quantify the amount of ADP produced as a direct byproduct of the kinase reaction, are widely used due to their high sensitivity and amenability to high-throughput screening.[15]
dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Workflow for In Vitro Kinase IC50 Determination."; fontname="Arial"; fontsize=12; } enddot Figure 1: Workflow for In Vitro Kinase IC50 Determination.
Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol describes a method for determining the IC50 value of a pyridine-based inhibitor using a commercially available assay kit (e.g., ADP-Glo™).
Materials:
-
Target Kinase and its specific peptide substrate.
-
Pyridine-based inhibitor stock solution (e.g., 10 mM in DMSO).
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well assay plates.
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 1:3 serial dilution of the pyridine-based inhibitor in DMSO. Then, dilute these concentrations into the Kinase Assay Buffer. Include a "no inhibitor" control (DMSO only).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO control to the wells of the assay plate.[15]
-
Add 2.5 µL of a solution containing the target kinase to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well. Expert Insight: The ATP concentration should ideally be set at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values, especially for ATP-competitive inhibitors.[14]
-
Incubate the plate at 30°C for 60 minutes (the optimal time may need to be determined empirically).
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[15]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
| Kinase Target | Pyridine Inhibitor A IC50 (nM) | Staurosporine IC50 (nM) |
| Target Kinase X | 25 | 8 |
| Off-Target Kinase Y | 1,500 | 15 |
| Off-Target Kinase Z | >10,000 | 30 |
| Table 1: Example IC50 data for a pyridine-based inhibitor. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[15] |
Kinase Selectivity Profiling
Trustworthiness Through Validation: A potent inhibitor is only useful if it is also selective. Off-target inhibition can lead to unforeseen toxicities and confound experimental results. Therefore, profiling the inhibitor against a broad panel of kinases (representing the human "kinome") is a critical step to understand its selectivity profile.[13][16] This is typically performed by specialized contract research organizations (CROs) that run hundreds of kinase assays in parallel. The goal is to demonstrate that the inhibitor is significantly more potent against its intended target than against other kinases.
Part 2: Cellular Assays: Target Engagement & Phenotypic Effects
Demonstrating potency in a biochemical assay is a necessary first step, but it is not sufficient. A compound must be able to enter a cell, engage its target in the complex intracellular environment, and elicit a desired biological response.[17][18][19]
Target Engagement Confirmation by Western Blot
Western blotting is a robust method to directly assess whether the inhibitor is engaging its target in a cellular context.[20] This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A potent and cell-permeable inhibitor should decrease the phosphorylation of this substrate in a dose-dependent manner.[20][21]
Causality Behind the Method: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. By using a phospho-specific antibody, one can quantify the level of substrate phosphorylation, which is a direct proxy for the activity of the upstream kinase. A second antibody against the total (phosphorylated and unphosphorylated) substrate protein is used for normalization, ensuring that any observed decrease in the phospho-signal is due to inhibition, not protein degradation.[21]
dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Workflow for Western Blot Target Engagement Assay."; fontname="Arial"; fontsize=12; } enddot Figure 2: Workflow for Western Blot Target Engagement Assay.
Protocol: Western Blot for Downstream Substrate Phosphorylation
Materials:
-
Cell line expressing the target kinase.
-
Pyridine-based inhibitor.
-
Lysis Buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (phospho-specific substrate and total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the pyridine-based inhibitor for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold Lysis Buffer (containing phosphatase inhibitors, which are essential to preserve the phosphorylation state). Scrape the cells and transfer the lysate to a microcentrifuge tube.[22]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration with Lysis Buffer and SDS sample buffer.
-
Boil samples at 95°C for 5 minutes.[22]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Signal Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing (Normalization Control): To confirm equal protein loading, strip the membrane of the first set of antibodies and re-probe it with the primary antibody against the total substrate protein.
Cell Viability & Cytotoxicity Assays
After confirming that the inhibitor engages its target, the next step is to measure its phenotypic effect, such as inhibiting cancer cell proliferation or inducing cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[23]
Causality Behind the Method: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring its absorbance after solubilization.[23][24]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
Pyridine-based inhibitor.
-
MTT solution (5 mg/mL in PBS).[23]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[25]
-
Inhibitor Treatment: Add 100 µL of medium containing various concentrations of the pyridine-based inhibitor to the wells (creating a final volume of 200 µL). Include vehicle-only (DMSO) controls and no-cell background controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[25]
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the concentration that inhibits cell growth by 50% (GI50).
| Cell Line | Pyridine Inhibitor A GI50 (µM) |
| Cancer Line 1 (Target-Positive) | 0.5 |
| Cancer Line 2 (Target-Negative) | >50 |
| Table 2: Example cell viability data. The inhibitor shows potent activity only in the cell line expressing the target kinase, supporting an on-target mechanism of action. |
Part 3: In Vivo Model Evaluation
The final preclinical step is to evaluate the inhibitor's efficacy and safety in a living organism. Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard approach.[27][28]
Causality Behind the Method: This model allows for the assessment of the inhibitor's pharmacokinetic properties (how it is absorbed, distributed, metabolized, and excreted in a whole organism) and its pharmacodynamic effect (target modulation in the tumor) and, ultimately, its ability to inhibit tumor growth in a more physiologically relevant setting.
dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Workflow for an In Vivo Xenograft Efficacy Study."; fontname="Arial"; fontsize=12; } enddot Figure 3: Workflow for an In Vivo Xenograft Efficacy Study.
Protocol: General In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant an appropriate number of human cancer cells (e.g., 5-10 million) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow until they reach a mean volume of 100-200 mm³.
-
Randomization: Randomize mice into treatment cohorts (e.g., vehicle control, inhibitor at two different dose levels, positive control).
-
Treatment: Administer the inhibitor and controls via the chosen route (e.g., oral gavage) on a defined schedule (e.g., once daily) for 2-4 weeks.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. A portion of the tumor tissue can be flash-frozen or fixed for pharmacodynamic biomarker analysis (e.g., Western blot to confirm target inhibition).
Conclusion
The successful evaluation of a pyridine-based kinase inhibitor requires a systematic, multi-faceted experimental approach. By progressing logically from in vitro potency and selectivity profiling to cell-based target engagement and phenotypic assays, and finally to in vivo efficacy models, researchers can build a comprehensive data package. This rigorous, evidence-based process, grounded in protocols with integral controls, is essential for validating the therapeutic potential of new chemical entities and provides the foundation for their advancement into clinical development.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inits.at [inits.at]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Biological Activity of Novel Pyridine Derivatives
Introduction: The Pivotal Role of Pyridine Derivatives in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of novel therapeutic agents. The versatility of the pyridine ring allows for diverse functionalization, leading to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
The preclinical evaluation of these novel chemical entities is a critical phase in the drug discovery and development pipeline.[3] This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the biological activities of newly synthesized pyridine derivatives. It is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring data integrity and reproducibility. The focus will be on three fundamental in vitro assays that serve as the primary screening tools in many therapeutic areas: the MTT assay for anticancer activity, the agar well diffusion method for antimicrobial screening, and the Griess assay for anti-inflammatory potential.
Section 1: Assessment of Anticancer Activity via Cytotoxicity Profiling
A primary goal in cancer drug discovery is the identification of compounds that can selectively kill cancer cells or inhibit their proliferation.[4][5] In vitro cytotoxicity assays are the foundational step in this process, providing crucial data on a compound's ability to induce cell death.[3][6]
The MTT Assay: A Reliable Indicator of Cell Viability and Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective, and reliable colorimetric method for assessing cell viability.[6][7][8][9] Its principle lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[10][11][12][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects.[8][14]
Causality Behind Experimental Choices: The selection of the MTT assay as a primary screening tool is based on its high throughput compatibility, sensitivity, and the fact that mitochondrial activity is a strong indicator of overall cell health.[7][9] A reduction in the metabolic activity of a cell population following treatment with a pyridine derivative is a strong indication of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity of pyridine derivatives using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Novel pyridine derivatives
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][13]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the pyridine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells to subtract background absorbance.[13]
-
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.[15]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][13]
Data Presentation and Interpretation: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results should be presented in a dose-response curve, plotting the percentage of cell viability against the compound concentration. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined. A lower IC50 value indicates higher cytotoxic potential.
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Pyridine Derivative A | 1 | 95.2 ± 4.1 |
| 10 | 68.5 ± 5.3 | |
| 50 | 32.1 ± 3.8 | |
| 100 | 15.7 ± 2.9 | |
| Doxorubicin (Control) | 1 | 55.4 ± 4.5 |
Section 2: Evaluation of Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[16] Pyridine derivatives have shown promise in this area.[17][18][19][20] A common and effective preliminary screening method is the agar well diffusion assay.[16][21]
The Agar Well Diffusion Method: A Classic Screening Tool
This method is widely used to evaluate the antimicrobial activity of plant extracts and synthetic compounds.[22] It is based on the principle that an antimicrobial agent will diffuse from a well through a solid agar medium that has been uniformly inoculated with a test microorganism.[23][24] If the microorganism is susceptible, a clear zone of inhibition will appear around the well where bacterial growth has been prevented.[23] The diameter of this zone is proportional to the antimicrobial potency of the compound.[23]
Causality Behind Experimental Choices: The agar well diffusion method is chosen for its simplicity, cost-effectiveness, and ability to provide a qualitative and semi-quantitative assessment of antimicrobial activity against a range of microorganisms.[16][25] It allows for the simultaneous testing of multiple compounds and provides a clear visual result.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for assessing antimicrobial activity using the agar well diffusion method.
Detailed Protocol: Agar Well Diffusion Assay
Materials:
-
Novel pyridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Agar (MHA)
-
Nutrient Broth
-
Sterile petri dishes, cotton swabs, and cork borer (6-8 mm)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (e.g., DMSO)
Procedure:
-
Media and Inoculum Preparation: Prepare MHA plates and nutrient broth according to the manufacturer's instructions. Inoculate the test bacteria into the nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.[22]
-
Lawn Culture: Dip a sterile cotton swab into the bacterial suspension and spread it evenly over the entire surface of an MHA plate to create a lawn culture.[26]
-
Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the inoculated agar plates.[26]
-
Compound Application: Add a specific volume (e.g., 100 µL) of the pyridine derivative solution (dissolved in DMSO) into one of the wells.[16]
-
Controls: In separate wells on the same plate, add the positive control antibiotic and the negative control solvent.[22]
-
Pre-diffusion: Allow the plates to stand for 30 minutes to permit the diffusion of the compounds into the agar.[16]
-
Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.[25][26]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Data Presentation and Interpretation: The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater susceptibility of the microorganism to the compound. The results are typically presented in a table comparing the zones of inhibition for the test compounds and controls against different microbial strains.
| Compound | Test Microorganism | Zone of Inhibition (mm) (Mean ± SD) |
| Pyridine Derivative B | S. aureus | 18 ± 1.2 |
| E. coli | 12 ± 0.8 | |
| Gentamicin (Control) | S. aureus | 25 ± 1.5 |
| E. coli | 22 ± 1.1 | |
| DMSO (Control) | S. aureus | 0 |
| E. coli | 0 |
Section 3: Probing Anti-inflammatory Potential
Inflammation is a key pathological feature of many diseases, and the search for novel anti-inflammatory agents is a major focus of drug discovery.[27][28] Nitric oxide (NO) is a critical signaling molecule in the inflammatory process.[27] While it has anti-inflammatory effects under normal conditions, its overproduction is pro-inflammatory.[27] Therefore, inhibiting NO production is a valid strategy for anti-inflammatory drug development.
The Griess Assay: Quantifying Nitric Oxide Production
The Griess assay is a simple, rapid, and widely used colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO2-), in biological fluids.[29][30] The assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound.[29] The intensity of the purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at 540 nm.[29][31]
Causality Behind Experimental Choices: The Griess assay is selected for its sensitivity and specificity in measuring nitrite levels, which serve as a reliable surrogate for NO production by inflammatory cells like macrophages.[30] The murine macrophage cell line RAW 264.7 is often used as it produces robust and measurable levels of NO upon stimulation with inflammatory agents like lipopolysaccharide (LPS).[30]
Experimental Workflow: Griess Assay
Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide production with the Griess assay.
Detailed Protocol: Griess Assay for Nitrite Quantification
Materials:
-
Novel pyridine derivatives
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: Sulfanilamide in acid; Reagent B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite (for standard curve)
-
24-well or 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[30]
-
Compound Treatment: Remove the medium and pre-treat the cells with various concentrations of the pyridine derivative for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include wells with cells and LPS only (positive control), cells only (negative control), and cells with the pyridine derivative but without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium with known concentrations (e.g., 0-100 µM).
-
Griess Reaction: In a new 96-well plate, mix 100 µL of each supernatant or standard with 100 µL of the Griess reagent (prepared by mixing equal volumes of Reagent A and B).[30]
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[32]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Presentation and Interpretation: Calculate the nitrite concentration in the samples by comparing their absorbance values to the sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows:
-
% NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100
A dose-dependent decrease in nitrite concentration indicates the anti-inflammatory potential of the pyridine derivative.
| Compound | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Pyridine Derivative C | 1 | 45.2 ± 3.1 | 11.4 |
| 10 | 28.7 ± 2.5 | 43.7 | |
| 50 | 12.3 ± 1.9 | 75.9 | |
| LPS Control | - | 51.0 ± 4.2 | 0 |
| Untreated Control | - | 2.5 ± 0.5 | - |
Section 4: Advanced & Complementary Assays
While the assays detailed above provide a robust primary screening platform, a comprehensive evaluation of a novel pyridine derivative's biological activity often requires further investigation.
-
Enzyme Inhibition Assays: If the pyridine derivative is designed to target a specific enzyme (e.g., a kinase in cancer or cyclooxygenase in inflammation), direct enzyme inhibition assays should be performed to confirm its mechanism of action.[33]
-
In Vivo Models: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.[5][15]
-
High-Throughput Screening (HTS): For large libraries of pyridine derivatives, the described in vitro assays can be adapted to HTS formats to rapidly identify lead compounds.[4]
Conclusion
The systematic assessment of biological activity is paramount in the journey of a novel pyridine derivative from the laboratory to the clinic. The MTT, agar well diffusion, and Griess assays represent a powerful and efficient trio of primary screening tools for evaluating anticancer, antimicrobial, and anti-inflammatory potential, respectively. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data, enabling informed decisions in the drug development process. A multi-assay, tiered approach, beginning with these foundational in vitro methods, provides the most comprehensive understanding of a compound's therapeutic potential.
References
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 20. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistnotes.com [chemistnotes.com]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. hereditybio.in [hereditybio.in]
- 26. youtube.com [youtube.com]
- 27. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Role of nitric oxide in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. resources.rndsystems.com [resources.rndsystems.com]
- 33. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyridin-2-amines
Welcome to the technical support center for the synthesis of substituted pyridin-2-amines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and practical solutions to common challenges encountered in the synthesis of this critical heterocyclic scaffold. 2-Aminopyridines are ubiquitous structural motifs in medicinal chemistry and materials science, making their efficient and reliable synthesis paramount.[1][2]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing substituted pyridin-2-amines, and how do I choose the right one?
A1: Selecting an appropriate synthetic route depends on your starting material availability, required scale, and the functional group tolerance of your substrate. The three main strategies are:
-
Direct Amination (Chichibabin Reaction): This classic method involves the direct nucleophilic substitution of a hydrogen atom on the pyridine ring with an amide anion, typically from sodium amide (NaNH₂).[3] It is most effective for electron-deficient or unactivated pyridines but requires harsh, high-temperature conditions and has limited functional group compatibility.[4][5]
-
Synthesis from Pyridine N-Oxides: This is a versatile and often milder approach. The N-oxide is "activated" by an electrophilic reagent, facilitating a highly regioselective nucleophilic attack at the C2 position.[3][4] This redox-neutral transformation is compatible with a wide range of functional groups and often provides excellent yields.[1]
-
Transition-Metal-Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) are powerful for forming C-N bonds.[6][7][8] These reactions typically couple a 2-halopyridine with an amine and are known for their broad substrate scope and functional group tolerance, though they can require careful optimization of catalysts, ligands, and conditions.[6][7]
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a synthetic strategy.
Q2: How can I reliably characterize my final product and confirm the C2-amination regiochemistry?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming regiochemistry. For a C2-substituted pyridine, you will typically observe four distinct aromatic proton signals with characteristic coupling patterns (doublet, triplet, triplet, doublet). The proton at C6 is often the most downfield. The N-H proton(s) of the amino group will appear as a broad singlet, and its chemical shift can vary with concentration and solvent.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming the successful incorporation of the amino group.[9]
-
¹³C NMR Spectroscopy: The C2 carbon bearing the amino group will show a characteristic upfield shift compared to other pyridine carbons due to the electron-donating nature of the nitrogen atom.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands. Primary amines (-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches), while secondary amines show a single band.
| Technique | Key Spectroscopic Signature for 2-Aminopyridine |
| ¹H NMR | Four distinct aromatic signals; broad N-H singlet(s).[10] |
| ¹³C NMR | Shielded (upfield) C2 signal (~155-160 ppm). |
| Mass Spec | Correct molecular ion peak [M+H]⁺ or [M]⁺.[9] |
| IR Spec | N-H stretching vibrations between 3300-3500 cm⁻¹. |
| Caption: Key spectroscopic data for 2-aminopyridine characterization. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis.
Problem 1: Low or no yield in a Chichibabin reaction.
Question: I am attempting to synthesize a 2-aminopyridine using sodium amide in toluene, but I'm getting very low conversion of my starting material, even after prolonged heating. What is going wrong?
Answer: The Chichibabin reaction, while powerful, is notoriously sensitive to reaction parameters. Several factors could be responsible for the low yield.[3][5]
Potential Causes & Solutions:
-
Reagent Quality (Sodium Amide): The reactivity of NaNH₂ is highly dependent on its purity and particle size.
-
Expertise & Causality: Old or improperly stored NaNH₂ can be coated with an inactive layer of sodium hydroxide or carbonate from reaction with atmospheric moisture and CO₂. While ironically, completely pure NaNH₂ can sometimes be less reactive, presumably due to the catalytic effect of certain impurities, commercially available reagent that has been properly handled is usually the best starting point.[11]
-
Troubleshooting Steps:
-
Use a fresh bottle of high-quality sodium amide from a reputable supplier.
-
If possible, perform the reaction under a strictly inert atmosphere (N₂ or Ar) to prevent reagent degradation.
-
Consider modern variants, such as using a NaH-iodide composite, which can mediate the reaction under milder conditions.[12]
-
-
-
Reaction Temperature & Solvent: The reaction requires high temperatures to overcome the activation energy for nucleophilic attack and hydride elimination.[3]
-
Expertise & Causality: The traditional mechanism involves the elimination of a hydride ion (H⁻), which is a poor leaving group. High thermal energy is required to drive this step and achieve aromatization.[2][5]
-
Troubleshooting Steps:
-
Ensure your reaction temperature is sufficiently high. For toluene, this means reflux (~111°C); for xylene, reflux is even higher (~140°C).
-
Confirm that your heating mantle and thermometer are calibrated correctly.
-
The solvent must be aprotic and high-boiling. Toluene and xylene are standard choices.[11]
-
-
-
Substrate Electronics: The Chichibabin reaction is inhibited by electron-withdrawing groups (EWGs) on the pyridine ring.[5]
Caption: Troubleshooting workflow for the Chichibabin reaction.
Problem 2: Low yield in the Buchwald-Hartwig amination of a 2-bromopyridine.
Question: I'm trying to couple 2-bromopyridine with a primary amine using Pd(OAc)₂ and a phosphine ligand, but the reaction is giving poor yields and some starting material decomposition. How can I improve this?
Answer: The Buchwald-Hartwig amination is highly effective but can be challenging with heteroaromatic substrates like pyridine due to potential catalyst inhibition.[14]
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen:
-
Expertise & Causality: The lone pair on the pyridine's nitrogen atom can coordinate strongly to the palladium center, forming an inactive or less active catalyst complex. This prevents the catalyst from participating in the desired oxidative addition/reductive elimination cycle.
-
Troubleshooting Steps:
-
Use Chelating Bidentate Ligands: Ligands like Xantphos or 1,1'-Bis(diphenylphosphino)propane (dppp) are crucial. Their bidentate nature helps prevent the pyridine substrate from displacing the ligand and deactivating the catalyst.[14][15] The first-generation monodentate ligands (e.g., P(o-tolyl)₃) are often ineffective for this reason.[7]
-
-
-
Incorrect Base or Catalyst System:
-
Expertise & Causality: The base is critical for deprotonating the amine-palladium complex prior to reductive elimination. A strong, non-nucleophilic base is required. The palladium precursor and ligand must be matched correctly.
-
Troubleshooting Steps:
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these couplings.[14][15] K₂CO₃ or Cs₂CO₃ may work but are generally less effective for less reactive substrates.
-
Catalyst/Ligand Screening: If a standard system like Pd(OAc)₂/Xantphos fails, screen other combinations. Pre-catalysts like Pd₂(dba)₃ can be effective. Sterically hindered ligands from later "generations" of Buchwald-Hartwig catalysis may also improve results.
-
-
-
Use of Volatile Amines:
-
Expertise & Causality: If your amine nucleophile (e.g., methylamine, ethylamine) has a low boiling point, it can evaporate from the reaction mixture at the required temperatures, leading to low effective concentrations and poor conversion.
-
Troubleshooting Steps:
-
Problem 3: My reaction starting from a pyridine N-oxide is not working.
Question: I am attempting to synthesize a 2-aminopyridine from a pyridine N-oxide using trifluoroacetic anhydride (TFAA) activation followed by a nucleophile, but the reaction is messy and gives none of my desired product. What could be the issue?
Answer: Synthesis via pyridine N-oxides is generally robust, but success hinges on the correct activation and subsequent nucleophilic attack.[4][16]
Potential Causes & Solutions:
-
Ineffective Activation:
-
Expertise & Causality: The N-oxide must first be O-functionalized by an electrophilic "activating agent" (like TFAA, TsCl, or TMSOTf) to make the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[3][10][16] If this activation fails, no downstream reaction will occur.
-
Troubleshooting Steps:
-
Ensure your activating agent is fresh and anhydrous. Reagents like TFAA are highly hygroscopic.
-
Perform the activation at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions, then allow the reaction to warm to room temperature for the nucleophilic addition.[16]
-
-
-
Incorrect Nucleophile/Reaction Sequence:
-
Expertise & Causality: The choice of nucleophile and the subsequent steps are critical. One established method involves forming an N-(2-pyridyl)pyridinium salt as an intermediate.[16] This is not a direct amination but a two-step sequence.
-
Troubleshooting Steps:
-
Follow a Validated Protocol: A reliable two-step protocol involves:
-
Activation of the pyridine N-oxide with TFAA in the presence of excess pyridine as the nucleophile to form a stable pyridinium salt intermediate.[16]
-
Isolation of this salt, followed by treatment with a nucleophile like hydrazine, which cleaves the pyridinium moiety to reveal the free 2-amino group.[16]
-
-
Direct amination with ammonia sources can be difficult and may require specialized reagents. The two-step Zincke-type reaction is often more reliable for installing an unsubstituted -NH₂ group.[4][16]
-
-
Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform your own risk assessment before beginning any experiment.
Protocol 1: Synthesis of 2-Aminopyridine via Pyridine N-Oxide Activation[17]
This two-step protocol is based on the formation and subsequent cleavage of an N-(2-pyridyl)pyridinium salt.
Step A: Formation of the Pyridinium Salt
-
To a stirred solution of the substituted pyridine N-oxide (1.0 mmol, 1.0 equiv) and pyridine (5.0 mmol, 5.0 equiv) in acetonitrile (MeCN, 0.2 M) at 0 °C, add trifluoroacetic anhydride (TFAA, 2.0 mmol, 2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by LCMS or TLC.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a minimal amount of CH₂Cl₂ and add diethyl ether (Et₂O) with rapid stirring to precipitate the pyridinium salt.
-
Isolate the crude salt by filtration and wash with Et₂O. The salt can be used directly in the next step.
Step B: Formation of the 2-Aminopyridine
-
Treat the crude pyridinium salt from Step A with hydrazine monohydrate (5.0 mmol, 5.0 equiv) in ethanol (EtOH, 0.2 M).
-
Heat the resulting mixture to 80 °C for 2 hours or until the reaction is complete (monitored by LCMS/TLC).
-
Cool the mixture and concentrate it onto silica gel with excess solid NaHCO₃.
-
Purify the product by flash column chromatography (e.g., 0–40% MeOH in CH₂Cl₂) to yield the desired 2-aminopyridine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine[15]
This protocol is a general method for coupling 2-bromopyridines with amines and is particularly suited for volatile amines when using a sealed vessel.
-
To an oven-dried Ace-Thred® sealed tube (or other suitable pressure vessel), add the 2-bromopyridine substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and 1,3-Bis(diphenylphosphino)propane (dppp, 0.1 equiv).
-
Seal the tube with a septum, and purge with an inert gas (N₂ or Ar).
-
Add anhydrous toluene via syringe, followed by the amine (2.0-5.0 equiv).
-
Finally, add sodium tert-butoxide (NaOt-Bu, 2.0 equiv) as a solid under a positive pressure of inert gas.
-
Quickly seal the tube with the Teflon screw cap and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, or until TLC/LCMS analysis indicates completion.
-
After cooling to room temperature, carefully open the vessel. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford the target 2-aminopyridine derivative.
References
- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of Imidazole
Welcome to the technical support center dedicated to the nuanced art of imidazole nucleophilic substitution. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the imidazole core. My aim is to provide not just procedural guidance, but a deeper, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The imidazole ring, a cornerstone of many pharmaceuticals and biologically active compounds, presents unique challenges and opportunities in synthetic chemistry. This resource is designed to be your partner in overcoming those challenges.
Troubleshooting Guide: A Symptom-Based Approach
In the world of synthesis, reactions rarely proceed perfectly on the first attempt. This section is designed to help you diagnose and resolve common issues encountered during the nucleophilic substitution of imidazoles, particularly N-alkylation.
Issue 1: My reaction yield is consistently low, or the reaction fails to reach completion.
This is one of the most frequent challenges and can be attributed to several factors, primarily revolving around the nucleophilicity of the imidazole and the reactivity of your electrophile.[1]
-
Underlying Cause 1: Incomplete Deprotonation. The N-H proton of imidazole is acidic, but its removal is essential to generate the highly nucleophilic imidazolate anion.[1] If the base is not strong enough to deprotonate the imidazole derivative completely, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution:
-
Re-evaluate Your Base: For imidazoles with electron-donating groups or when using less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is often necessary to ensure complete deprotonation.[1] For imidazoles bearing electron-withdrawing groups, which increases their acidity, weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are often sufficient and easier to handle.[1] Cs₂CO₃, in particular, has been reported to be highly effective.[1]
-
Solvent Synergy: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the imidazolate anion without protonating it.[1]
-
-
-
Underlying Cause 2: Poor Electrophile Reactivity. The nature of the leaving group on your alkylating agent significantly impacts the reaction rate.
-
Solution: The reactivity of alkyl halides follows the order I > Br > Cl.[1] If you are using an alkyl chloride and observing poor reactivity, consider switching to the corresponding bromide or iodide.[1] Also, ensure the purity of your alkylating agent, as degradation can diminish its reactivity.[1]
-
-
Underlying Cause 3: Suboptimal Temperature. Nucleophilic substitutions are often temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, a systematic and gradual increase in temperature is advisable.[1] It is crucial to monitor the reaction progress closely by TLC or LC-MS to avoid decomposition of starting materials or products at elevated temperatures.[1][2] A temperature range of 75°C to 115°C is often effective for N-alkylation.[2]
-
Issue 2: I am observing a significant amount of a dialkylated product (imidazolium salt).
The N-alkylated imidazole product is itself a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[3] This is a common side reaction.[3]
-
Underlying Cause: Stoichiometry and Reaction Control. Using an excess of the alkylating agent or allowing the reaction to proceed for too long can favor this side reaction.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[3]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby minimizing the chance of a second alkylation event.[1]
-
Reaction Monitoring: Diligent monitoring of the reaction by TLC or LC-MS is essential. The reaction should be quenched as soon as the starting imidazole is consumed.[1][3]
-
-
Issue 3: My reaction on an unsymmetrically substituted imidazole is producing a mixture of N1 and N3-alkylated regioisomers.
This is a classic challenge in imidazole chemistry.[4] Deprotonation of an unsymmetrical imidazole generates an anion where the charge is delocalized over both nitrogen atoms, making both susceptible to alkylation.[4][5]
-
Underlying Cause: Lack of Regiocontrol. The final ratio of isomers is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5][6]
-
Solution:
-
Exploit Steric Hindrance: A bulky substituent on the imidazole ring will sterically shield the adjacent nitrogen, directing the alkylation to the less hindered nitrogen.[1][5] Similarly, a bulky alkylating agent will favor attack at the more accessible nitrogen atom.[1][5]
-
Leverage Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, thus favoring alkylation at the more distant nitrogen.[1][6]
-
Employ Protecting Groups: For complex syntheses where absolute regioselectivity is paramount, the use of a protecting group on one of the nitrogen atoms is a robust strategy.[1][5][7] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a prime example that can be used to direct substitution to a specific nitrogen, and can be subsequently removed.[1][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds via a two-step mechanism.[1] First, a base removes the acidic proton from the N-H bond of the imidazole ring to form a nucleophilic imidazolate anion.[1] In the second step, this anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]
Q2: How do I choose the right base for my imidazole N-alkylation?
A2: The choice of base is contingent on the pKa of your specific imidazole derivative and the reactivity of your alkylating agent.[1]
-
Strong Bases (e.g., NaH): These are best used when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when a less reactive alkylating agent is employed. These reactions necessitate anhydrous conditions.[1]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles with electron-withdrawing groups and with more reactive alkylating agents like benzyl bromide or alkyl iodides. They are generally safer and easier to handle than sodium hydride.[1]
Q3: Besides dialkylation and poor regioselectivity, what are other potential side reactions?
A3: Other possible side reactions include:
-
C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some imidazole derivatives or their N-alkylated products can be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a darkening of the reaction mixture.[1]
Q4: My product is difficult to purify. What are some common challenges and solutions?
A4: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[1]
-
Chromatography: Column chromatography is often the most effective method for separating regioisomers and other impurities. Careful selection of the solvent system is key.
-
Crystallization: If the desired product is a solid, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: Exploiting the basicity of the imidazole ring can sometimes allow for separation from non-basic impurities through aqueous acid washes, though care must be taken if the product is acid-sensitive.[8]
Data and Parameter Summary
| Parameter | Recommendation | Rationale |
| Base | Strong (NaH): For less acidic imidazoles. Weak (K₂CO₃, Cs₂CO₃): For more acidic imidazoles. | To ensure complete deprotonation and formation of the nucleophilic imidazolate anion.[1] |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | To dissolve reactants and stabilize the imidazolate anion without protonating it.[1] |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides and bromides are better leaving groups, leading to faster reaction rates.[1] |
| Temperature | 75°C - 115°C (monitor closely) | To increase reaction rate, but avoid decomposition.[1][2] |
| Stoichiometry | Slight excess of imidazole (1.1-1.2 eq.) | To minimize dialkylation.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole using Potassium Carbonate
This protocol is a general guideline for the N-alkylation of a moderately activated imidazole with a reactive alkyl halide.
Materials:
-
Imidazole derivative (1.0 eq)
-
Alkyl halide (1.05 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the imidazole derivative and potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the reactants.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Mechanism of Imidazole N-Alkylation
Caption: General two-step mechanism for the N-alkylation of imidazole.
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A decision tree for troubleshooting low yields in imidazole N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
Technical Support Center: Navigating the Challenges of Imidazole Compound Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the purification of imidazole-containing compounds. The unique electronic properties, basicity, and polarity of the imidazole ring demand carefully optimized purification strategies. This resource is designed to provide not just solutions, but a deeper understanding of the principles behind them.
Part 1: Core Troubleshooting Guides by Technique
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Column Chromatography
Column chromatography is a primary tool for imidazole purification, but the basic nature of the imidazole ring can lead to significant challenges, particularly with standard silica gel.
Q1: My imidazole derivative is showing significant tailing or streaking on a silica gel column. How can I fix this?
A: Tailing is a classic sign of strong, non-ideal interactions between your basic imidazole compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction slows the elution of the compound in an uneven manner, leading to poor peak shape and decreased resolution.
-
Causality: The lone pair of electrons on the sp² nitrogen of the imidazole ring acts as a Lewis base, interacting strongly with the acidic protons of the silica surface. This can lead to irreversible adsorption in some cases.[1]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Incorporate a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, into your mobile phase (eluent).[1] A typical concentration is 0.1-1% by volume. The amine competes with your imidazole for binding to the acidic sites, allowing your compound to elute more symmetrically.
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.
-
Neutral or Basic Alumina (Al₂O₃): Alumina is generally a better choice for purifying basic compounds as it lacks the strong acidity of silica.[1]
-
Amine-Functionalized Silica: This specialized silica has been treated to have a basic surface, which is ideal for purifying basic compounds and eliminates the need for a mobile phase modifier.[2]
-
-
Q2: My compound is co-eluting with impurities during column chromatography. What can I do to improve separation?
A: Co-elution occurs when your target compound and an impurity have very similar affinities for the stationary phase in the chosen mobile phase.
-
Causality: The polarity of your compound and the impurity are too close for the selected chromatography conditions to resolve them.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Switch to Gradient Elution: If you are using an isocratic (constant solvent mixture) system, changing to a gradient elution is a powerful tool. Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This will help resolve compounds with close Rf values.[1]
-
Experiment with Different Solvent Systems: Do not limit yourself to one solvent combination. For imidazoles, common systems include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[1] Sometimes, changing one of the solvent components (e.g., switching from ethyl acetate to acetone) can alter the selectivity and improve separation.
-
-
Change the Stationary Phase: As mentioned above, switching from silica to alumina or a functionalized silica can dramatically change the retention behavior of your compounds and resolve co-elution issues.[1]
-
Improve Your Loading Technique:
-
Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column (wet loading), adsorb it onto a small amount of silica gel first. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. This technique often results in sharper bands and better separation.[1][3]
-
-
Q3: My purification yield is very low after column chromatography. Where is my compound going?
A: Low recovery is a frustrating issue that can often be traced back to the strong interaction between the imidazole and the stationary phase.
-
Causality: Your compound may be irreversibly binding to the silica gel or degrading on the acidic surface.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing a basic modifier (e.g., 1% Et₃N in hexane/ethyl acetate). This pre-treatment "caps" the most acidic sites.
-
Use Alumina: Switching to a basic or neutral alumina stationary phase can prevent the strong acidic interactions that cause irreversible adsorption.[1]
-
Check for Compound Instability: If you suspect your compound is degrading, minimize its contact time with the stationary phase. Use flash chromatography with higher pressure to push the solvent through faster.[1] Analyze your fractions immediately to confirm the presence of your product versus degradation products.
-
Workflow for Troubleshooting Co-Elution
Caption: Workflow for troubleshooting co-elution in column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid imidazole derivatives, but finding the right conditions can be challenging.
Q1: I can't find a suitable solvent for recrystallizing my imidazole derivative.
A: The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is poorly soluble at room temperature but highly soluble when heated.[1][4]
-
Causality: Imidazoles can be highly polar, leading to high solubility in many common polar solvents even at room temperature, or they can be insoluble in nonpolar solvents even at high temperatures.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities on a small scale (e.g., a few milligrams in a test tube). Common choices include water, ethanol, methanol, isopropanol, ethyl acetate, and acetone.[4]
-
Use a Two-Solvent (Co-solvent) System: This is often the solution when no single solvent works. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[1][4] A common pair for polar imidazoles is ethanol/water.
-
Q2: My compound is "oiling out" instead of forming crystals.
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Causality: This often happens if the solution is too concentrated or cools too quickly, causing the compound's melting point to be lower than the temperature of the solution.
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: This is the most critical step. Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop. Do not place it directly into an ice bath. Insulating the flask with glass wool or paper towels can help.[1]
-
Use More Solvent: The solution may be supersaturated. Reheat the mixture and add a small amount of additional hot solvent to decrease the concentration before allowing it to cool slowly again.[1]
-
Lower the Crystallization Temperature: Ensure there is a significant difference between the boiling point of your solvent and the melting point of your compound.
-
Q3: My imidazole derivative won't crystallize from the solution, even when cooled.
A: The solution is not supersaturated enough, or there are no nucleation sites for crystals to begin forming.
-
Causality: The concentration of the compound is below its saturation point at the cooled temperature, or the energy barrier for nucleation has not been overcome.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the solution-air interface. The microscopic imperfections on the glass can provide nucleation sites.[1][4]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[1][4]
-
-
Increase Concentration:
-
Slow Evaporation: Allow some of the solvent to evaporate slowly by leaving the flask loosely covered. This will gradually increase the concentration until the saturation point is reached.[4]
-
Add an Anti-solvent: As described in the two-solvent system, slowly add a miscible anti-solvent to the room-temperature solution until it becomes turbid.
-
-
Acid-Base Extraction
This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.
Q1: An emulsion has formed during my acid-base extraction, and the layers won't separate.
A: Emulsions are common when extracting solutions, especially if shaken too vigorously.
-
Causality: Fine droplets of one immiscible phase become suspended in the other, stabilized by compounds at the interface.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, which can help break up the emulsion.[1]
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking it vigorously.
-
Q2: After neutralizing the acidic aqueous layer, my imidazole compound doesn't precipitate.
A: The compound is likely still soluble in the aqueous layer even in its neutral form, or the pH has not been adjusted correctly.
-
Causality: Many imidazole derivatives, especially those with other polar functional groups, have significant water solubility.[1]
-
Troubleshooting Steps:
-
Check the pH: Use pH paper or a meter to ensure you have made the solution basic. You need to raise the pH above the pKa of your protonated imidazole to ensure it is in its neutral, less water-soluble form.[1]
-
Back-Extraction: If the compound is water-soluble, you must perform a back-extraction. After neutralizing the aqueous layer, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.[1]
-
Salting Out: Adding a large amount of a salt like NaCl or K₂CO₃ to the aqueous layer can decrease the solubility of your organic compound, making the back-extraction more efficient.
-
Part 2: Frequently Asked Questions (FAQs)
Q: How do I choose between silica gel and alumina for column chromatography? A: The choice depends on the properties of your compound. For most neutral and moderately polar compounds, silica gel is the default. However, for basic compounds like imidazoles, which can tail or irreversibly stick to acidic silica, basic or neutral alumina is often a superior choice.[1] Always run a TLC on both silica and alumina plates to see which provides better separation for your specific mixture.
Q: My reaction uses imidazole as a catalyst. What's the easiest way to remove it during workup? A: Since imidazole is basic and highly water-soluble, an acidic wash is very effective. During your workup, dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it one or two times with a dilute aqueous acid, such as 1 M HCl.[5] The imidazole will be protonated to form a water-soluble imidazolium salt, which will partition into the aqueous layer, leaving your desired product in the organic phase.[6][7][8]
Q: What are some common impurities I might find after synthesizing an imidazole? A: Impurities can originate from starting materials or side reactions. Common culprits include unreacted aldehydes or amines, isomeric products if the starting materials are unsymmetrical, and over-reaction products like bis-imidazoles.[9] Depending on the synthesis route, quinoxaline-type impurities can also form.[9]
Q: I use imidazole to elute my His-tagged protein from an IMAC column. How do I get rid of the imidazole afterwards? A: High concentrations of imidazole can interfere with downstream applications and may destabilize some proteins.[10] It is often necessary to remove it. Common methods include:
-
Dialysis or Buffer Exchange: Dialyze your protein sample against a buffer that does not contain imidazole.
-
Size-Exclusion Chromatography (Desalting Column): This is a quick and effective way to separate your larger protein from the small imidazole molecules.[11]
-
Ultrafiltration: Using a centrifugal concentrator with an appropriate molecular weight cutoff (MWCO) allows you to concentrate your protein while washing away the small imidazole molecules.[11]
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
This protocol is a general guideline for purifying a basic imidazole derivative using a silica gel column with a basic modifier.
-
Prepare the Mobile Phase: Select an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate) based on TLC analysis (target Rf ≈ 0.3). Add 0.5% triethylamine (Et₃N) to the mixture.
-
Pack the Column:
-
Plug the column with cotton or glass wool and add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Use air pressure to pack the column evenly, ensuring there are no cracks or air bubbles.[12]
-
-
Load the Sample (Dry Loading):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 1-2 g of silica gel to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column. Add a small protective layer of sand on top.
-
-
Run the Column:
-
Carefully add the mobile phase to the column and apply pressure to begin elution. A typical flow rate is about 2 inches (5 cm) of solvent level drop per minute.[12]
-
Collect fractions and monitor the elution using TLC.
-
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection: In a test tube, place ~20 mg of crude product. Add a few drops of ethanol. If it dissolves at room temperature, it's too good a solvent. If not, heat it. If it dissolves when hot, it's a good candidate. Let it cool; if crystals form, you've found your solvent. If no single solvent is ideal, try a co-solvent system like ethanol/water.[1]
-
Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., hot ethanol) needed to completely dissolve the solid while stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample into a pre-warmed flask before allowing it to cool.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals to a constant weight.[1]
Part 4: Data Tables & Visualizations
Table 1: Common Chromatography Systems for Imidazole Derivatives
| Stationary Phase | Common Mobile Phase Systems | Modifier (if needed) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | 0.1 - 1% Triethylamine | Standard choice, but modifier is often essential to prevent tailing. |
| Dichloromethane / Methanol | 0.1 - 1% Triethylamine | Good for more polar imidazoles that require a stronger eluent. | |
| Alumina (Basic) | Hexane / Ethyl Acetate | None | Excellent for basic imidazoles; avoids issues of tailing and adsorption. |
| C18 (Reversed-Phase) | Water / Acetonitrile | 0.1% TFA or Formic Acid | For highly polar or ionic imidazole derivatives. |
| HILIC | Acetonitrile / Water | Ammonium Acetate Buffer | Specifically designed for retaining and separating very polar compounds.[4] |
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting an initial purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity — Proteios Technology [proteios.com]
- 11. neb.com [neb.com]
- 12. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of 5-(1H-imidazol-1-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(1H-imidazol-1-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded data to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the common and highly versatile Palladium-catalyzed Buchwald-Hartwig amination route.
Q1: My reaction yield is extremely low, or I'm observing no product formation. What are the most common causes?
A1: Failure to form the desired C-N bond in a Buchwald-Hartwig coupling typically points to one or more of the following critical parameters. The catalytic cycle is sensitive, and each component plays a vital role.
-
Inactive Catalyst System: The most frequent issue is the failure to form or maintain the active Pd(0) catalyst.
-
Oxygen Sensitivity: The Pd(0) species is readily oxidized and deactivated by oxygen. It is imperative to thoroughly degas your solvent and reaction mixture (e.g., via multiple vacuum/argon cycles or by sparging with an inert gas) and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling an N-H heterocycle like imidazole with an electron-deficient heteroaryl halide, bulky, electron-rich phosphine ligands are essential. First-generation ligands like P(o-tolyl)₃ are often insufficient.[2][3] Consider using advanced ligands such as XPhos , RuPhos , or BrettPhos which are designed for challenging couplings.[1]
-
Catalyst Inhibition by Imidazole: Imidazole itself is a nitrogen-based ligand and can competitively bind to the palladium center, preventing the formation of the active Pd(0)-phosphine complex.[4] A highly effective solution is to pre-form the active catalyst. Before adding your substrates, heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes at the reaction temperature. This allows the active complex to form without interference.[4]
-
-
Incorrect Base Selection: The base's role is to deprotonate the imidazole, making it a more potent nucleophile.
-
Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[5] However, for N-H heterocycles, bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium carbonate/Cesium carbonate (K₂CO₃/Cs₂CO₃) can be particularly effective.[1][6] LiHMDS is advantageous as it's a strong, sterically hindered base that minimizes side reactions.[1][7] The solubility of the base can also impact the reaction rate.[5]
-
-
Sub-optimal Solvent and Temperature:
-
Solvent: The solvent must be anhydrous and deoxygenated. Aprotic polar solvents like dioxane , toluene , or THF are standard choices for Buchwald-Hartwig reactions.[1][8] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[5]
-
Temperature: These couplings typically require elevated temperatures, often in the 80-110 °C range, to drive the reaction forward.[1] If the reaction is sluggish at a lower temperature, a gradual increase may be necessary.
-
Q2: I'm observing a significant amount of hydrodehalogenation, where my 5-bromo-pyridin-2-amine is being converted back to 2-aminopyridine. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in cross-coupling chemistry.[2] It arises from a β-hydride elimination pathway or from catalyst decomposition and can be mitigated by addressing the following:
-
Presence of Water: Meticulously ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Water can interfere with the catalytic cycle and promote the hydrodehalogenation side reaction.[1]
-
Catalyst Decomposition: If the reaction temperature is too high or the reaction is run for an excessive amount of time, the catalyst can decompose, leading to side reactions. Try lowering the temperature slightly. You can also sometimes suppress this pathway by slightly increasing the ligand-to-palladium ratio to ensure the metal center remains stabilized.[1]
-
Base Choice: In some cases, the choice of base can influence the extent of hydrodehalogenation. If you are using a hydride-containing base, consider switching to an alternative like Cs₂CO₃ or K₃PO₄.
Q3: Purification of the final product is challenging due to persistent impurities. What are some recommended strategies?
A3: Post-reaction workup and purification are critical for isolating this compound in high purity.
-
Initial Workup: After the reaction is complete, the crude mixture contains your product, inorganic salts (from the base), and residual palladium catalyst/ligand. A standard workup involves diluting the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filtering it through a pad of Celite® to remove the bulk of the palladium and inorganic salts.
-
Aqueous Wash: Washing the organic layer with water or brine can help remove any remaining water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for final purification. A gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The high polarity of the amine and imidazole functionalities means a more polar solvent system, potentially including methanol as a modifier (e.g., dichloromethane/methanol), may be required.
-
Recrystallization: If a sufficiently pure solid is obtained after chromatography, recrystallization from a suitable solvent system can be an excellent final step to achieve analytical purity.
Frequently Asked Questions (FAQs)
Q1: What is the preferred synthetic route for this compound: Buchwald-Hartwig or Ullmann coupling?
A1: Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann reaction are viable methods for forming C-N bonds.[2][9] However, for modern pharmaceutical and research applications, the Buchwald-Hartwig reaction is generally preferred .
The primary reasons are its broader substrate scope, higher functional group tolerance, and typically milder reaction conditions (lower temperatures and shorter reaction times) compared to the classical Ullmann coupling, which often requires harsh conditions (150–200 °C).[3][4] The development of sophisticated ligands has made the Buchwald-Hartwig reaction highly reliable and versatile for coupling a wide range of amines and aryl halides.[10]
Q2: Can I use 5-chloropyridin-2-amine as a starting material instead of 5-bromopyridin-2-amine?
A2: Yes, it is possible, but it is significantly more challenging. The reactivity of aryl halides in oxidative addition to the palladium center follows the trend I > Br > Cl. Aryl chlorides are less reactive and require more specialized, highly active catalyst systems.[3] To successfully couple an aryl chloride, you will need to use a more electron-rich and sterically hindered ligand, such as BrettPhos , and potentially higher catalyst loading and temperature.[3] For initial route development and optimization, 5-bromopyridin-2-amine is the recommended starting material.
Q3: Why is the choice of ligand so critical in the Buchwald-Hartwig amination?
A3: The phosphine ligand is arguably the most important variable in a successful Buchwald-Hartwig reaction. It is not merely a spectator. The ligand's structure dictates the reactivity and stability of the palladium catalyst throughout the catalytic cycle.
-
Facilitates Reductive Elimination: Bulky, electron-rich ligands promote the final, product-forming reductive elimination step, which is often the rate-limiting step of the cycle.[11]
-
Stabilizes the Catalyst: The ligand prevents palladium from precipitating out as palladium black, keeping it active in the solution.
-
Controls Reactivity: Different generations of ligands have been developed to couple specific classes of substrates. The steric and electronic properties of the ligand must be matched to the aryl halide and amine coupling partners to achieve high yields.[3][11]
Q4: Do I need to protect the N-H of imidazole or the -NH₂ of the pyridine ring before the coupling reaction?
A4: Generally, no. One of the major advantages of modern cross-coupling methods is their ability to tolerate functional groups.
-
Imidazole N-H: The Buchwald-Hartwig reaction is designed to couple with the N-H bond of the imidazole. Using a strong, non-nucleophilic base will selectively deprotonate the more acidic imidazole N-H over the aminopyridine N-H, allowing it to act as the nucleophile.[1]
-
Pyridine -NH₂: The 2-amino group on the pyridine ring is generally not reactive enough to compete as a nucleophile under these conditions, especially when a large excess of imidazole is not used. Protecting this group would add unnecessary steps to the synthesis.
Data Summary Table
The following table summarizes representative conditions for the Buchwald-Hartwig synthesis of N-aryl imidazoles, providing a starting point for optimization.
| Parameter | Condition 1 (General) | Condition 2 (For Aryl Chlorides) | Condition 3 (Alternative Base) |
| Pd Source | Pd₂(dba)₃ (1-2 mol %) | [Pd(allyl)Cl]₂ (1-2 mol %) | Pd(OAc)₂ (2 mol %) |
| Ligand | XPhos (2-4 mol %) | BrettPhos (2-4 mol %) | RuPhos (4-6 mol %) |
| Base | NaOtBu (1.5 eq) | LHMDS (1.5 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene or Dioxane | Toluene | Dioxane |
| Temperature | 90-110 °C | 100-120 °C | 100-110 °C |
| Notes | A robust starting point for aryl bromides. | Required for less reactive aryl chlorides. | A milder base option, may require longer reaction times. |
Visualized Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting a failed reaction.
Recommended Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via Buchwald-Hartwig amination.
Materials:
-
5-bromopyridin-2-amine (1.0 eq)
-
Imidazole (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq, 1.5 mol %)
-
XPhos (0.036 eq, 3.6 mol %)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridin-2-amine, imidazole, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1 M with respect to the 5-bromopyridin-2-amine.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, potentially followed by a dichloromethane/methanol system, to afford the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Solubility Issues of Pyridine-Based Inhibitors in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyridine-based inhibitors in their experimental assays. As a Senior Application Scientist, I have compiled this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your research. Our goal is to help you overcome these common hurdles and ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with this important class of compounds.
Q1: Why are my pyridine-based inhibitors precipitating in my aqueous assay buffer?
A1: Pyridine itself is a water-miscible organic compound due to its polarity and the ability of the nitrogen atom to form hydrogen bonds with water.[1][2] However, many pyridine-based inhibitors are complex molecules with significant hydrophobic regions appended to the pyridine scaffold. These modifications, often necessary for target binding and potency, can dramatically reduce aqueous solubility.
Precipitation commonly occurs due to a phenomenon known as "solvent shock." Your inhibitor is likely dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO), creating a supersaturated stock solution. When this stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution as it is no longer soluble at that concentration in the predominantly aqueous environment.[3]
Q2: How does the basicity of the pyridine ring affect its solubility?
A2: The nitrogen atom in the pyridine ring has a lone pair of electrons that is not part of the aromatic π-system, making it basic and able to accept a proton.[4] The pKa of the conjugate acid (pyridinium) is approximately 5.25.[4] This means that at a pH below 5.25, the pyridine nitrogen will be protonated, forming a positively charged pyridinium ion. This charge significantly increases the molecule's polarity and, consequently, its solubility in aqueous solutions. Conversely, at a pH above 5.25, the pyridine will be in its neutral, less soluble form. Therefore, adjusting the pH of your assay buffer to be 1-2 units below the pKa of your specific pyridine-based inhibitor can be a highly effective strategy to improve its solubility.[5]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A3: Understanding the distinction between these two concepts is crucial for troubleshooting precipitation issues.
-
Kinetic Solubility: This is the maximum concentration of a compound that can be achieved by diluting a concentrated organic stock solution (like DMSO) into an aqueous buffer and observing for immediate precipitation. It reflects the compound's tendency to remain in a supersaturated state and is highly relevant for most in vitro assays where compounds are added from a DMSO stock.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a longer period (hours to days), and then measuring the concentration of the dissolved compound.[6]
In many cases, the kinetic solubility is higher than the thermodynamic solubility. However, this supersaturated state can be unstable, and precipitation may occur over the course of your experiment due to factors like temperature changes or interactions with other assay components.[5]
Troubleshooting Guide: From Observation to Solution
Use the following table to diagnose and address common precipitation scenarios you may encounter in the lab.
| Observation | Potential Cause(s) | Recommended Solutions & Next Steps |
| Immediate, heavy precipitation upon adding DMSO stock to aqueous buffer. | Exceeding Kinetic Solubility: The final concentration of the inhibitor is far above its solubility limit in the aqueous buffer. | 1. Reduce Final Concentration: If possible, lower the working concentration of the inhibitor. 2. Optimize Dilution Protocol: Perform serial dilutions in DMSO first to lower the concentration of the stock before the final dilution into the aqueous buffer. 3. Increase Co-solvent Percentage: Incrementally increase the final concentration of a co-solvent like ethanol or PEG 400 in your buffer (see Protocol 2). 4. pH Adjustment: If your inhibitor is a weak base, lower the pH of your buffer (see Protocol 3). |
| Solution is initially clear but becomes cloudy or shows precipitate after incubation (e.g., at 37°C). | Unstable Supersaturated State: The initial concentration was above the thermodynamic solubility limit, and the compound precipitated over time. Temperature Effects: Solubility can change with temperature. Some compounds are less soluble at higher temperatures. pH Shift: Cellular metabolism can alter the pH of the culture medium over time, affecting solubility. | 1. Determine Thermodynamic Solubility: This will establish the true solubility limit under your assay conditions. 2. Use Solubilizing Excipients: Incorporate cyclodextrins (see Protocol 4) or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) to form stable complexes or micelles that keep the inhibitor in solution.[5] 3. Re-evaluate Final Concentration: The maximum workable concentration may be lower than initially thought. |
| Inconsistent results or poor dose-response curves. | Compound Aggregation: At concentrations above a critical point, poorly soluble molecules can form aggregates. These aggregates can non-specifically inhibit enzymes or interact with assay components, leading to artifacts and unreliable data.[7][8] | 1. Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to disrupt aggregate formation.[8] 2. Centrifugation Control: Centrifuge a sample of your prepared inhibitor solution at high speed. If the activity is reduced in the supernatant compared to the uncentrifuged sample, aggregation is likely occurring.[7] 3. Dynamic Light Scattering (DLS): Use DLS to directly detect the presence of aggregates in your solution (see Protocol 5). |
| Low final DMSO concentration is required, but the inhibitor is still precipitating. | High Lipophilicity of the Inhibitor: The compound is extremely "greasy" and has very low intrinsic aqueous solubility. | 1. Cyclodextrin Complexation: This is a powerful method for encapsulating hydrophobic molecules and is often more effective than co-solvents at very low final solvent concentrations (see Protocol 4).[9][10] 2. Structural Modification: In the long term, medicinal chemistry efforts can focus on adding solubilizing groups to the inhibitor scaffold, such as a morpholine moiety, to intrinsically improve aqueous solubility.[11] |
Experimental Protocols
Here are detailed, step-by-step protocols for the key solubilization strategies discussed.
Protocol 1: Preparing a High-Quality DMSO Stock Solution
A reliable stock solution is the foundation of any successful experiment.
-
Compound Handling: Allow the vial of your lyophilized pyridine-based inhibitor to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Quality: Use high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Calculation: Determine the mass of the inhibitor required to prepare a stock solution at a desired high concentration (e.g., 10-50 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex vigorously for at least 2 minutes. If the compound is difficult to dissolve, sonicate in a water bath for 10-15 minutes.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation over time. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement with Co-solvents
This protocol describes how to systematically test the effect of a co-solvent on your inhibitor's solubility.
-
Stock Preparation: Prepare a 10 mM stock solution of your inhibitor in 100% DMSO as described in Protocol 1.
-
Co-solvent Buffers: Prepare a series of your aqueous assay buffer containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol or PEG 400).
-
Test Dilutions: Add a small aliquot of the DMSO stock to each co-solvent buffer to achieve the desired final inhibitor concentration. For example, to make a 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of each buffer.
-
Observation: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at your experimental temperature.
-
Selection: Choose the lowest percentage of co-solvent that maintains the solubility of your inhibitor for the duration of your assay. Always run a vehicle control with the same final concentration of the co-solvent/DMSO mixture to account for any effects on the assay itself.
Protocol 3: Improving Solubility of Basic Pyridine Inhibitors with pH Adjustment
This method leverages the basicity of the pyridine nitrogen to increase solubility.
-
Determine pKa: If the pKa of your inhibitor is unknown, it can be predicted using computational tools or determined experimentally. For many pyridine derivatives, the relevant pKa is in the range of 4-6.
-
Buffer Preparation: Prepare a series of your assay buffer at different pH values, starting from the standard pH and decreasing in 0.5 unit increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).
-
Solubility Test: Add your inhibitor from a DMSO stock to each buffer to the desired final concentration.
-
Incubation and Observation: Incubate the samples under your assay conditions and observe for precipitation.
-
Optimization: Identify the optimal pH that keeps your compound soluble while ensuring the pH is compatible with your biological system (e.g., enzyme activity, cell viability). A pH 1-2 units below the pKa is a good target.[5]
Protocol 4: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, effectively shielding them from the aqueous environment.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM) in your assay buffer.
-
Add Inhibitor: Add an excess amount of your solid pyridine-based inhibitor to each cyclodextrin solution.
-
Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached. This can take several hours to a full day.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved inhibitor using a suitable analytical method like HPLC-UV.
-
Phase Solubility Diagram: Plot the concentration of the dissolved inhibitor against the concentration of HP-β-CD. The slope of this line can be used to determine the complexation efficiency and the optimal cyclodextrin concentration for your needs.
Protocol 5: Detecting Compound Aggregation with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size of particles in a solution, making it an excellent tool for detecting compound aggregates.[12]
-
Sample Preparation: Prepare your pyridine-based inhibitor in the final assay buffer at the highest concentration to be used in the experiment. Also prepare a buffer-only control.
-
Filtration: Filter the samples through a low-protein-binding syringe filter (e.g., 0.02 µm) into a clean, dust-free cuvette to remove any extrinsic dust particles.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes. Set the instrument parameters, including solvent viscosity and refractive index.
-
Data Acquisition: Perform the DLS measurement. The instrument will detect fluctuations in scattered light intensity and generate a correlation function.
-
Analysis: The software will analyze the correlation function to determine the size distribution of particles in the solution. The presence of particles significantly larger than a monomeric small molecule (typically >100 nm in diameter) is a strong indication of aggregation.
Visual Workflows and Decision Trees
To aid in your experimental design, we have developed the following diagrams using Graphviz.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Inclusion behavior of beta-cyclodextrin with bipyridine molecules: factors governing host-guest inclusion geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Common Pitfalls in In Vitro Kinase Inhibitor Screening
Welcome to the Technical Support Center for In vitro Kinase Inhibitor Screening. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the screening and characterization of kinase inhibitors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments. Our goal is to equip you with the expertise to generate high-quality, reproducible, and reliable data.
Section 1: Assay Development and Optimization
This section focuses on the foundational aspects of setting up a robust and reliable kinase assay. Proper assay development and optimization are critical to minimizing variability and avoiding misleading results.
Q1: My assay results show high variability between replicate wells. What are the likely causes and how can I improve consistency?
A1: High variability in in vitro kinase assays is a common problem that can obscure genuine inhibitor effects. The root causes often lie in seemingly minor details of the experimental setup.[1][2]
Underlying Causes & Troubleshooting Steps:
-
Pipetting Inaccuracy: Small volume additions, especially of viscous solutions like inhibitor stocks in DMSO, are prone to error.
-
Solution: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Preparing a master mix of reagents for each condition can also minimize well-to-well variation.[2]
-
-
Assay Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer wells if possible. If their use is necessary, ensure proper plate sealing during incubations to minimize evaporation.[2]
-
-
Inconsistent Incubation Times: Staggered start and stop times for reactions across a large plate can introduce variability.
-
Reagent Quality and Stability: Degradation of reagents, particularly ATP and the kinase itself, can lead to inconsistent activity.
-
Solution: Use high-purity reagents and prepare them fresh.[2] Aliquot kinase stocks to avoid multiple freeze-thaw cycles.
-
Q2: I'm developing an assay for a novel kinase. How do I choose the right ATP concentration, and why is it so important?
A2: The ATP concentration is arguably one of the most critical parameters in an in vitro kinase assay, especially for ATP-competitive inhibitors.[4][5] An inappropriate ATP concentration can lead to a misinterpretation of an inhibitor's potency and selectivity.[6][7]
The Critical Role of ATP Concentration:
For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC50) is dependent on the ATP concentration in the assay. This relationship is described by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Km,ATP)
Where:
-
IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Ki is the inhibitor's dissociation constant, representing its intrinsic binding affinity for the kinase.
-
[ATP] is the concentration of ATP in the assay.
-
Km,ATP is the Michaelis-Menten constant of the kinase for ATP, which approximates the affinity of the kinase for ATP.[7][8]
Recommended ATP Concentration:
For most biochemical screening purposes, it is recommended to use an ATP concentration equal to the Km,ATP of the kinase.[6][7] At this concentration, the Cheng-Prusoff equation simplifies to IC50 = 2 * Ki. This allows the IC50 value to be a direct measure of the inhibitor's binding affinity, enabling a more accurate comparison of inhibitor potencies across different kinases.[4][5][7]
| ATP Concentration | Implication for IC50 | Use Case |
| [ATP] << Km,ATP | IC50 ≈ Ki | Determination of intrinsic binding affinity. |
| [ATP] = Km,ATP | IC50 = 2 * Ki | Standard for biochemical screening and comparing potencies.[4][5][7] |
| [ATP] >> Km,ATP | IC50 increases significantly | Simulating physiological conditions (intracellular [ATP] is in the mM range).[1][4][8] |
Q3: My kinase appears to be inactive or has very low activity. How can I troubleshoot this?
A3: Low or no kinase activity can be a frustrating roadblock. It's important to systematically evaluate the components of your assay to identify the source of the problem.
Troubleshooting Workflow for Low Kinase Activity:
Caption: Troubleshooting low kinase activity.
Key Considerations:
-
Purity vs. Activity: A high degree of purity on an SDS-PAGE gel does not guarantee that the kinase is active.[9] The enzyme must be correctly folded, have the appropriate post-translational modifications (e.g., phosphorylation), and be free of aggregation.[9] It is crucial to source kinases from a reputable vendor that provides activity data.
-
Correct Isoform: Many kinases have multiple isoforms that can exhibit different activities, substrate specificities, and inhibitor sensitivities.[9] Ensure you are using the biologically relevant isoform for your research.[9]
-
Assay Buffer Conditions: The pH, ionic strength, and presence of necessary cofactors (typically MgCl2) can significantly impact kinase activity.[6]
-
Substrate Choice: The kinase may have a low affinity for the chosen substrate. Consult the literature for known substrates or perform a substrate titration experiment.
Section 2: Compound Management and Interference
The properties of your test compounds can significantly influence assay results, often in ways that are not immediately obvious. This section addresses common issues related to compound handling and assay interference.
Q4: My inhibitor is potent in the primary screen, but the results are not reproducible. What could be the issue?
A4: Reproducibility issues with a promising hit can often be traced back to the physicochemical properties of the compound itself or its interaction with the assay components.
Common Causes of Irreproducible Results:
-
Compound Solubility: Poor aqueous solubility is a frequent problem for small molecule inhibitors.[10][11] If the compound precipitates in the assay buffer, its effective concentration will be much lower and more variable than intended.
-
Troubleshooting:
-
Visually inspect for precipitation in the assay wells.
-
Always prepare a high-concentration stock in 100% DMSO.[10]
-
Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.[10]
-
If precipitation occurs upon dilution, consider using a different formulation, such as adding a surfactant like Pluronic® F-68 or adjusting the buffer pH for ionizable compounds.[10]
-
-
-
Assay Technology Interference: Many common assay formats, such as those based on fluorescence or luminescence, are susceptible to interference from test compounds.[12][13]
-
Fluorescence Interference: Compounds that are themselves fluorescent or that quench fluorescence can lead to false positives or false negatives.
-
Luciferase Inhibition: In assays that measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit the luciferase reporter enzyme can be mistaken for kinase inhibitors.[13]
-
Solution: Perform counter-screens to identify compounds that interfere with the assay technology. This can be done by adding the compound to the reaction after it has been stopped or by running the assay in the absence of the kinase.[14]
-
Q5: What are "promiscuous inhibitors," and how can I identify them?
A5: Promiscuous inhibitors are compounds that show activity against a large number of unrelated kinases.[15][16] While multi-targeted inhibitors can be therapeutically beneficial, promiscuity in early screening can be a sign of non-specific inhibition mechanisms that are undesirable for lead development.[15][17]
Identifying Promiscuous Inhibitors:
-
Kinome Profiling: The most definitive way to assess an inhibitor's selectivity is to screen it against a large panel of kinases.[8][9] This will reveal the compound's off-target activities.[9]
-
Mechanism of Inhibition Studies: Perform studies to determine if the inhibitor is ATP-competitive. Non-specific inhibitors often do not compete with ATP.
-
Structural Alerts: Some chemical scaffolds are known to be associated with promiscuity and assay interference (Pan-Assay Interference Compounds or PAINS).[14]
Section 3: Data Interpretation and Hit Validation
Once you have generated initial screening data, the next critical step is to interpret the results correctly and validate your hits through a series of secondary assays.
Q6: My inhibitor is very potent in the biochemical assay, but shows little to no activity in a cell-based assay. What are the common reasons for this discrepancy?
A6: A significant drop-off in potency between biochemical and cellular assays is a very common challenge in drug discovery.[1][2][18] The complex environment of a living cell introduces several factors that are not present in a purified, in vitro system.
Key Factors Contributing to Biochemical vs. Cellular Discrepancies:
| Factor | Description | Troubleshooting/Validation Step |
| Cell Permeability | The compound may not be able to cross the cell membrane to reach its intracellular target.[1][18] | Perform cell permeability assays (e.g., PAMPA, Caco-2).[2] |
| High Intracellular ATP | Intracellular ATP concentrations are in the millimolar (1-10 mM) range, which is much higher than the Km,ATP of most kinases.[1][5] This high concentration of ATP can outcompete ATP-competitive inhibitors, leading to a significant increase in the cellular IC50.[1] | Re-run the biochemical assay at a high ATP concentration (e.g., 1 mM) to better mimic the cellular environment.[2][4] |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | Use cell lines with known efflux pump expression or co-administer with an efflux pump inhibitor. |
| Plasma Protein Binding | In the presence of serum in the cell culture media, the compound may bind to proteins like albumin, reducing its free concentration available to inhibit the target. | Measure the compound's plasma protein binding. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. | Assess the compound's stability in cell culture media and in the presence of liver microsomes or hepatocytes.[17] |
| Off-Target Effects | The observed cellular phenotype may be due to the inhibitor acting on a different target than the one intended.[9] | Perform target engagement assays (e.g., cellular thermal shift assay, NanoBRET) to confirm that the compound is binding to the intended kinase in cells.[17][19] |
Workflow for Investigating Biochemical vs. Cellular Discrepancies:
Caption: Investigating biochemical vs. cellular discrepancies.
Q7: How do I validate a hit from a primary high-throughput screen (HTS)?
A7: Hit validation is a multi-step process designed to eliminate false positives and confirm that the compound's activity is due to direct inhibition of the target kinase.[14][20][21]
A Step-wise Hit Validation Cascade:
-
Confirmation of Activity: Re-test the hit compound from a freshly prepared stock solution in a dose-response format to confirm its potency (IC50).[20]
-
Orthogonal Assay: Confirm the inhibitor's activity using a different assay technology.[6][22] For example, if the primary screen was a fluorescence-based assay, a secondary validation could be a radiometric assay or a mobility shift assay. This helps to rule out assay-specific artifacts.
-
Counter-Screening: As discussed in Q4, perform counter-screens to identify and eliminate compounds that interfere with the assay detection method.[14]
-
Mechanism of Inhibition Studies: Determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, uncompetitive) through kinetic studies.[14]
-
Selectivity Profiling: Screen the inhibitor against a panel of related and unrelated kinases to assess its selectivity profile.[8]
-
Cellular Target Engagement: Confirm that the compound binds to and/or inhibits the target kinase in a cellular context.[19]
By following this systematic approach, you can have high confidence that your validated hits are genuine inhibitors of your target kinase and are worthy of further investigation in your drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro kinase assay [protocols.io]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. oncobites.blog [oncobites.blog]
- 16. What Makes a Kinase Promiscuous for Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
Technical Support Center: Navigating Low Yields in Multi-Step Heterocyclic Synthesis
Welcome to the technical support center for multi-step organic synthesis of heterocycles. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to troubleshoot and overcome one of the most persistent challenges in the field: low reaction yields. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Foundational Troubleshooting & Diagnosis
This section addresses the initial steps to take when a reaction in your multi-step synthesis sequence results in a disappointingly low yield.
Frequently Asked Questions (FAQs): Initial Checks
Question: My overall yield for a multi-step synthesis is poor. Where do I even begin to troubleshoot?
Answer: A low overall yield in a multi-step synthesis is a cumulative problem. The first step is to identify the problematic step or steps. A 70% yield in each step of a 10-step synthesis results in a final yield of only 2.8%. Therefore, every percentage point matters.
Begin by analyzing the yield of each individual step. If you have not been isolating and calculating the yield at each stage, it is crucial to start doing so. Once you pinpoint the step(s) with the lowest yield, you can focus your troubleshooting efforts there. A systematic approach is the most effective way to diagnose the issue[1].
Question: I've identified a specific reaction with a low yield. What are the most common culprits I should investigate first?
Answer: When a specific reaction underperforms, it's best to start with the most fundamental parameters. The most common causes for low yields in heterocyclic synthesis include[1]:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables. An incorrect temperature or insufficient reaction time can lead to incomplete conversion[1][].
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for side reactions or inhibit your desired transformation[1].
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If your reaction is air-sensitive, improper inert atmosphere techniques can drastically lower your yield[1].
-
Inefficient Mixing: For heterogeneous reactions, poor stirring can result in low reaction rates and yields due to limited contact between reactants[1].
-
Product Decomposition: The target heterocycle may be unstable under the reaction or work-up conditions, leading to degradation over time[1][].
A logical workflow is essential for efficiently diagnosing the root cause.
Diagnostic Workflow for Low Yield
Below is a systematic workflow to guide your initial troubleshooting efforts.
Caption: A general workflow for troubleshooting low yields.
Part 2: Deep Dive into Reaction Optimization
Once you've ruled out simple errors, the next stage is a more rigorous optimization of the reaction conditions.
Question: How do I systematically optimize reaction conditions to improve the yield?
Answer: Reaction optimization is the process of methodically adjusting parameters to find the conditions that provide the highest yield and purity[]. Instead of making random changes, a systematic approach is more efficient. It is often best to vary one parameter at a time while keeping others constant.
Table 1: Key Parameters for Reaction Optimization
| Parameter | Common Range/Variation | Rationale & Causality |
|---|---|---|
| Temperature | -78°C to reflux | Reaction rates generally increase with temperature. However, higher temperatures can also accelerate decomposition or side reactions. Some reactions are highly exothermic and require careful temperature control[][3]. |
| Solvent | Aprotic vs. Protic, Polar vs. Nonpolar | The solvent can influence reactant solubility, stabilize transition states, and participate in the reaction. For heterocycles, solvent choice can be particularly sensitive[]. |
| Concentration | 0.01 M to 1 M | For multi-molecular reactions, higher concentrations can increase the reaction rate. However, this can also lead to issues with solubility or promote unwanted side reactions. |
| Catalyst Loading | 0.1 mol% to 20 mol% | Increasing catalyst loading can improve reaction rate and conversion, but can also lead to byproducts and make purification more difficult. |
| Reaction Time | Minutes to Days | Insufficient time leads to incomplete conversion. Extended time can lead to product degradation. Monitoring the reaction over time (e.g., by TLC or LC-MS) is crucial to find the optimal endpoint[1][4]. |
Experimental Protocol: Systematic Reaction Optimization
This protocol outlines a general approach to optimize a reaction with a low yield.
-
Establish a Baseline: Set up the reaction exactly as originally performed. This will serve as your control (Reaction A).
-
Analyze the Baseline: After the reaction is complete, take a small aliquot for analysis (e.g., LC-MS, NMR) to determine the ratio of starting material, product, and any major byproducts.
-
Vary One Parameter: Set up a series of small-scale parallel reactions where you vary a single parameter. For example, to optimize temperature:
-
Reaction B: 10°C below the original temperature.
-
Reaction C: The original temperature.
-
Reaction D: 10°C above the original temperature.
-
-
Monitor and Analyze: Run all reactions for the same amount of time. Analyze the outcome of each reaction using the same analytical method as in step 2.
-
Identify the Optimum: Based on the results, select the condition that gave the best yield and purity. This now becomes your new baseline condition.
-
Iterate: Repeat steps 3-5 for other parameters (e.g., solvent, concentration) until you see no further significant improvement in yield.
Part 3: Starting Materials, Reagents, and Work-up
The quality of what you put into your flask and how you get it out are as important as the reaction itself.
Question: I suspect my starting materials are the problem. How can I check their purity and what should I do if they are impure?
Answer: The purity of starting materials is a critical, yet often overlooked, factor. Impurities can have a significant impact on the outcome of your reaction[1][5].
-
Verification: Do not solely trust the label on the bottle. Verify the purity of your starting materials using analytical techniques like NMR, LC-MS, or melting point analysis.
-
Purification: If you find significant impurities, purify the starting material before use. Common purification methods include recrystallization for solids, distillation for liquids, or column chromatography.
-
Proper Storage: Ensure that your reagents are stored under the recommended conditions to prevent decomposition over time. Air- and moisture-sensitive reagents require storage in a desiccator or glovebox.
Question: I seem to lose a significant amount of product during the work-up and purification steps. How can I minimize these losses?
Answer: Yield loss during work-up and purification is a common issue. Here are some troubleshooting tips:
-
Aqueous Work-up: If your product has some water solubility, you could be losing it in the aqueous layer during extraction. To check for this, take a sample of the aqueous layer and analyze it by LC-MS[6]. If product is present, perform additional extractions with your organic solvent.
-
Drying Agents: Be sure to thoroughly rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with the extraction solvent to recover any adsorbed product[7].
-
Column Chromatography: Product can be lost on the column if it is unstable on silica gel or if the chosen solvent system is not optimal. Streaking or tailing of your product spot on a TLC plate can be an indication of this. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine for basic compounds.
-
Crystallization: Using too much solvent during crystallization is a frequent cause of low recovery[8]. If your mother liquor still contains a significant amount of product, you can concentrate it to obtain a second crop of crystals[8].
Part 4: Advanced Strategies & Modern Methodologies
If traditional optimization methods are not sufficient, it may be time to consider alternative synthetic strategies.
Question: My reaction yield is still low after extensive optimization. Are there any non-conventional synthesis methods that might help?
Answer: Yes, several modern synthetic techniques have been developed to improve reaction efficiency and yields, particularly for heterocyclic compounds. Traditional methods can suffer from slow reaction rates and harsh conditions, leading to low yields[9].
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purities by providing rapid and uniform heating[9][10][11]. This method has been successfully applied to the synthesis of various heterocycles like pyrazoles and indoles[9].
-
Sonochemical Synthesis: Using ultrasound can accelerate reactions, increase product yields, and improve selectivity. This technique is often straightforward and cost-effective[9][12].
-
Flow Chemistry: Performing reactions in a continuous flow reactor offers precise control over reaction parameters like temperature and mixing, which can lead to improved yields and safety, especially for highly exothermic or hazardous reactions[3][13][14].
Decision Tree for Method Selection
Caption: Decision tree for selecting an alternative synthesis method.
Part 5: Analytical Troubleshooting
Understanding the byproducts and impurities in your reaction mixture can provide crucial clues about what is going wrong.
Question: My crude NMR or LC-MS is very complex. How can I use this data to understand why my yield is low?
Answer: A complex crude analysis indicates the formation of multiple side products. Identifying these byproducts is key to diagnosing the problem.
-
Mass Spectrometry (LC-MS): This is a powerful tool to quickly identify the molecular weights of the components in your mixture. Compare the observed masses to the expected masses of potential byproducts. For example, a mass corresponding to your starting material plus an oxygen atom might suggest oxidation.
-
NMR Spectroscopy: While a crude NMR can look messy, it contains a wealth of information. Look for characteristic peaks that could correspond to common side reactions. For instance, in reactions involving amines and aldehydes, you might see signals for imine intermediates[15].
-
Isolating Byproducts: If a particular byproduct is present in a significant amount, it can be beneficial to isolate it via chromatography and fully characterize it. Understanding its structure will often reveal the unintended reaction pathway that is consuming your starting material.
By systematically working through these troubleshooting steps, you can effectively diagnose and solve the causes of low yield in your multi-step synthesis of heterocycles, leading to more efficient and successful research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. azom.com [azom.com]
- 6. How To [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Selectivity of 5-(1H-imidazol-1-yl)pyridin-2-amine for a Target Kinase
This technical support guide is designed for researchers, scientists, and drug development professionals who are working to optimize the selectivity of the novel kinase inhibitor scaffold, 5-(1H-imidazol-1-yl)pyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges of enhancing kinase inhibitor selectivity.
Introduction
The quest for selective kinase inhibitors is a cornerstone of modern drug discovery.[1][2][3] While potent inhibition of a target kinase is a primary goal, ensuring selectivity across the human kinome is critical to minimize off-target effects and potential toxicity.[4][5] The compound this compound presents a promising starting point for inhibitor design.[6][7] This guide will provide a structured approach to understanding and improving its selectivity profile.
Frequently Asked Questions (FAQs)
Q1: I have just synthesized this compound. What are the initial steps to characterize its kinase selectivity?
A1: The crucial first step is to perform a broad kinase panel screen to understand the compound's activity across the kinome.[8][9] This is typically done through a fee-for-service provider.[10][11][12]
-
Initial Broad Screen: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against the largest available panel of kinases.[13] This will identify the primary targets and any potential off-targets.
-
Dose-Response Follow-up: For any kinases showing significant inhibition (e.g., >70% at the screening concentration), perform a 10-point dose-response curve to determine the IC50 value for each.[13]
-
Data Analysis: Analyze the data to identify the target kinase(s) and any off-target kinases with similar potency. This initial selectivity profile will guide your subsequent optimization efforts.
Q2: What are the key structural features of this compound that likely influence its kinase selectivity?
A2: The this compound scaffold has several key features that can be rationally modified to enhance selectivity:
-
2-aminopyridine: This group often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.
-
Imidazolyl Group: This moiety can be involved in various interactions, including hydrogen bonding and pi-stacking, with residues in the ATP-binding pocket. Its orientation and substitution can significantly impact selectivity.
-
Linker and Vectorial Exit: The linkage between the pyridine and imidazole rings determines the vector for substitution. Modifications at the 2-, 4-, or 5-positions of the imidazole ring will project into different sub-pockets of the kinase active site.
dot graph "pharmacophore" { layout="neato"; node [shape=box, style=filled]; rankdir=LR; "2-aminopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; "Hinge Binding" [fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; "Imidazolyl Group" [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"]; "Sub-pocket Interactions" [fillcolor="#F1F3F4", fontcolor="#202124", pos="3,1.5!"]; "Linker" [fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,0!"]; "Substitution Vector" [fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-1.5!"]; "2-aminopyridine" -> "Hinge Binding" [color="#5F6368"]; "Imidazolyl Group" -> "Sub-pocket Interactions" [color="#5F6368"]; "Linker" -> "Substitution Vector" [color="#5F6368"]; } caption: "Key Pharmacophoric Features"
Q3: How should I interpret the initial kinase profiling data for my compound?
A3: Interpreting kinase profiling data involves more than just looking at IC50 values. Consider the following:
-
Selectivity Score: Some profiling services provide selectivity scores (e.g., S-score, Gini coefficient) which quantify the compound's promiscuity. A lower score generally indicates higher selectivity.
-
Phylogenetic Tree Representation: Visualizing the inhibited kinases on a kinome tree can reveal if the off-targets are closely related to the primary target or belong to different kinase families. This can inform your strategy for achieving selectivity.
-
Comparison to Known Inhibitors: Compare the off-target profile to that of other known inhibitors for your target kinase. This can provide insights into common liabilities of targeting that particular kinase.
Q4: What is the difference between IC50, Ki, and Kd, and which value is most important for selectivity optimization?
A4: These are all measures of inhibitor potency, but they have distinct meanings:[14][15]
-
IC50 (Half-maximal inhibitory concentration): The concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. It is highly dependent on the ATP concentration in the assay.[3][16]
-
Kd (Dissociation constant): A measure of binding affinity between the inhibitor and the kinase. It is independent of ATP concentration.
-
Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. For a competitive inhibitor, it is related to the IC50 by the Cheng-Prusoff equation, which accounts for the ATP concentration.
For selectivity optimization, Ki or Kd values are more informative as they represent the intrinsic affinity of your compound for the kinase, independent of assay conditions.[14] However, IC50 values are often the primary data obtained from initial screens.
Troubleshooting Guides
Problem 1: My compound is potent against my target kinase but also inhibits several off-target kinases with similar potency.
Solution: This is a common challenge in kinase inhibitor development.[1][2] The following medicinal chemistry strategies can be employed to improve selectivity:
-
Exploit Differences in the Gatekeeper Residue: The gatekeeper residue controls access to a hydrophobic pocket. If your target kinase has a small gatekeeper (e.g., threonine, valine), while off-targets have a large one (e.g., methionine, phenylalanine), you can introduce a bulky substituent on your inhibitor that will sterically clash with the larger gatekeeper, thus disfavoring binding to the off-target kinases.[1]
-
Target Non-conserved Residues: Analyze the sequence alignment of your target and off-target kinases to identify non-conserved residues in the ATP-binding site. Design modifications to your compound that can form specific interactions (e.g., hydrogen bonds, halogen bonds) with these unique residues in your target kinase.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can incorporate a weak electrophile (e.g., an acrylamide) into your inhibitor to form a covalent bond.[2] This can significantly increase both potency and selectivity.
-
Allosteric Targeting: Consider designing inhibitors that bind to allosteric sites outside the highly conserved ATP-binding pocket. This is a more challenging but highly effective strategy for achieving selectivity.
dot graph "selectivity_optimization" { layout="dot"; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Potent_but_Non_Selective" [label="Potent but Non-Selective Compound"]; "Analyze_Binding_Site" [label="Analyze Target vs. Off-Target Binding Sites"]; "Gatekeeper" [label="Exploit Gatekeeper Residue Differences"]; "Non_Conserved" [label="Target Non-Conserved Residues"]; "Covalent" [label="Introduce Covalent Warhead"]; "Synthesize_Analogs" [label="Synthesize Analogs"]; "Test_Analogs" [label="Test Analogs in Kinase Assays"]; "Improved_Selectivity" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Improved Selectivity"]; "Start" -> "Potent_but_Non_Selective"; "Potent_but_Non_Selective" -> "Analyze_Binding_Site"; "Analyze_Binding_Site" -> "Gatekeeper"; "Analyze_Binding_Site" -> "Non_Conserved"; "Analyze_Binding_Site" -> "Covalent"; "Gatekeeper" -> "Synthesize_Analogs"; "Non_Conserved" -> "Synthesize_Analogs"; "Covalent" -> "Synthesize_Analogs"; "Synthesize_Analogs" -> "Test_Analogs"; "Test_Analogs" -> "Improved_Selectivity"; } caption: "Workflow for Improving Kinase Selectivity"
Problem 2: My modifications to the pyridine or imidazole rings lead to a complete loss of activity.
Solution: This suggests that these core structures are essential for binding, likely through the hinge-binding interaction of the 2-aminopyridine.
-
Maintain Hinge-Binding: Avoid modifications that would disrupt the hydrogen bonding capacity of the 2-aminopyridine. For example, N-alkylation of the amino group would likely abolish activity.
-
Subtle Modifications: Instead of wholesale changes to the core, explore subtle modifications. For the pyridine ring, consider introducing small substituents at the 3, 4, or 6 positions. For the imidazole, explore substitutions at the 2, 4, or 5 positions.
-
Computational Modeling: Use molecular docking to guide your modifications. A good docking model can help you visualize how your proposed analogs will fit into the binding site and whether they will disrupt key interactions.
Problem 3: I am seeing a significant discrepancy between my biochemical assay results and my cell-based assay results.
Solution: This is a common issue and can be due to several factors:[17]
-
Cell Permeability: Your compound may have poor cell permeability, preventing it from reaching its intracellular target. Consider performing a Caco-2 or PAMPA assay to assess permeability.
-
Efflux Pumps: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.
-
Intracellular ATP Concentration: The concentration of ATP inside a cell is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range).[18] A compound that is a potent inhibitor at low ATP concentrations may be outcompeted at physiological ATP levels. This is why determining the Ki is important.
-
Metabolism: Your compound may be rapidly metabolized inside the cell.
Problem 4: My computational docking predictions are not correlating with my experimental SAR.
Solution: Computational models are valuable tools but have limitations.[19][20]
-
Protein Flexibility: Ensure your docking protocol accounts for protein flexibility. The binding of an inhibitor can induce conformational changes in the kinase that are not captured by a rigid receptor model.
-
Water Molecules: Explicitly include key water molecules in the binding site, as they can mediate important interactions between the protein and the ligand.
-
Scoring Function: The scoring function used to rank docking poses may not be accurate for your specific protein-ligand system. Consider using multiple scoring functions or more rigorous methods like free energy perturbation (FEP) calculations for a smaller set of key compounds.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Optimized Analogs
| Kinase | This compound (IC50, nM) | Analog A (IC50, nM) | Analog B (IC50, nM) |
| Target Kinase X | 50 | 45 | 60 |
| Off-Target Kinase Y | 75 | >10,000 | 500 |
| Off-Target Kinase Z | 120 | 5,000 | >10,000 |
Analog A: Modification targeting a small gatekeeper residue in Target Kinase X. Analog B: Modification exploiting a non-conserved residue in Target Kinase X.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling with a Commercial Service
-
Compound Preparation: Prepare a stock solution of your compound in 100% DMSO at a high concentration (e.g., 10 mM). Ensure the compound is fully dissolved and the solution is clear.
-
Service Provider Selection: Choose a reputable service provider that offers a large kinase panel (e.g., Eurofins, Reaction Biology, Promega).[8]
-
Assay Format: Select the appropriate assay format. Radiometric assays are often considered the gold standard, but fluorescence-based and luminescence-based assays are also widely used.[9][21]
-
Initial Screen: Submit your compound for an initial screen at a single concentration (e.g., 1 µM) against their full kinase panel.
-
IC50 Determination: Based on the initial screen results, select the kinases of interest and request IC50 determination using a 10-point dose-response curve.
-
Data Analysis: Receive and analyze the data report. Pay close attention to the assay conditions, especially the ATP concentration used for each kinase.
Protocol 2: Iterative SAR by Analog Synthesis
-
Scaffold Analysis: Based on initial profiling data and computational modeling, identify key positions on the this compound scaffold for modification.
-
Synthetic Route Planning: Devise a flexible synthetic route that allows for the rapid generation of a library of analogs with diverse substituents at the chosen positions.
-
Analog Synthesis and Purification: Synthesize a focused library of analogs. Ensure high purity of the final compounds, as impurities can lead to misleading biological data.
-
Biological Evaluation: Screen the new analogs against the target kinase and key off-target kinases identified in the initial broad screen.
-
SAR Analysis: Analyze the relationship between the structural modifications and the changes in potency and selectivity. This will guide the design of the next round of analogs.
dot graph "SAR_Cycle" { layout="dot"; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Design" [label="Design Analogs"]; "Synthesize" [label="Synthesize Analogs"]; "Test" [label="Test Potency and Selectivity"]; "Analyze" [label="Analyze SAR"]; "Optimized_Compound" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Optimized Compound"]; "Start" -> "Design"; "Design" -> "Synthesize"; "Synthesize" -> "Test"; "Test" -> "Analyze"; "Analyze" -> "Design" [label="Iterate"]; "Analyze" -> "Optimized_Compound"; } caption: "The Structure-Activity Relationship (SAR) Cycle"
Protocol 3: Cellular Target Engagement Assay
-
Assay Selection: Choose an appropriate assay to measure target engagement in cells. Options include:
-
Western Blot: Measure the phosphorylation of a known downstream substrate of your target kinase. A decrease in phosphorylation upon treatment with your inhibitor indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of your compound to the target protein by measuring changes in its thermal stability.
-
NanoBRET™: A bioluminescence resonance energy transfer (BRET)-based assay that can quantify compound binding to a target kinase in living cells.
-
-
Cell Line Selection: Use a cell line where your target kinase is expressed and the signaling pathway is active.
-
Dose-Response and Time-Course: Treat the cells with a range of concentrations of your inhibitor for different periods to determine the optimal conditions for observing target engagement.
-
Data Quantification: Quantify the results of your chosen assay to determine the cellular EC50, which is the effective concentration of your compound that produces 50% of the maximal response in the cell-based assay.
Conclusion
Optimizing the selectivity of a novel kinase inhibitor like this compound is a challenging but achievable goal. A systematic approach that combines broad kinome profiling, rational medicinal chemistry, computational modeling, and cellular validation is essential for success. This guide provides a framework for troubleshooting common issues and making informed decisions to advance your drug discovery project.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. This compound | C8H8N4 | CID 16128050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Small Molecule Kinase Inhibitors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of small molecule kinase inhibitor selectivity. Off-target effects are a significant challenge, potentially leading to misinterpreted data, cellular toxicity, and clinical side effects.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you confirm on-target activity and minimize off-target interactions in your experiments.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.
Question: My inhibitor induces a cellular phenotype that is different from the genetic knockdown (siRNA/CRISPR) of my target kinase. How do I determine if this is an off-target effect?
Answer:
This is a classic and critical question in chemical biology. A discrepancy between a chemical inhibitor's phenotype and a genetic perturbation's phenotype is a strong indicator of potential off-target effects.[1] Here’s how to systematically troubleshoot this issue:
Pillar 1: Confirm On-Target Engagement in Your System
Before concluding the phenotype is from an off-target, you must prove your inhibitor is binding to its intended target in your cellular model.
-
Primary Method: Western Blot for Target Phosphorylation. The most direct first step is to check if the inhibitor blocks the phosphorylation of a known, direct substrate of your target kinase in a dose-dependent manner. If your kinase's activity is measured by its own autophosphorylation, you can probe for that as well. A clean dose-response in substrate dephosphorylation confirms target engagement.
-
Gold Standard: Cellular Thermal Shift Assay (CETSA). CETSA directly confirms that your compound binds to its target protein inside intact cells.[2][3][4] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[4][5] A temperature shift in the presence of your compound is strong evidence of target engagement.[6]
Pillar 2: Employ Orthogonal Chemical Probes
A single compound's activity is not enough to definitively link a target to a phenotype.
Pillar 3: Perform a Rescue Experiment
This is a highly rigorous method for validating on-target effects.[7]
-
Methodology: Introduce a version of your target kinase that has been mutated to be resistant to the inhibitor (e.g., by altering a key residue in the binding pocket). If the cellular phenotype caused by the inhibitor is reversed or "rescued" in cells expressing the resistant mutant, it provides powerful evidence that the effect is on-target.[7]
Question: My biochemical screen showed my inhibitor is highly selective, but in cells, I see widespread changes in the phosphoproteome. What is happening?
Answer:
This is a common scenario that highlights the gap between in vitro biochemistry and in situ cell biology. Several factors can contribute to this discrepancy:
-
Concentration Differences: Biochemical assays often use ATP concentrations (µM range) that are much lower than those inside a cell (mM range).[8] An inhibitor that appears potent in vitro may need to be used at much higher concentrations in cells to compete with the high levels of endogenous ATP. This increased concentration can be sufficient to engage lower-affinity off-target kinases.[1]
-
Cellular Context and Scaffolding: In cells, kinases exist in multi-protein complexes and are localized to specific subcellular compartments. These interactions can alter the conformation of the kinase and its accessibility to inhibitors compared to a purified, recombinant enzyme in a test tube.
-
Indirect Signaling Effects: Even a highly selective inhibitor can cause widespread downstream changes. Inhibiting a key upstream kinase (e.g., AKT, MEK) will naturally alter the phosphorylation state of dozens or hundreds of downstream proteins. Furthermore, cells can activate compensatory signaling pathways in response to the inhibition of a critical node, leading to unexpected phosphorylation events.[1][9]
-
Metabolism: The inhibitor may be metabolized by the cell into a new chemical entity with a different selectivity profile.
Troubleshooting Steps:
-
Perform a Dose-Response Titration: Always determine the lowest effective concentration of your inhibitor that gives the desired on-target effect (e.g., inhibition of substrate phosphorylation) and the desired phenotype.[1][10] Use this minimal concentration for your experiments.
-
Phosphoproteomics Analysis: Use phosphoproteomics to map the observed changes to known signaling pathways.[11] This can help distinguish between direct off-target inhibition and indirect, downstream consequences of on-target inhibition.
-
Confirm Cellular Target Engagement: Use an assay like CETSA to confirm that you are engaging your primary target at the concentrations used in your cell-based experiments.[7]
Part 2: Frequently Asked Questions (FAQs)
Question: What are the primary reasons small molecule kinase inhibitors have off-target effects?
Answer: The main reason is the high degree of structural conservation within the ATP-binding pocket across the human kinome, which consists of over 500 protein kinases.[12][13] Most kinase inhibitors are ATP-competitive (Type I), meaning they are designed to bind in this conserved pocket.[12] Because many kinases share similar amino acid residues and structural motifs in this site, an inhibitor designed for one kinase can often bind to many others, leading to off-target inhibition.[14]
Question: How can I proactively assess the selectivity of my inhibitor?
Answer: Proactive profiling is essential. The most direct way is to screen your compound against a large panel of purified kinases.[7] Several commercial services offer this, typically using radiometric or fluorescence-based assays to measure inhibition across hundreds of kinases.[13][15] This provides an in vitro "selectivity score" that can guide further experiments.[11] Additionally, computational methods based on structural similarity of kinase binding sites can predict potential off-targets before you even begin wet lab experiments.[16][17][18][19]
Question: What strategies can be used in the design phase to create more selective inhibitors?
Answer: Medicinal chemists and structural biologists use several strategies:
-
Structure-Based Design: By obtaining a crystal structure of the inhibitor bound to its target, designers can identify unique features of the binding pocket to exploit.[20][21][22] They can add chemical moieties to the inhibitor that create favorable interactions with non-conserved residues or steric clashes with residues in off-target kinases.[12][23]
-
Targeting Inactive Conformations: Some inhibitors (Type II) bind to the inactive (DFG-out) conformation of a kinase. This conformation is generally more diverse across the kinome than the active state, offering more opportunities for selective targeting.
-
Covalent Inhibition: If the target kinase has a non-conserved cysteine residue near the ATP pocket, a covalent inhibitor can be designed.[24] These inhibitors contain a reactive "warhead" (like an acrylamide) that forms a permanent covalent bond with the cysteine, providing high potency and selectivity, as only kinases with a cysteine in that specific location will be targeted.[12][24][25]
Part 3: Key Protocols & Methodologies
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of an inhibitor to its target protein in intact cells by measuring inhibitor-induced thermal stabilization.[4][5][6]
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with your kinase inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.[6]
-
Heating Step: Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[3][6]
-
Cell Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.[6]
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or ELISA using a specific antibody.[6][26]
-
Data Analysis: For each inhibitor concentration, plot the percentage of soluble target protein against the temperature. A shift of the melting curve to the right (a higher temperature) in the presence of the inhibitor indicates target stabilization and therefore, direct binding.[4]
Workflow: A Systematic Approach to Investigating Off-Target Effects
This workflow provides a logical sequence of experiments to characterize a novel kinase inhibitor.
Caption: A systematic workflow for kinase inhibitor validation.
Part 4: Data & Visualization
Conceptual Diagram: On-Target vs. Off-Target Inhibition
The selectivity of an inhibitor is determined by how well its chemical structure complements the unique features of the target's ATP-binding pocket compared to other kinases.
Caption: Selective inhibitors have high affinity for the unique binding pocket of the on-target kinase.
Table 1: Comparison of Kinase Inhibitor Profiling Technologies
| Assay Type | Principle | Throughput | Pros | Cons |
| Biochemical Activity Assays | Measures the transfer of phosphate (often radiolabeled ³³P-ATP) to a substrate by a purified kinase.[15] | High | Gold standard, directly measures enzymatic inhibition.[15] | Not in a cellular context; may not reflect in-cell potency. |
| Biochemical Binding Assays | Measures the displacement of a fluorescent tracer from the kinase ATP pocket. | High | Does not require enzymatic activity; can detect non-competitive binders. | Indirect measure of inhibition; tracer competition can be complex. |
| Cellular Target Engagement | Measures inhibitor-induced thermal stabilization of the target protein in intact cells (e.g., CETSA).[27] | Low-Medium | Confirms target binding in a physiological context; label-free.[27] | Requires specific antibodies; can be lower throughput.[27] |
| Chemical Proteomics | Uses immobilized kinase inhibitors ("kinobeads") to pull down binding partners from a cell lysate for identification by mass spectrometry.[28][29] | Medium | Unbiased identification of direct binding targets and off-targets in a cellular extract. | Competition with endogenous ATP is lost upon lysis. |
| Phosphoproteomics | Uses mass spectrometry to quantify thousands of phosphorylation sites in cells after inhibitor treatment.[11] | Low | Provides a global, unbiased view of the inhibitor's functional impact on cellular signaling. | Cannot distinguish direct inhibition from indirect downstream effects. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Collection - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - Journal of Proteome Research - Figshare [figshare.com]
Navigating the Cellular Maze: A Technical Guide to Refining Kinase Inhibitor Assays
Welcome to the Technical Support Center for refining experimental protocols for testing kinase inhibitors in cells. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cellular kinase inhibitor studies. Here, we move beyond simple protocols to address the critical thinking and troubleshooting necessary to generate robust and reliable data. Our focus is on building self-validating experiments that provide clear, interpretable results.
Introduction: The Challenge of Cellular Kinase Inhibition
Kinase inhibitors are powerful tools in both research and medicine, but their journey from a biochemical hit to a validated cellular probe is fraught with challenges. A compound that potently inhibits a purified kinase in a test tube may show dramatically different behavior within the complex and dynamic environment of a living cell.[1][2] Factors such as cell permeability, off-target effects, cellular ATP concentrations, and compensatory signaling pathways can all confound results.[3][4][5] This guide provides a framework for anticipating, identifying, and overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the high-level strategic questions that arise when working with kinase inhibitors in a cellular context.
Q1: My inhibitor is potent in a biochemical assay but weak in my cell-based assay. What's going on?
A: This is a very common and multifaceted issue. The discrepancy often arises from the fundamental differences between an in vitro reaction and a living cell.[1] Here are the primary factors to investigate:
-
Cell Permeability: The inhibitor may simply not be getting into the cell to reach its target. Consider the inhibitor's physicochemical properties.
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at low ATP concentrations, which can artificially inflate inhibitor potency.[3] Cellular ATP levels are in the millimolar range, providing much stiffer competition.
-
Inhibitor Stability and Efflux: The compound may be unstable in cell culture media or actively pumped out of the cell by efflux transporters like P-glycoprotein.[3]
-
Off-Target Effects: In a cell, the inhibitor may engage other kinases or proteins, leading to a complex phenotype that masks the intended on-target effect.[3][4]
Q2: How can I be confident that the cellular phenotype I observe is due to inhibition of my target kinase?
A: This is the critical question of on-target versus off-target effects. A multi-pronged approach is essential for validation:[6]
-
Use a Structurally Unrelated Inhibitor: If a second, chemically distinct inhibitor targeting the same kinase produces the same phenotype, it strengthens the case for on-target activity.[6]
-
Perform Rescue Experiments: Expressing a version of the target kinase that is mutated to be resistant to the inhibitor should "rescue" the cells from the inhibitor's effects.[4][6]
-
Correlate Target Engagement with Phenotype: Use techniques like Western blotting to show a dose-dependent decrease in the phosphorylation of a known downstream substrate. This should correlate with the observed phenotypic change.[6]
-
Kinome Profiling: A broad kinase selectivity screen can reveal other kinases that are inhibited at your experimental concentration, highlighting potential off-target interactions.[4][6]
Q3: What are the most critical controls to include in my experiments?
A: Rigorous controls are the bedrock of reliable data. For any kinase inhibitor experiment, you should include:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[6]
-
Positive and Negative Controls: A cell line or treatment condition where the target pathway is known to be active or inactive, respectively.[6]
-
Dose-Response and Time-Course Experiments: Evaluating the inhibitor's effect at multiple concentrations and time points is crucial for understanding its potency and the dynamics of the cellular response.[6]
Troubleshooting Guide: From Ambiguous Results to Actionable Insights
This section provides a problem-and-solution framework for common experimental roadblocks.
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High variability between replicate wells in cell viability assays. | 1. Inhibitor Solubility Issues: The compound may be precipitating in the culture media. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Visually inspect for precipitation. Determine the inhibitor's solubility in your final assay conditions. 2. Ensure thorough cell suspension mixing before and during plating. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity.[3] |
| No change in phosphorylation of the downstream target via Western blot. | 1. Inactive Kinase: The target kinase may not be active in your chosen cell line or under your culture conditions. 2. Ineffective Inhibitor Concentration/Incubation Time: The dose or duration of treatment is insufficient. 3. Poor Antibody Quality: The antibody may not be specific or sensitive enough. | 1. Confirm target kinase expression and baseline phosphorylation status in your cell model.[6] 2. Perform a dose-response and time-course experiment to optimize treatment conditions.[6] 3. Validate your primary antibody with a positive control cell lysate. |
| Unexpected or contradictory cellular effects. | 1. Off-Target Inhibition: The inhibitor is affecting other signaling pathways.[4] 2. Activation of Compensatory Signaling Pathways: The cell is adapting to the inhibition of the primary target.[4] 3. Cell Line-Specific Effects: The observed phenotype is unique to the chosen cell model.[4] | 1. Perform a kinome-wide selectivity screen.[4] Test a structurally unrelated inhibitor for the same target.[6] 2. Use Western blotting to probe for the activation of known compensatory pathways.[4] 3. Test the inhibitor in multiple, relevant cell lines to see if the effects are consistent.[4] |
| Cytotoxicity at concentrations required for target inhibition. | 1. On-Target Toxicity: Inhibition of the target kinase is inherently toxic to the cells. 2. Off-Target Toxicity: The inhibitor is hitting other essential kinases or proteins.[4] | 1. This may be the expected outcome. Correlate the degree of cytotoxicity with on-target inhibition. 2. A kinome scan can identify unintended targets.[4] A rescue experiment with a drug-resistant mutant can help differentiate on- and off-target toxicity. |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for core experiments used to validate kinase inhibitors in a cellular context.
Protocol 1: Dose-Response Cell Viability Assay
This protocol determines the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the appropriate number of cells per well in a 96-well plate in 100 µL of media. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the kinase inhibitor in complete media. Also, prepare a 2X vehicle control.
-
Treatment: Remove the media from the cells and add 100 µL of the 2X inhibitor dilutions and controls.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) in a cell culture incubator.
-
Viability Measurement: Allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader (luminescence or fluorescence).
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol assesses the phosphorylation status of a direct downstream substrate of the target kinase.
Materials:
-
Cells of interest
-
Kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Plate and treat cells with the kinase inhibitor at various concentrations for the desired time. Include a vehicle control. Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the phospho-specific primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.
-
Imaging: Image the blot using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
Visualizing Experimental Logic and Pathways
Diagrams are essential for conceptualizing complex biological and experimental workflows.
Caption: From Test Tube to Cell: Factors Influencing Inhibitor Potency.
Caption: Decision Tree for Validating On-Target Effects.
References
Validation & Comparative
A Comparative Analysis of Pyridine-Based Kinase Inhibitors: A Guide for Drug Development Professionals
The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a principal area of modern drug discovery.[1][2] Among the diverse chemical scaffolds explored, pyridine and its fused heterocyclic derivatives have emerged as "privileged structures."[3][4] Their inherent ability to mimic the adenine moiety of ATP allows them to effectively compete for the ATP-binding site of kinases, making them a cornerstone in the design of numerous FDA-approved and investigational drugs.[5] This guide offers a comparative analysis of various pyridine-based kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, the experimental methodologies for their evaluation, and the key structural features that drive their therapeutic potential.[6][7]
The Strategic Advantage of the Pyridine Scaffold in Kinase Inhibition
The efficacy of pyridine-based inhibitors is largely attributed to their interaction with the hinge region of the kinase ATP-binding pocket. This region forms a critical hydrogen-bonding pattern with the adenine of ATP. The nitrogen atom within the pyridine ring is perfectly positioned to act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge.[8] This fundamental interaction is a recurring theme across a multitude of successful kinase inhibitors.[5] Furthermore, the synthetic tractability of the pyridine ring allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[7]
Figure 1: The pyridine scaffold forms key hydrogen bonds with the kinase hinge region.
Comparative Efficacy of Pyridine-Based Kinase Inhibitors
The versatility of the pyridine core has given rise to a diverse array of kinase inhibitors targeting various members of the kinome. The following table provides a comparative overview of selected pyridine-based inhibitors, highlighting their primary targets and reported potencies.
| Inhibitor Class | Representative Inhibitor | Primary Target(s) | IC50 (nM) | Cellular Activity (GI50/IC50, µM) | Reference(s) |
| Pyridine | Compound 12 | PIM-1 | 14.3 | 0.5 (MCF-7 cells) | [9][10] |
| Pyrazolopyridine | Selpercatinib | RET | Not Specified | Not Specified | [5][11] |
| Pyrazolopyridine | Compound 15y | TBK1 | 0.2 | Micromolar range in various cell lines | [12] |
| Imidazo[4,5-b]pyridine | Not Specified | Various Kinases | Micromolar to Nanomolar | Not Specified | [6] |
| Furo[3,2-b]pyridine | Not Specified | CLKs | Not Specified | Not Specified | [3] |
| Thieno[2,3-b]pyridine | Compound 8d | PIM-1 | 19 | N/A | [13] |
Table 1. Comparative efficacy of various pyridine-based kinase inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit the biochemical activity of the target kinase by 50%. Cellular activity indicates the concentration needed to inhibit cell growth or a specific cellular process by 50%.
Experimental Protocols for Inhibitor Validation
A multi-tiered approach is essential for the robust evaluation of kinase inhibitors, progressing from initial biochemical assays to more complex cell-based models.
In Vitro Kinase Inhibition Assay
This assay is the first step in determining the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridine-based inhibitor against a specific kinase.
Protocol:
-
Compound Preparation: Create a serial dilution of the test inhibitor in DMSO. A 10-point, 1:3 dilution series starting from 1 mM is recommended.[14]
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the kinase enzyme and the appropriate substrate peptide.
-
Allow a brief pre-incubation (e.g., 10 minutes) for the inhibitor to bind to the kinase.[14]
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[14][15]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[14]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]
-
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay evaluates the inhibitor's ability to suppress the growth of cancer cells that are dependent on the target kinase's activity.
Objective: To determine the concentration of an inhibitor that reduces cell growth by 50% (GI50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for PIM-1 inhibitors) in 96-well plates and allow them to attach overnight.[9]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the pyridine-based inhibitor for 72 hours.[15]
-
Viability Assessment (MTT Assay):
-
Data Analysis: Calculate the GI50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration.[15]
Target Engagement and Downstream Signaling Analysis (Western Blot)
This method confirms that the inhibitor engages its target within the cellular environment by assessing the phosphorylation status of the kinase or its downstream substrates.[15]
Objective: To determine if the inhibitor reduces the phosphorylation of the target kinase and its downstream effectors.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a short duration (e.g., 2-4 hours). Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[15]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-c-Kit).
-
Incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Visualize the protein bands using a chemiluminescent substrate.[15]
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.[15]
-
Future Directions
The development of pyridine-based kinase inhibitors is a dynamic field.[7] Future efforts will likely focus on optimizing selectivity to minimize off-target effects and overcoming the persistent challenge of drug resistance.[2][7] The exploration of novel pyridine-based scaffolds and the application of computational methods will continue to accelerate the discovery of next-generation kinase inhibitors with improved therapeutic profiles.[16]
References
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridinyl-Imidazole Derivatives as p38 MAPK Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinyl-imidazole derivatives, a prominent class of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Intended for researchers, scientists, and drug development professionals, this document will explore the nuances of chemical modifications that dictate the potency and selectivity of these compounds. We will delve into the causality behind experimental choices in their design and evaluation, supported by detailed protocols and comparative data.
Introduction: The Significance of Targeting p38 MAPK
The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines and environmental insults.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer and neurodegenerative disorders.[3][4] The p38 kinase, particularly the α-isoform, has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.[5] Pyridinyl-imidazole compounds were among the first and most extensively studied classes of p38 MAPK inhibitors, with some advancing into clinical trials.[3] These inhibitors act as ATP-competitive agents, binding to the active site of the p38 kinase.[6] Understanding the SAR of this class of molecules is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
The p38 MAPK Signaling Pathway and Point of Inhibition
The p38 MAPK pathway is a multi-tiered cascade that translates extracellular signals into a cellular response.[7] The core of this pathway consists of a sequential activation of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and finally the p38 MAPK.[8] Once activated through dual phosphorylation on threonine and tyrosine residues within its activation loop, p38 phosphorylates a variety of downstream substrates, including other kinases and transcription factors.[1][7] This leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are central mediators of the inflammatory response.[3] Pyridinyl-imidazole derivatives inhibit p38 MAPK, thereby blocking this downstream signaling and mitigating the inflammatory cascade.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising molecule to a potential therapeutic is a multi-stage process of rigorous validation. A frequent and critical failure point is the disconnect between a compound's performance in a controlled, simplified in vitro environment and its efficacy within the complex biological system of a living organism. This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies, explaining the causal links between experimental choices and the generation of a robust, translatable dataset.
Part 1: The Foundation – In Vitro Characterization of Inhibitor Potency and Selectivity
The initial evaluation of any new kinase inhibitor begins in the cell-free environment of biochemical assays. The primary goal here is to answer two fundamental questions: Does the compound inhibit the intended kinase target, and at what concentration?
Biochemical Potency: Determining the IC50
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of in vitro potency. It represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[1] This is a crucial first-pass filter for any compound library.
Causality Behind Experimental Choice: Biochemical assays are employed first due to their high-throughput nature and relative simplicity, allowing for the rapid screening of thousands of compounds.[1] They isolate the interaction between the inhibitor and its direct kinase target, removing the biological complexities of a cell.
Common Assay Formats:
-
Radiometric Assays: The historical "gold standard," these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP) onto a substrate. They are highly sensitive and reliable.[2][3]
-
Fluorescence/Luminescence-Based Assays: These now dominate high-throughput screening. They measure kinase activity by detecting either the amount of ATP consumed (e.g., ADP-Glo™) or the generation of a phosphorylated product using specific antibodies (e.g., FRET, AlphaLISA).[1][4]
Experimental Protocol: A Generalized IC50 Determination (Luminescence-Based)
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the purified target kinase, its specific substrate, and ATP.
-
Reaction Initiation: In a multi-well plate, dispense the kinase, substrate, and ATP solution. Add the serially diluted inhibitor to respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).[1]
-
Incubation: Allow the kinase reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). This timing must be within the linear range of the reaction, determined in preliminary experiments.[2][3]
-
Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent), which quenches the kinase reaction and measures the remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Trustworthiness & Self-Validation: The reliability of an IC50 value is critically dependent on the experimental setup. The ATP concentration is a key variable; IC50 values will be higher when determined at ATP concentrations near the physiological level (~1-10 mM) versus the often lower concentrations used in assays that are at or below the Michaelis constant (Km) of the kinase.[5][6] It is crucial to state the ATP concentration used, as this directly impacts the comparability of data.[2]
Kinase Selectivity Profiling
Most kinase inhibitors are not perfectly specific and can bind to dozens or even hundreds of other kinases.[5] This "off-target" activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[7] Therefore, assessing selectivity is not just a safety check but a core part of understanding the compound's mechanism of action.
Causality Behind Experimental Choice: Kinase profiling is essential to build a therapeutic window. A compound that is potent against its target but also inhibits critical "anti-targets" may never be viable. This step de-risks a candidate early in development.
Methodology:
-
Kinome Screening Panels: The inhibitor is tested at one or two fixed concentrations against a large panel of purified kinases (often >300).[8] The percent inhibition for each kinase is reported, generating a selectivity profile.
-
Selectivity Score: This can be quantified using metrics like the S-score, which represents the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested.
Caption: Workflow for biochemical characterization of kinase inhibitors.
Part 2: The Cellular Context – From Potency to Physiological Relevance
A potent biochemical inhibitor can fail in a cellular environment for many reasons: it may not be able to cross the cell membrane, it could be rapidly ejected by efflux pumps, or it may be unable to compete with the high intracellular concentration of ATP.[9][10] Cell-based assays are therefore the essential next step to confirm that a compound can engage its target and exert a functional effect in a living system.
Cellular Target Engagement
Before measuring a functional outcome, it is critical to confirm that the inhibitor is physically binding to its intended target inside the cell.
Causality Behind Experimental Choice: Direct measurement of target engagement provides unambiguous evidence that the inhibitor is reaching its destination. This helps to confirm that any observed downstream functional effects are indeed due to on-target inhibition.
Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. Cells are treated with the inhibitor, heated, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.
-
NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET). The target kinase is fused to a luciferase, and a fluorescent tracer that binds the kinase's active site is added. When an inhibitor is added and displaces the tracer, the BRET signal decreases, allowing for quantitative measurement of inhibitor binding affinity and residence time in real-time.[11]
Cellular Potency & Pathway Modulation
Here, we measure the inhibitor's effect on the kinase's activity within its native signaling pathway.
Methodologies:
-
Phosphorylation Assays: The most direct measure of a kinase's cellular activity is the phosphorylation status of its downstream substrate. This is commonly assessed by Western blot or ELISA using phospho-specific antibodies. A potent inhibitor should lead to a dose-dependent decrease in substrate phosphorylation.[12]
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (common in oncology), a key functional outcome is the inhibition of cell proliferation. The concentration of inhibitor that reduces cell growth by 50% is termed the EC50 or GI50.[13]
Experimental Protocol: A Generalized Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture & Treatment: Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) and allow them to adhere. Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE & Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate. Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection & Analysis: Add a chemiluminescent substrate and image the blot. Re-probe the blot with an antibody for the total (phosphorylated + unphosphorylated) substrate protein to serve as a loading control. Quantify the band intensities to determine the reduction in phosphorylation.
Caption: Validating a biochemical hit in a cellular context.
Part 3: Bridging the Gap – The Critical Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
A compound that is potent and effective in a petri dish is still a long way from being a drug. The primary reason for this gap is pharmacokinetics (PK) – what the body does to the drug.[14]
-
Pharmacokinetics (PK): Describes the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. It determines the concentration of the drug that reaches the tumor over time.[15]
-
Pharmacodynamics (PD): Describes what the drug does to the body. In this context, it refers to the extent and duration of target inhibition in tissue at a given drug concentration.[16]
Causality Behind Experimental Choice: PK/PD studies are the essential bridge between in vitro and in vivo data.[17] They establish the relationship between the administered dose, the resulting plasma/tissue concentration (PK), and the biological effect on the target (PD).[18] Without this understanding, selecting an appropriate dose and schedule for in vivo efficacy studies is pure guesswork.
Key Parameters & Methodologies:
-
PK Studies: A test animal (typically a mouse) is administered the inhibitor, and blood samples are collected at various time points. The drug concentration in the plasma is measured (e.g., by LC-MS/MS) to determine parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).[17]
-
PD Studies: Tumor-bearing mice are treated with the inhibitor. At different time points after dosing, tumors are excised and analyzed for target modulation (e.g., decreased p-Substrate levels by Western blot or IHC), providing a direct link between drug exposure and target inhibition in vivo.[19]
Part 4: The Ultimate Test – Demonstrating Efficacy in In Vivo Models
In vivo studies are the final and most definitive preclinical test of an inhibitor's therapeutic potential. These experiments integrate all factors: PK, PD, on-target efficacy, and potential off-target toxicities in a whole biological system.
Causality Behind Model Choice: The selection of an animal model is critical and depends on the scientific question being asked.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously in immunodeficient mice. These models are robust, reproducible, and cost-effective for initial efficacy testing.[20][21]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models better represent the heterogeneity and architecture of human tumors.[20][22]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunomodulatory agents, as they possess a complete and functional immune system.[23]
Experimental Protocol: A Generalized CDX Efficacy Study
-
Cell Implantation: Inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, Test Inhibitor at multiple dose levels, Standard-of-Care control).
-
Dosing: Administer the inhibitor according to the schedule determined from PK/PD studies (e.g., once daily by oral gavage). Monitor animal body weight and general health daily as a measure of toxicity.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size. Tumors are excised, weighed, and may be processed for biomarker analysis (e.g., IHC for target modulation or proliferation markers like Ki-67).
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.
Caption: Workflow for preclinical in vivo efficacy testing.
Part 5: Synthesizing the Data – A Comparative Summary
A successful kinase inhibitor program demonstrates a clear and logical correlation of data across all stages of testing. The potency observed in a biochemical assay should translate to cellular activity, and the concentrations required for cellular activity should be achievable and sustained in an animal model to drive anti-tumor efficacy.
Data Presentation: Comparative Efficacy Profile of a Novel Kinase Inhibitor
| Parameter | Assay Type | Measurement | Example Result | Rationale & Interpretation |
| Biochemical Potency | ADP-Glo™ Kinase Assay | IC50 | 5 nM | High intrinsic potency against the isolated kinase target. |
| Cellular Potency | Cell Proliferation (MTT) | EC50 | 50 nM | Good translation from biochemical to cellular context, indicating cell permeability and activity at cellular ATP levels. |
| Target Engagement | NanoBRET™ Assay | IC50 | 45 nM | Confirms the inhibitor binds the target in live cells at concentrations consistent with its functional cellular potency. |
| Pathway Modulation | Western Blot (p-Substrate) | IC50 | 60 nM | Demonstrates on-target mechanism of action; inhibition of the kinase leads to reduced downstream signaling. |
| Pharmacokinetics | Mouse PK Study (Oral Dose) | AUC | 5,000 ng*h/mL | Indicates sufficient drug exposure is achieved in vivo after oral administration. |
| Pharmacodynamics | Mouse Tumor PD Study | ED50 | >50% p-Substrate inhibition at tolerated dose | Confirms that an efficacious plasma concentration leads to target inhibition in the tumor tissue.[18] |
| In Vivo Efficacy | Mouse CDX Model | TGI | 85% at 30 mg/kg | The culmination of favorable PK/PD properties, leading to significant anti-tumor activity at a well-tolerated dose. |
Conclusion
The path from a novel chemical entity to a preclinical candidate is a process of systematic de-risking and validation. Simply demonstrating high potency in a biochemical assay is insufficient. A robust data package for a novel kinase inhibitor requires a clear line of sight from in vitro potency (IC50) to cellular functional activity (EC50), which must then be linked via rigorous PK/PD analysis to demonstrable in vivo efficacy (TGI). By understanding the purpose and limitations of each assay and model, and by designing experiments that are self-validating and cross-corroborating, researchers can build a compelling case for the therapeutic potential of their novel kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. mdpi.com [mdpi.com]
- 23. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]
A Comparative Guide to the Cross-Reactivity Profiling of 5-(1H-imidazol-1-yl)pyridin-2-amine
This guide provides a comprehensive framework for evaluating the kinase cross-reactivity profile of the novel compound 5-(1H-imidazol-1-yl)pyridin-2-amine. As specific experimental data for this compound is not yet publicly available, we will establish a robust, scientifically-grounded strategy for its characterization. This involves outlining state-of-the-art experimental protocols and comparing its anticipated profile against well-characterized, clinically relevant kinase inhibitors. The structural motif of an aminopyridine linked to an imidazole ring is a privileged scaffold in kinase inhibitor design, suggesting potential activity within the human kinome. Therefore, a thorough understanding of its selectivity is paramount for any future development.[1][2]
The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[3][4] While targeting a specific kinase is often the primary therapeutic goal, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Consequently, early and comprehensive cross-reactivity profiling is a critical step in the drug discovery pipeline to de-risk candidates and elucidate their mechanism of action.[5][6]
Strategic Approach to Profiling: A Multi-Tiered System
A robust profiling strategy does not rely on a single assay. Instead, it integrates biochemical and cell-based methods to build a holistic understanding of a compound's selectivity. Our approach is twofold:
-
Biochemical Profiling: To determine the direct interaction between the compound and a large panel of purified kinases. This provides a broad, quantitative measure of potency (IC50) and binding affinity (Kd).
-
Cell-Based Profiling: To validate biochemical "hits" in a physiological context. This confirms target engagement within the cell and assesses the compound's functional impact on signaling pathways.[7][8]
The following diagram illustrates the logical workflow for comprehensive selectivity profiling.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Comparative Benchmarking: Establishing a Performance Context
To interpret the potential selectivity profile of this compound, we compare it to established kinase inhibitors. The choice of benchmarks is critical; we include both highly selective and multi-targeted agents to represent the spectrum of possible profiles.
| Compound | Primary Target(s) | Selectivity Profile | Rationale for Comparison |
| Imatinib | ABL, KIT, PDGFR | Highly selective for a small number of kinases. | The "gold standard" for a successful selective inhibitor. |
| Dasatinib | BCR-ABL, SRC family, c-KIT, Ephrin receptors | A multi-kinase inhibitor targeting several unrelated kinase families. | Represents a clinically successful promiscuous inhibitor.[9] |
| Compound X (Hypothetical) | TAK1 | A highly selective, investigational inhibitor with a similar imidazole core.[10] | Provides a direct comparison to a compound with a shared chemical scaffold. |
Table 1: Representative Biochemical IC50 Data for Benchmark Inhibitors
The following table presents sample inhibitory activity (IC50 in nM) for our benchmark compounds against a representative panel of kinases. The data for our target compound, this compound, is designated as "To Be Determined (TBD)" and would be populated using the protocols described below.
| Kinase Target | Imatinib (IC50, nM) | Dasatinib (IC50, nM) | Compound X (TAK1i) (IC50, nM) | This compound (IC50, nM) |
| ABL1 | 25 | <1 | >10,000 | TBD |
| SRC | >10,000 | 0.8 | >10,000 | TBD |
| KIT | 100 | 5 | >10,000 | TBD |
| PDGFRβ | 100 | 28 | >10,000 | TBD |
| TAK1 (MAP3K7) | >10,000 | 3,500 | 10 | TBD |
| FLT3 | >5,000 | 20 | >10,000 | TBD |
| AURKA | >10,000 | 65 | >10,000 | TBD |
| VEGFR2 | >10,000 | 11 | >10,000 | TBD |
Note: Data is compiled from various public sources and commercial databases for illustrative purposes. Actual values may vary based on assay conditions.
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of cross-reactivity data hinges on the quality of the experimental protocols.[3] We describe here standard, robust methods for both biochemical and cell-based assays.
Protocol: Broad Kinase Selectivity Profiling (Binding Assay)
This initial screen provides the broadest view of the compound's interaction landscape. The KINOMEscan™ platform is an industry-standard example of a competition binding assay.[11]
Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for screening at a final assay concentration of 10 µM.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with kinase-tagged T7 phage and the immobilized active-site directed ligand.
-
Equilibration: Incubate the plate to allow the binding competition to reach equilibrium.
-
Removal of Unbound Kinase: Wash the plate to remove unbound kinase-phage complexes.
-
Elution and Quantification: Elute the bound kinase-phage complexes and quantify the associated DNA tag using qPCR.
-
Data Analysis: Calculate the percent inhibition by comparing the amount of kinase bound in the presence of the test compound to a DMSO vehicle control. A lower qPCR signal indicates stronger binding of the test compound.
Protocol: IC50 Determination for 'Hits' (Biochemical Activity Assay)
For kinases showing significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value. The LanthaScreen™ TR-FRET assay is a robust technology for this purpose.[12]
Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate (which contains a fluorescein label, the acceptor). When the kinase is active, it phosphorylates the substrate, allowing the antibody to bind. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a high TR-FRET signal. An inhibitor prevents substrate phosphorylation, leading to a low signal.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction: In a 384-well plate, add the purified kinase enzyme, the fluorescein-labeled substrate, and the diluted test compound.
-
Initiation: Start the reaction by adding ATP at a concentration near its Km for the specific kinase. This is crucial for obtaining physiologically relevant potency values.[13]
-
Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the product by adding a solution containing the terbium-labeled anti-phosphopeptide antibody.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Confirming that a compound binds its intended target in a living cell is a critical validation step.[14] The NanoBRET™ Target Engagement Assay provides a quantitative measure of this interaction.
Principle: The assay measures energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) expressed in cells and a cell-permeable fluorescent tracer that binds to the kinase active site (the energy acceptor). A test compound that also binds to the active site will compete with the tracer, reducing the BRET signal in a dose-dependent manner.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein of interest (e.g., NanoLuc®-ABL1).
-
Compound Treatment: Plate the transfected cells and treat with a serial dilution of this compound for a set period (e.g., 2 hours).
-
Tracer and Substrate Addition: Add the cell-permeable fluorescent tracer and the NanoLuc® substrate to the wells.
-
Signal Measurement: Immediately measure both the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50, reflecting the potency of target engagement in a live-cell environment.
Conclusion and Forward Outlook
The comprehensive profiling of this compound requires a systematic and multi-faceted approach. By leveraging broad biochemical screens to identify potential off-targets, followed by quantitative biochemical and cell-based assays for validation, a clear and reliable selectivity profile can be established. Comparing this profile to benchmark compounds like Imatinib and Dasatinib provides essential context for assessing its therapeutic potential and potential liabilities.[6]
The methodologies outlined in this guide represent the current industry standard for ensuring scientific rigor and generating high-quality, trustworthy data. The resulting selectivity profile will be instrumental in guiding the subsequent stages of drug development, from lead optimization to preclinical safety assessment.
References
- 1. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Comparative Guide to Imidazopyridine and Pyrazolopyridine Kinase Inhibitors for Researchers
In the landscape of modern oncology drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds explored, imidazopyridines and pyrazolopyridines have emerged as "privileged structures," capable of interacting with the ATP-binding site of a wide array of kinases. This guide provides an in-depth, objective comparison of these two important classes of kinase inhibitors, with a focus on a representative imidazopyridine, 5-(1H-imidazol-1-yl)pyridin-2-amine, and a well-characterized pyrazolopyridine inhibitor. We will delve into their mechanisms of action, comparative efficacy using experimental data, and provide detailed protocols for their evaluation.
Introduction to Imidazopyridines and Pyrazolopyridines as Kinase Inhibitors
Both imidazopyridines and pyrazolopyridines are bicyclic aromatic heterocycles containing nitrogen atoms that can act as bioisosteres of the purine core of ATP. This structural mimicry allows them to bind to the hinge region of the kinase active site, a critical interaction for potent inhibition.
Imidazopyridines , a fusion of imidazole and pyridine rings, represent a versatile scaffold that has yielded inhibitors for a range of kinases, including serine/threonine kinases like Aurora kinases and PI3K, as well as tyrosine kinases such as FLT3.[1][2] Their chemical tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Pyrazolopyridines , resulting from the fusion of pyrazole and pyridine rings, are a well-established class of kinase inhibitors with several compounds having advanced into clinical trials and even gaining FDA approval.[3][4] Notable examples include inhibitors of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and fibroblast growth factor receptors (FGFRs).[5][6][7] The pyrazolopyridine core serves as an effective hinge-binding motif, and modifications at various positions on the ring system have been extensively explored to achieve high potency and selectivity against specific kinase targets.[8]
Comparative Analysis: A Tale of Two Scaffolds
Due to the limited publicly available data on the specific biological activity of this compound, this guide will utilize a representative imidazo[1,2-a]pyridine derivative that has been characterized as a kinase inhibitor for a comparative analysis against a potent pyrazolo[3,4-b]pyridine inhibitor.
Representative Imidazo[1,2-a]pyridine Inhibitor: A derivative reported to inhibit Cyclin-Dependent Like Kinase 1 (CLK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[9]
Representative Pyrazolo[3,4-b]pyridine Inhibitor: A derivative identified as a potent inhibitor of Tropomyosin receptor kinase A (TRKA).[6]
Biochemical Potency
The following table summarizes the in vitro kinase inhibitory activity (IC50) of our representative compounds against their respective primary targets.
| Compound Class | Representative Compound | Target Kinase | IC50 | Reference |
| Imidazo[1,2-a]pyridine | Compound 4c | CLK1 | 0.7 µM | [9] |
| DYRK1A | 2.6 µM | [9] | ||
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 nM | [6] |
Note: A direct comparison of IC50 values is challenging due to the different kinase targets. However, this data highlights that both scaffolds can be optimized to achieve potent inhibition in the nanomolar to low micromolar range.
Cellular Activity
The anti-proliferative activity of these inhibitor classes has been demonstrated in various cancer cell lines.
| Compound Class | Representative Compound | Cell Line | Assay Type | GI50 / IC50 | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | MTT Assay | ~10 µM | [10] |
| WM115 (Melanoma) | MTT Assay | ~20 µM | [10] | ||
| HeLa (Cervical Cancer) | MTT Assay | ~35 µM | [10] | ||
| Pyrazolo[3,4-b]pyridine | Compound C03 | Km-12 (Colon Cancer) | Not Specified | 0.304 µM | [6] |
These results indicate that pyrazolopyridine inhibitors have demonstrated potent anti-proliferative effects at sub-micromolar concentrations in cellular assays. While the representative imidazopyridine showed activity in the micromolar range, other optimized imidazopyridine derivatives have also shown potent cellular effects.[10]
Mechanism of Action and Signaling Pathways
Both imidazopyridine and pyrazolopyridine inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of both imidazopyridine and pyrazolopyridine inhibitors are heavily influenced by the nature and position of substituents on the core scaffold.
For imidazopyridines , modifications at various positions have been shown to modulate kinase inhibitory activity. For instance, in a series of imidazo[1,2-a]pyridine derivatives, halogenated substituents on one of the rings were found to be important for activity against DYRK1A and CLK1.[9]
For pyrazolopyridines , extensive SAR studies have been conducted. The substitution pattern on the pyrazole and pyridine rings dictates the kinase selectivity. For example, in a series of pyrazolo[3,4-b]pyridine inhibitors of FGFR, specific substitutions on the phenyl ring attached to the pyrazole core were crucial for both enzymatic and cellular potency.[7]
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a standard method to determine the IC50 of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein for MAPK)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP (10 Ci/mmol)
-
Test compounds (e.g., this compound, pyrazolopyridine inhibitor) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase reaction buffer.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Add 23 µL of the kinase reaction mixture to each well.
-
Initiate the reaction by adding 25 µL of ATP solution (containing both unlabeled ATP and [γ-33P]ATP) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid, followed by a final wash with acetone.
-
Air-dry the filter mat and place it in a scintillation bag with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, Km-12 colon cancer)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50/IC50 value.
Conclusion
Both imidazopyridine and pyrazolopyridine scaffolds are highly valuable in the development of kinase inhibitors for cancer therapy. Pyrazolopyridines are arguably more established, with several compounds in clinical use or late-stage development, demonstrating their potential to yield highly potent and selective drugs. Imidazopyridines, including the this compound backbone, represent a versatile and promising class of inhibitors with demonstrated activity against a range of important cancer-related kinases.
The choice between these scaffolds for a drug discovery program will ultimately depend on the specific kinase target, the desired selectivity profile, and the optimization of physicochemical properties to achieve favorable pharmacokinetics and in vivo efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to perform head-to-head comparisons and advance the development of novel kinase inhibitors based on these privileged heterocyclic systems.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oceanomics.eu [oceanomics.eu]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinome-Wide Selectivity Profiling: The Case of 5-(1H-imidazol-1-yl)pyridin-2-amine
Introduction
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. The human kinome comprises over 500 kinases that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge persists: achieving target selectivity.[1] Most kinase inhibitors interact with the highly conserved ATP-binding pocket, leading to the potential for off-target effects, which can cause toxicity or unexpected polypharmacology.[3] Therefore, a comprehensive assessment of an inhibitor's interaction with the entire kinome is not just a regulatory hurdle but a fundamental step in understanding its biological activity and therapeutic potential.
This guide provides an in-depth, practical framework for assessing the kinome-wide selectivity of a novel compound, using the exemplary molecule 5-(1H-imidazol-1-yl)pyridin-2-amine (hereafter referred to as "Compound-ImiP"). While no comprehensive public data exists for this specific molecule, its imidazopyridine scaffold is common in kinase inhibitor design, making it an ideal candidate for illustrating the necessary workflows.[4][5] We will move beyond a simple listing of methods to explain the causality behind experimental choices, enabling researchers to design a robust, self-validating profiling strategy.
Part 1: Initial Broad-Spectrum Profiling: In Vitro Methodologies
The first step in assessing selectivity is to cast a wide net using high-throughput in vitro screening platforms. This provides a global view of the compound's binding affinities and inhibitory activities against hundreds of purified kinases. The choice between methodologies depends on the specific question being asked: are you interested in pure binding affinity or functional enzymatic inhibition?
Strategy A: Competition-Binding Assays for Affinity Assessment
This approach measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large panel of kinases. It is an excellent primary screen to identify which kinases a compound can physically interact with.
Causality & Rationale: Competition binding assays are ATP-independent and measure the intrinsic affinity (dissociation constant, Kd) of a compound for a kinase.[6] This is a powerful method for identifying even weak interactions across the kinome. Commercial platforms like the KINOMEscan® service (DiscoverX/Eurofins) are industry standards for this approach, offering panels of over 450 kinases.[7][8][9][10] By running the initial screen at a high concentration (e.g., 1-10 µM), we maximize the chances of detecting all potential off-targets, which can then be prioritized for further study.[6]
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a competition-binding kinome screen.
Step-by-Step Protocol (for Commercial Service Submission):
-
Compound Preparation: Solubilize Compound-ImiP in 100% DMSO to a high concentration (e.g., 10 mM) to create a stock solution. Ensure purity is >95% by LC-MS.
-
Sample Submission: Provide the required volume and concentration of the compound stock to the service provider (e.g., Eurofins DiscoverX). Specify the desired screening concentration (typically a single high concentration, like 10 µM, for a primary screen) and the desired kinase panel (e.g., scanMAX with 468 kinases).[7]
-
Data Reception: The provider will return data as "% of Control," where a lower percentage indicates stronger binding of your compound. For hits below a certain threshold (e.g., <35% of control), dose-response curves are generated to determine the dissociation constant (Kd).
-
Initial Analysis: Identify all kinases that bind to Compound-ImiP with a Kd < 3 µM for further investigation.
Strategy B: Radiometric Activity Assays for Functional Inhibition
This method directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate ([γ-³³P]ATP) to a specific substrate. It is considered the "gold standard" for determining a compound's inhibitory potency (IC50).[11]
Causality & Rationale: Unlike binding assays, activity assays confirm functional inhibition. A compound might bind to a kinase's ATP pocket but fail to inhibit its catalytic function. Radiometric assays provide this crucial functional data.[12] Leading providers like Reaction Biology offer extensive panels using this technique.[13][14][15] Screening at a standard ATP concentration (e.g., 10 µM) or at the physiological concentration of 1mM ATP provides different but equally valuable insights into the compound's mechanism of action.[13]
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow for a radiometric functional kinase assay.
Interpreting Primary Screening Data
After obtaining data from a broad kinome screen, the next step is to quantify and visualize the selectivity.
Data Presentation: Comparison of Primary Screening Platforms
| Feature | Competition Binding (e.g., KINOMEscan®) | Radiometric Activity (e.g., HotSpot™) | Luminescence Activity (e.g., ADP-Glo™) |
| Principle | Measures binding to the ATP site | Measures direct transfer of ³³P-phosphate | Measures ADP production via luciferase reaction |
| Primary Output | % of Control; Dissociation Constant (Kd) | % Inhibition; IC50 | Relative Light Units (RLU); IC50 |
| Kinome Coverage | Very Broad (>450 kinases)[7][8] | Very Broad (>450 kinases)[15] | Broad, good for lipid kinases[2] |
| Key Advantage | ATP-independent; high-throughput | Gold standard for functional activity[11] | Non-radioactive, high-throughput |
| Key Consideration | Does not confirm functional inhibition | Use of radioactive materials | Indirect measurement can be prone to interference |
Selectivity Score (S-Score): A common metric to quantify selectivity is the S-score. It is calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold by the total number of kinases tested.[1] For example, an S(1µM) score is the number of kinases with Kd < 1µM divided by the total kinases screened. A lower S-score indicates higher selectivity.
Part 2: Cellular Validation: Confirming In-Cell Target Engagement and Activity
A compound's activity against a purified enzyme does not guarantee its efficacy in a cellular environment. Cell permeability, efflux pumps, high intracellular ATP concentrations (~1-10 mM), and target accessibility all influence a compound's true cellular potency. Therefore, validating in vitro hits in a cellular context is a critical, non-negotiable step.
Methodology A: Cellular Target Engagement (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.
Causality & Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides direct evidence that Compound-ImiP can enter the cell and engage its intended target.[16] It works by expressing the target kinase as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the kinase's active site is added to the cells. If Compound-ImiP enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target occupancy in real-time.[2][16]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Methodology B: Cellular Phosphorylation Assays
This approach measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase.
Causality & Rationale: While target engagement confirms binding, a phosphorylation assay confirms that this binding leads to a functional downstream effect.[16] This is the ultimate proof of a compound's mechanism of action in a biological system. These assays can be performed using various platforms, such as ELISA, TR-FRET, or Western blotting, and rely on high-quality phospho-specific antibodies.[16][17]
Step-by-Step Protocol (Phospho-Substrate ELISA):
-
Cell Culture & Treatment: Plate cells known to express the target kinase and its substrate in a 96-well plate.
-
Stimulation: If necessary, stimulate the signaling pathway to induce phosphorylation of the substrate (e.g., with a growth factor).
-
Inhibitor Treatment: Treat the cells with a dose-response curve of Compound-ImiP for a defined period.
-
Cell Lysis: Lyse the cells to release the proteins.[18]
-
ELISA: Transfer the lysate to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detection: Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Signal Generation: Add a chemiluminescent or colorimetric substrate for the HRP enzyme.
-
Data Acquisition: Read the signal on a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition by Compound-ImiP.
-
Analysis: Normalize the phospho-protein signal to the total protein signal and calculate the cellular IC50 value from the dose-response curve.
Part 3: Synthesizing the Data for a Complete Selectivity Profile
The true power of this multi-faceted approach comes from integrating the data from each stage. A comprehensive selectivity profile is built by comparing the biochemical affinity (Kd), biochemical potency (IC50), and cellular potency (cellular IC50).
Illustrative Data Synthesis for Compound-ImiP
The following table presents a hypothetical data summary for Compound-ImiP to illustrate how results from different assays are consolidated. This demonstrates the type of comprehensive dataset a researcher aims to generate.
| Kinase Target | Biochemical Kd (nM) [Binding Assay] | Biochemical IC50 (nM) [Activity Assay] | Cellular IC50 (nM) [Phospho-Assay] | Notes |
| Kinase A (On-Target) | 15 | 25 | 80 | Potent binding and functional inhibition with good cell permeability. |
| Kinase B (Off-Target) | 80 | 150 | >10,000 | Binds and inhibits biochemically, but has poor or no activity in cells. Likely a permeability issue. |
| Kinase C (Off-Target) | 500 | 900 | >10,000 | Weak biochemical hit, no cellular activity. Considered a low-risk off-target. |
| Kinase D (Off-Target) | 45 | 75 | 250 | A significant off-target with both biochemical and cellular activity. Requires further investigation for potential toxicity. |
Expert Interpretation:
-
The data for Kinase A shows a strong profile: potent binding translates to potent functional inhibition and, importantly, cellular activity, albeit with a slight drop-off (80 nM vs 25 nM), which is common.
-
Kinase B is a classic example of a "biochemical hit" that is not a "cellular hit." This highlights the indispensability of cellular assays. Without them, one might incorrectly flag this as a major off-target.
-
Kinase D represents a true off-target of concern. The fact that it is potently inhibited in cells means this interaction could have physiological consequences (either negative or, in some cases, beneficial polypharmacology).
Conclusion
Assessing the kinome-wide selectivity of an inhibitor like this compound is a systematic, multi-step process that requires more than a single assay. It demands an integrated strategy that begins with broad in vitro screens to identify all potential interactions and progressively funnels those hits through more physiologically relevant cellular assays to confirm target engagement and functional consequences. By combining high-throughput binding and activity assays with targeted cellular validation, researchers can build a robust, trustworthy selectivity profile. This comprehensive understanding is paramount for making informed decisions in drug development, de-risking clinical progression, and ultimately developing safer and more effective kinase-targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Reaction Biology Top-Ranked in Kinase Profiling Survey | Technology Networks [technologynetworks.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. caymanchem.com [caymanchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5-(1h-Imidazol-1-yl)pyridin-2-amine: A Guide to Safety and Compliance
This document provides essential procedural guidance for the proper disposal of 5-(1h-Imidazol-1-yl)pyridin-2-amine. As a research chemical, comprehensive hazard data may not be fully established. Therefore, this guide is built upon a conservative approach, leveraging data from structurally related compounds—namely pyridine and imidazole derivatives—and adhering to established best practices for hazardous chemical waste management.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Waste Profile
The first principle of safe disposal is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for this compound, its hazard profile is inferred from its constituent imidazole and pyridine moieties. Both classes of compounds can exhibit biological activity and potential toxicity.[1][2][4] Consequently, all waste containing this compound must be treated as hazardous .[5][6] Under no circumstances should it be disposed of via standard trash or sewer systems.[7]
| Assumed Hazard | Basis of a Rationale | Primary Exposure Route |
| Acute Toxicity | Pyridine and certain imidazole derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][8][9] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Imidazole and its derivatives can cause skin irritation, and in some cases, severe burns.[2][10][11] | Skin Contact |
| Serious Eye Damage/Irritation | Contact with eyes can lead to serious irritation or damage.[2][11][12] | Eye Contact |
| Environmental Hazard | Many nitrogen-containing heterocyclic compounds can be harmful to aquatic life with long-lasting effects.[3] | Environmental Release |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against accidental exposure during waste handling and disposal procedures.[3][13] The minimum required PPE is outlined below.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Double-gloving minimizes risk during removal of the outer, contaminated glove. Change gloves immediately if contamination is suspected. |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal. A face shield worn over goggles protects against splashes of liquid waste.[8][12][14] |
| Body | Fully-buttoned laboratory coat | A lab coat with tight-fitting cuffs prevents incidental skin contact.[1][13] |
| Respiratory | NIOSH-approved respirator | A respirator with appropriate particulate and organic vapor cartridges is necessary if handling the solid outside a certified chemical fume hood or if there is a risk of aerosol generation.[4][15] |
Disposal Workflow: Segregation and Containment
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[7][16] All waste streams containing this compound must be collected at the point of generation in designated, properly labeled hazardous waste containers.[5][7]
Caption: A streamlined workflow for the segregation of waste streams.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory for safety and regulatory compliance.
Step 1: Container Selection and Preparation
-
Chemical Compatibility: Select waste containers made of materials compatible with the waste. For liquid waste, which may contain organic solvents, high-density polyethylene (HDPE) or glass containers are often appropriate.[16][17]
-
Integrity: Ensure the container is free from damage and has a secure, leak-proof lid.[7] The container must be kept closed at all times except when adding waste.[6]
-
Secondary Containment: Liquid waste containers must be stored in secondary containment (e.g., a spill tray) to capture any potential leaks.[7][16]
Step 2: Waste Labeling
Proper labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA).[5][18] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name of all contents, including solvents. Do not use abbreviations or chemical formulas.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started and the name of the principal investigator or lab group.[19]
Step 3: Waste Accumulation
-
Location: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]
-
Segregation: Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste.[7][16]
-
Volume Limits: Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.[19]
Step 4: Arranging for Disposal
-
Once a waste container is full, or if work on the project is complete, arrange for pickup by your institution's EHS department.[6][17]
-
Follow your institution's specific procedures for requesting a waste pickup. Never attempt to remove or transport hazardous waste from the laboratory yourself.[5]
Spill Management and Decontamination
Accidental spills should be treated as hazardous incidents.[6]
-
Small Spills (within a chemical fume hood): If you are trained and it is safe to do so, clean up the spill using a chemical spill kit. Absorbent materials used for cleanup must be disposed of as hazardous solid waste.[6]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[6]
-
Decontamination: After handling the compound or its waste, thoroughly decontaminate all surfaces and equipment with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous solid waste.[20]
Principles of Waste Minimization
In line with federal and state regulations, laboratories should actively seek to minimize the generation of hazardous waste.[17]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[17]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[17]
-
Avoid Spoilage: Maintain a chemical inventory to prevent the purchase of duplicates and to track expiration dates, avoiding the need to dispose of unused, expired chemicals.[16]
Regulatory Framework
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][21] These regulations provide a "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[22] Adherence to the protocols outlined in this guide, in conjunction with your institution's specific policies, is essential for meeting these federal requirements.[23][24]
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. chemos.de [chemos.de]
- 11. tcichemicals.com [tcichemicals.com]
- 12. carlroth.com [carlroth.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. epa.gov [epa.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. axonator.com [axonator.com]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 5-(1h-Imidazol-1-yl)pyridin-2-amine
This guide provides an in-depth, procedural framework for the safe handling of 5-(1h-Imidazol-1-yl)pyridin-2-amine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of proactive safety. The protocols herein are designed to be a self-validating system, grounded in the fundamental principles of chemical hazard mitigation. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we will adopt a conservative approach, synthesizing safety protocols based on the known hazards of its constituent chemical moieties: pyridine, aromatic amines, and imidazole.
Hazard Assessment: A Composite Profile
Understanding the "why" behind each safety measure is critical. This compound is a heterocyclic compound. Its structure suggests a hazard profile influenced by its primary components.
-
Pyridine Backbone: Pyridine and its derivatives are often volatile, flammable liquids with a strong, unpleasant odor.[1] They are typically classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][3][4]
-
Aromatic Amine Group: Aromatic amines as a class are known for potential skin irritation and toxicity. Some are suspected carcinogens, making dermal contact a primary route of exposure to be avoided.[5][6]
-
Imidazole Ring: Imidazole and its derivatives can exhibit moderate acute oral toxicity and may act as skin irritants.
This composite understanding necessitates treating this compound with significant caution, assuming it may be harmful by all routes of exposure and an irritant to the skin and eyes.
| Potential Hazard | Associated Moiety | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity | Pyridine, Aromatic Amine, Imidazole | Inhalation, Dermal, Ingestion | Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][5] |
| Skin Irritation/Corrosion | Pyridine, Aromatic Amine | Dermal | Causes skin irritation.[4][5] |
| Eye Irritation | Pyridine | Ocular | Causes serious eye irritation.[4] |
| Flammability | Pyridine | N/A | Assumed to be a potential fire risk, especially if handled with flammable solvents.[2] |
The First Line of Defense: Engineering Controls
Before any discussion of Personal Protective Equipment (PPE), it is imperative to emphasize that PPE is the last line of defense. The primary method for exposure control must always be engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing of the solid, preparation of solutions, and transfers, must be conducted inside a certified chemical fume hood.[1][7] This mitigates the risk of inhaling potentially harmful vapors or aerosolized powder.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[1][7]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][9]
Core PPE Requirements: A Multi-Layered Approach
The selection of PPE must be tailored to the specific task and the quantities of material being handled. The following represents the minimum required PPE, with recommendations for enhanced protection during higher-risk procedures.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory.[1] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: For procedures involving a significant splash hazard, such as transferring large volumes of solutions or working with a reaction under pressure, a face shield should be worn over the chemical splash goggles.[10][11]
Skin and Body Protection
This is arguably the most critical area of protection due to the compound's potential for dermal toxicity.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is mandatory.[10]
-
Gloves: The Critical Barrier: No single glove material protects against all chemicals. For this compound, a double-gloving strategy is recommended to provide robust protection.
-
Inner Glove: A thin, disposable nitrile glove. This provides a base layer of protection and maintains dexterity.[7]
-
Outer Glove: A thicker, chemical-resistant glove. The choice depends on the duration of handling.
-
| Glove Material | Use Case | Advantages | Limitations |
| Nitrile | Incidental contact, splash protection, inner glove. | Good resistance to a broad range of chemicals, including bases, oils, and many solvents.[12][13] Excellent puncture resistance. | Not recommended for prolonged exposure to certain solvents or strong oxidizing agents.[13] |
| Neoprene | Extended handling, solution preparation. | Resists a wide array of oils, acids, caustics, and solvents.[11][13] Offers good pliability and dexterity. | Less resistant to snags and punctures compared to nitrile.[11] |
| Butyl Rubber | High-risk tasks, handling concentrated solutions, spill cleanup. | Excellent protection against highly corrosive acids, bases, ketones, and esters.[12][13] Very low permeation rate for gases and vapors. | Performs poorly with aliphatic and aromatic hydrocarbons.[13] |
Causality: The double-gloving approach is a self-validating system. If the outer glove is compromised, the inner glove provides a temporary barrier, alerting the user to the breach and allowing time to retreat, remove the gloves safely, and re-glove without direct skin exposure.
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[10]
Respiratory Protection
When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.[10] However, it becomes necessary under specific circumstances:
-
Spill Response: For a large spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Weighing Powders (No Hood): If weighing the solid material must occur outside of a containment device (not recommended).
In these scenarios, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is the minimum requirement. Use of a respirator requires prior medical evaluation and fit-testing as per institutional policy.[10]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is entirely dependent on its correct use.
Experimental Protocol: PPE Donning Sequence
-
Attire: Ensure proper laboratory attire is worn (long pants, closed-toe shoes).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on and fully button the lab coat.
-
Outer Gloves: Don the second, more robust pair of gloves (e.g., neoprene or butyl). The cuff of the outer glove should extend over the cuff of the lab coat sleeve.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: If required, place the face shield over the goggles.
Experimental Protocol: PPE Doffing Sequence (Critical to Prevent Contamination)
This procedure is designed to be performed in a way that the "clean" inside of the PPE is all that touches your skin during removal.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front, handling only the strap or earpieces.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, letting it fall down your arms. As you pull your arms out, turn the sleeves inside-out. Fold the coat so the contaminated outside is contained within the fold and place it in the designated area for lab coats.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][4]
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) contaminated with this compound must be disposed of in a clearly labeled, sealed hazardous waste container.[14]
-
Chemical Waste: Unused material and waste solutions must be collected in a compatible, sealed hazardous waste container. The container must be labeled with "Hazardous Waste" and the full chemical name.[14] Never dispose of this chemical down the drain.
Emergency Response Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
-
Spills: Evacuate the immediate area. For small spills inside a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[7] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2][4] For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. thermofishersci.in [thermofishersci.in]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. kishida.co.jp [kishida.co.jp]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hsa.ie [hsa.ie]
- 12. esafetysupplies.com [esafetysupplies.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
